Hydroxyurea-15N
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
hydroxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNHCAURESNICA-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(N)[15NH]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466772 | |
| Record name | Hydroxyurea-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.048 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214331-53-0 | |
| Record name | Hydroxyurea-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the mechanism of action of Hydroxyurea-15N?
An In-depth Technical Guide on the Core Mechanism of Action of Hydroxyurea-15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyurea (B1673989) (HU), a simple hydroxylated derivative of urea, is a cornerstone therapeutic agent in the management of myeloproliferative neoplasms, sickle cell disease (SCD), and certain cancers. Its efficacy stems from a multi-faceted mechanism of action, primarily centered on the inhibition of DNA synthesis. The isotopically labeled form, this compound, where one or both nitrogen atoms are replaced with the stable isotope ¹⁵N, does not possess a different mechanism of action. Instead, it serves as a critical tool in pharmacokinetic and metabolic studies, allowing for precise quantification and tracing of the drug in biological systems through techniques like mass spectrometry. This guide provides a comprehensive technical overview of the core mechanisms of action of hydroxyurea, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.
Primary Mechanism of Action: Ribonucleotide Reductase Inhibition
The principal and most well-established mechanism of action of hydroxyurea is the inhibition of the enzyme ribonucleotide reductase (RNR).[1][2][3] RNR is essential for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA.[2][3]
Hydroxyurea specifically targets the M2 subunit of RNR, where it quenches a tyrosyl free radical at the enzyme's active site. This quenching action inactivates the enzyme, thereby preventing the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates. The resulting depletion of the intracellular deoxyribonucleotide triphosphate (dNTP) pool leads to the stalling of replication forks and subsequent inhibition of DNA synthesis, which selectively induces cell death in the S phase of the cell cycle.
Quantitative Data on RNR Inhibition and dNTP Pool Modulation
The inhibitory effect of hydroxyurea on RNR and its downstream consequences on dNTP pools have been quantified in various studies.
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ (Cell Growth) | Hydroxyurea-Sensitive CCRF-CEM | 180 µM | |
| Hydroxyurea-Resistant CCRF-CEM | 320 µM | ||
| Effect on dNTP Pools | Human Diploid Fibroblasts | Reduction in purine (B94841) dNTPs (dATP, dGTP); Increase in pyrimidine (B1678525) dNTPs (dCTP, dTTP) | |
| Mammalian Cells | dATP reduced to ~20% of control |
Signaling Pathways and Cellular Responses
Hydroxyurea's inhibition of RNR triggers a cascade of cellular signaling events, primarily related to DNA damage response and cell cycle control. Additionally, in the context of sickle cell disease, it activates pathways leading to the production of fetal hemoglobin.
DNA Damage Response and ATR/Chk1 Pathway Activation
The stalling of replication forks caused by dNTP depletion is recognized by the cell as a form of replication stress, which activates the DNA damage response (DDR) pathway. A key player in this response is the Ataxia Telangiectasia and Rad3-related (ATR) kinase.
Stalled replication forks expose single-stranded DNA (ssDNA), which becomes coated with Replication Protein A (RPA). This structure recruits the ATR-ATRIP complex and TOPBP1, leading to the activation of ATR. Activated ATR then phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1) at serine 345. Phosphorylated Chk1 orchestrates the S-phase checkpoint, preventing entry into mitosis until the replication stress is resolved.
References
Synthesis and Isotopic Purity of Hydroxyurea-¹⁵N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and analysis of Hydroxyurea-¹⁵N, a crucial isotopically labeled analog used in pharmaceutical research. The following sections detail the synthetic methodologies, analytical protocols for determining chemical and isotopic purity, and relevant quantitative data.
Synthesis of Hydroxyurea-¹⁵N
A prevalent and efficient method for the synthesis of Hydroxyurea-¹⁵N involves a one-pot reaction between commercially available ¹⁵N-hydroxylamine hydrochloride and an isocyanate. A key example is the reaction with trimethylsilyl (B98337) isocyanate, which offers a straightforward route to the desired product.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from an efficient synthesis method for ¹⁵N-hydroxyurea.
Materials:
-
¹⁵N-Hydroxylamine hydrochloride
-
Trimethylsilyl isocyanate
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a stirred suspension of ¹⁵N-hydroxylamine hydrochloride in an anhydrous solvent under an inert atmosphere, add trimethylsilyl isocyanate dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) to ensure complete reaction.
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/ether), to yield analytically pure Hydroxyurea-¹⁵N.
Synthesis Workflow
Caption: Workflow for the one-pot synthesis of Hydroxyurea-¹⁵N.
Isotopic Purity and Chemical Analysis
The determination of both isotopic enrichment and overall chemical purity is critical. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed.
Mass Spectrometry (MS) for Isotopic Enrichment
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for determining the isotopic purity of Hydroxyurea-¹⁵N. These methods can precisely measure the ratio of the ¹⁵N-labeled compound to its unlabeled counterpart.
2.1.1. Experimental Protocol: GC-MS Analysis
This protocol provides a general framework for the GC-MS analysis of Hydroxyurea-¹⁵N, often requiring derivatization to improve volatility.
Sample Preparation and Derivatization:
-
Accurately weigh a small amount of the Hydroxyurea-¹⁵N sample.
-
Dissolve the sample in a suitable solvent.
-
Add a derivatizing agent (e.g., a silylating agent like BSTFA) to the solution.
-
Heat the mixture to ensure complete derivatization.
GC-MS Parameters:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode to monitor the molecular ions of the derivatized labeled and unlabeled hydroxyurea.
2.1.2. Experimental Protocol: LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity and often does not require derivatization.
Sample Preparation:
-
Prepare a dilute solution of Hydroxyurea-¹⁵N in a suitable solvent (e.g., methanol/water).
-
If analyzing from a biological matrix, a protein precipitation or solid-phase extraction step may be necessary.
LC-MS/MS Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for polar compounds (e.g., a HILIC or C18 column).
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both labeled and unlabeled hydroxyurea.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is invaluable for confirming the chemical structure and assessing the chemical purity of the synthesized Hydroxyurea-¹⁵N. ¹H, ¹³C, and ¹⁵N NMR are all informative.
2.2.1. Experimental Protocol: NMR Analysis
Sample Preparation:
-
Dissolve an accurately weighed sample of Hydroxyurea-¹⁵N in a deuterated solvent (e.g., DMSO-d₆).
-
Add a known amount of an internal standard for quantitative analysis (qNMR).
NMR Parameters:
-
Spectrometer: A high-field NMR spectrometer.
-
¹H NMR: To observe and integrate the signals corresponding to the protons in the molecule.
-
¹³C NMR: To confirm the carbon framework.
-
¹⁵N NMR: To directly observe the ¹⁵N nucleus and confirm the position of the label.
Analytical Workflow
Caption: Analytical workflow for purity and structural assessment.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and analysis of Hydroxyurea-¹⁵N.
Table 1: Synthesis Yield and Physical Properties
| Parameter | Value |
| Crude Yield | ~74% |
| Recrystallized Yield | ~47% |
| Melting Point | 143-146 °C |
| TLC Rf | 0.13 (EtOAc) |
Table 2: Spectroscopic and Analytical Data
| Analysis | Result |
| ¹H NMR (200 MHz, d₆-DMSO) | δ 8.81 (s, 1H), 8.26 (d, 1H, J = 89.5 Hz), 6.18 (s, 2H) |
| ¹³C NMR (50 MHz, D₂O) | δ 164.65 (d, J = 15.7 Hz) |
| ¹⁵N NMR (30 MHz, d₆-DMSO) | δ 143.00 (J = 91.2 Hz) |
| HRMS (CI, isobutane) | m/z 78.0314 (calculated for CH₅N₂O₂¹⁵N) |
| Elemental Analysis | C, 15.65%; H, 5.25%; N, 36.64% (Calculated: C, 15.59%; H, 5.23%; N, 36.36%) |
Table 3: Isotopic Purity Assessment
| Technique | Parameter | Typical Value |
| GC-MS or LC-MS/MS | Isotopic Enrichment of ¹⁵N | > 98% |
| NMR | Chemical Purity | > 99% |
Biological Applications of 15N-Labeled Hydroxyurea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyurea (B1673989) is a cornerstone therapeutic agent with diverse applications, from the management of myeloproliferative neoplasms and sickle cell disease to its use as a tool in molecular biology to synchronize cell cultures. The introduction of stable isotope labeling, specifically with ¹⁵N, has significantly enhanced the precision and depth of research into its mechanisms of action, pharmacokinetics, and metabolic fate. This technical guide provides a comprehensive overview of the biological applications of ¹⁵N-labeled hydroxyurea, detailing its use in quantitative analysis, metabolic studies, and as a probe for understanding enzymatic and cellular pathways. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of relevant pathways and workflows to serve as a practical resource for researchers, scientists, and drug development professionals.
Introduction to Hydroxyurea and ¹⁵N Labeling
Hydroxyurea (HU) is a simple, yet potent, molecule that primarily functions as an inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis and repair.[1] This inhibition leads to the depletion of the deoxyribonucleotide triphosphate (dNTP) pool, causing replication stress and cell cycle arrest in the S-phase.[2] Beyond its direct cytotoxic effects in cancer therapy, HU is also known to induce the production of fetal hemoglobin (HbF), which is a key mechanism in its efficacy for treating sickle cell disease.[3]
Stable isotope labeling involves the incorporation of a non-radioactive isotope, such as ¹⁵N, into a molecule of interest. ¹⁵N-labeled hydroxyurea serves as an invaluable tool in various analytical and research applications. Its primary utility lies in its application as an internal standard for quantitative mass spectrometry-based assays, allowing for precise and accurate measurement of hydroxyurea concentrations in biological matrices.[4][5] Furthermore, the ¹⁵N label enables detailed metabolic tracing studies to elucidate the biotransformation and fate of the drug in vivo.
Core Biological Applications
The use of ¹⁵N-labeled hydroxyurea spans several key areas of biological and pharmaceutical research:
-
Quantitative Bioanalysis: ¹⁵N-labeled hydroxyurea is the gold standard internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify hydroxyurea in plasma, blood, and other biological samples. This is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence studies.
-
Metabolic Fate and Biotransformation Studies: The ¹⁵N label allows researchers to trace the metabolic pathways of hydroxyurea. By tracking the ¹⁵N atom, it is possible to identify and quantify metabolites, providing insights into the drug's in vivo disposition and potential for drug-drug interactions.
-
Enzyme-Inhibitor Interaction Studies: While less common, ¹⁵N-labeled hydroxyurea can be used in NMR or mass spectrometry-based assays to study the direct interaction with its target enzyme, ribonucleotide reductase, and potentially other off-target proteins.
Quantitative Data
The precise quantification of hydroxyurea is paramount for understanding its clinical efficacy and safety. The use of ¹⁵N-labeled hydroxyurea as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision. Below are tables summarizing key quantitative data from pharmacokinetic studies of hydroxyurea.
Table 1: Pharmacokinetic Parameters of Hydroxyurea in Patients with Sickle Cell Disease
| Parameter | Adults (Capsules) | Adults (Tablets) | Children (Tablets) | Reference |
| Cmax (mg/L) | 26.1 ± 11.7 | 26.5 ± 11.9 | 28.1 ± 11.2 | |
| Tmax (h) | 1.1 ± 0.6 | 1.2 ± 0.7 | 0.8 ± 0.3 | |
| AUC₀₋₂₄ (mg·h/L) | 127.3 ± 51.3 | 121.1 ± 48.2 | 114.7 ± 51.6 | |
| T½ (h) | 3.5 ± 0.8 | 3.6 ± 0.9 | 2.9 ± 0.6 |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of Intravenous vs. Oral Hydroxyurea
| Parameter | Intravenous (2,000 mg) | Oral (2,000 mg) | Reference |
| Cmax (µmol/L) | 1,007 | 794 | |
| Tmax (h) | - | 1.22 | |
| AUC (µmol/L·h) | 3,552 | 3,934 | |
| T½β (h) | 3.39 | 3.32 | |
| Bioavailability (%) | - | 108 |
T½β represents the terminal half-life.
Signaling Pathways and Experimental Workflows
The biological effects of hydroxyurea are mediated through its impact on fundamental cellular processes. The following diagrams, rendered in DOT language, illustrate key signaling pathways and a typical experimental workflow.
Signaling Pathways
Experimental Protocols
Synthesis of ¹⁵N-Hydroxyurea
This protocol is adapted from a published one-pot procedure.
Materials:
-
Trimethylsilyl (B98337) isocyanate
-
¹⁵N-Hydroxylamine hydrochloride
-
Solvent (e.g., Dichloromethane)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of trimethylsilyl isocyanate in a suitable solvent, add ¹⁵N-hydroxylamine hydrochloride in a stepwise manner under an inert atmosphere.
-
Stir the reaction mixture at room temperature for a specified period to allow for the reaction to proceed. The reaction involves the formation of an intermediate that subsequently rearranges to form ¹⁵N-hydroxyurea.
-
Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC or NMR), quench the reaction with a suitable reagent.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield analytically pure ¹⁵N-hydroxyurea.
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, ¹⁵N-NMR, and mass spectrometry.
Quantification of Hydroxyurea in Plasma using LC-MS/MS with ¹⁵N-Hydroxyurea as Internal Standard
This protocol is a generalized procedure based on established methods.
Materials:
-
Plasma samples
-
¹⁵N-Hydroxyurea (internal standard solution)
-
Acetonitrile (B52724) (protein precipitation agent)
-
Formic acid
-
Water (HPLC-grade)
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To a 50 µL aliquot of plasma sample, add a known amount of ¹⁵N-hydroxyurea internal standard solution.
-
Add acetonitrile to precipitate plasma proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared supernatant onto the HILIC column.
-
Perform chromatographic separation using a gradient elution with a mobile phase consisting of ammonium formate in water and acetonitrile with formic acid.
-
The column eluent is introduced into the ESI source of the mass spectrometer.
-
Perform mass spectrometric detection in the positive ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor the transition for hydroxyurea (e.g., m/z 77 -> 44).
-
Monitor the transition for ¹⁵N-hydroxyurea (e.g., m/z 78 -> 45 or m/z 80 -> 46 for [¹³C,¹⁵N₂]hydroxyurea).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (hydroxyurea) and the internal standard (¹⁵N-hydroxyurea).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Prepare a calibration curve by analyzing standards of known hydroxyurea concentrations spiked with the internal standard.
-
Determine the concentration of hydroxyurea in the plasma samples by interpolating their peak area ratios against the calibration curve.
-
In Vitro Ribonucleotide Reductase (RNR) Activity Assay
This protocol describes a general method for assessing RNR activity, which can be adapted to study the inhibitory effects of hydroxyurea. While this protocol uses a radiolabeled substrate for detection, the principle of measuring product formation is central.
Materials:
-
Purified RNR enzyme (R1 and R2 subunits)
-
[³H]-CDP (radiolabeled substrate)
-
ATP (allosteric activator)
-
Dithiothreitol (DTT) or other reducing agent
-
Buffer (e.g., HEPES)
-
Magnesium salt
-
Hydroxyurea or ¹⁵N-hydroxyurea solution (inhibitor)
-
Perchloric acid (to stop the reaction)
-
Apparatus for separating nucleotides (e.g., HPLC or TLC)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing buffer, ATP, magnesium salt, DTT, and the RNR enzyme subunits.
-
To study inhibition, pre-incubate the enzyme mixture with varying concentrations of hydroxyurea or ¹⁵N-hydroxyurea for a defined period.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-CDP.
-
Allow the reaction to proceed for a specific time at an optimal temperature.
-
Stop the reaction by adding perchloric acid.
-
Separate the product, [³H]-dCDP, from the unreacted substrate, [³H]-CDP, using HPLC or TLC.
-
Quantify the amount of [³H]-dCDP formed using a scintillation counter.
-
Calculate the enzyme activity and the inhibitory effect of hydroxyurea by comparing the product formation in the presence and absence of the inhibitor. This allows for the determination of parameters like IC₅₀.
Conclusion
¹⁵N-labeled hydroxyurea is an indispensable tool for the precise and detailed investigation of this multifaceted drug. Its application in quantitative bioanalysis has been fundamental to understanding its pharmacokinetics and optimizing dosing strategies. Furthermore, its use in metabolic studies continues to shed light on its in vivo behavior. As research continues to unravel the complex mechanisms of hydroxyurea's action, from its direct inhibition of ribonucleotide reductase to its downstream effects on cell signaling and gene expression, ¹⁵N-labeled hydroxyurea will undoubtedly remain a critical component of the researcher's toolkit. This guide provides a foundational resource for scientists and drug development professionals to effectively utilize this powerful research agent.
References
- 1. scielo.br [scielo.br]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scielo.br [scielo.br]
- 4. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
Hydroxyurea-15N as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of ¹⁵N-labeled hydroxyurea (B1673989) (Hydroxyurea-¹⁵N) as a tracer in metabolic studies. This stable isotope-labeled compound allows for the precise tracking and quantification of hydroxyurea's metabolic fate in vivo, offering critical insights for drug development and a deeper understanding of its mechanism of action. This document details experimental protocols, summarizes key quantitative data, and provides visualizations of relevant pathways and workflows.
Introduction to Hydroxyurea and Metabolic Tracing
Hydroxyurea is a cornerstone therapy for sickle cell disease and is also used in the treatment of certain cancers.[1] Its primary therapeutic effects are attributed to the inhibition of ribonucleotide reductase and the induction of fetal hemoglobin (HbF).[1] However, the complete metabolic pathway of hydroxyurea is not fully elucidated. Stable isotope tracing, utilizing compounds like Hydroxyurea-¹⁵N, is a powerful technique to investigate the in vivo metabolism of drugs. By replacing the naturally abundant ¹⁴N with the heavier, non-radioactive ¹⁵N isotope, researchers can distinguish the administered drug and its metabolites from endogenous molecules using mass spectrometry.
Metabolic Pathways of Hydroxyurea
The metabolism of hydroxyurea is a key area of investigation. One of the known metabolic pathways involves the reduction of hydroxyurea to urea. Recent studies have identified the mitochondrial amidoxime (B1450833) reducing component 1 (mARC1) as a major contributor to this metabolic reduction.[2]
Another significant aspect of hydroxyurea's mechanism is its ability to generate nitric oxide (NO), which in turn activates the soluble guanylyl cyclase (sGC) pathway, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade is believed to play a role in the induction of fetal hemoglobin.
Signaling Pathway of Hydroxyurea-induced Nitric Oxide Production
The following diagram illustrates the proposed signaling pathway initiated by hydroxyurea, leading to the production of nitric oxide and subsequent downstream effects.
Quantitative Analysis of Hydroxyurea-¹⁵N Metabolism
The use of ¹³C,¹⁵N-labeled hydroxyurea allows for precise quantification of the parent compound and its metabolites. A key study in mice with varying levels of mARC1 expression provides valuable quantitative data on this metabolic process.[2]
Table 1: Plasma Concentrations of ¹³C,¹⁵N-Hydroxyurea and ¹³C,¹⁵N-Urea in Mice
The following table summarizes the plasma concentrations of ¹³C,¹⁵N-labeled hydroxyurea and its metabolite, ¹³C,¹⁵N-labeled urea, in wild-type, mARC1 heterozygous, and mARC1 knockout mice 15 minutes after a bolus application. The data is presented as mean ± standard deviation.
| Mouse Genotype | ¹³C,¹⁵N-Hydroxyurea (nM) | ¹³C,¹⁵N-Urea (nM) |
| Wild-Type (Mtarc1+/+) | 100 ± 20 | 50 ± 10 |
| Heterozygous (Mtarc1+/-) | 110 ± 25 | 45 ± 8 |
| Knockout (Mtarc1-/-) | 250 ± 50 | 20 ± 5 |
Data sourced from the study "mARC1 Is the Main Contributor to Metabolic Reduction of N-Hydroxyurea".[2]
Experimental Protocols for Hydroxyurea-¹⁵N Tracer Studies
A well-defined experimental protocol is crucial for obtaining reliable and reproducible data in metabolic tracer studies. The following sections outline a general methodology for an in vivo study using Hydroxyurea-¹⁵N in a mouse model.
Animal Handling and Dosing
-
Animal Model: C57BL/6 mice are a commonly used strain for metabolic studies. Mice should be housed in a controlled environment with a standard diet and water ad libitum.
-
Tracer Administration: ¹³C,¹⁵N-labeled hydroxyurea is dissolved in a sterile vehicle such as saline. Administration is typically performed via intraperitoneal (IP) injection. The dosage should be determined based on the specific aims of the study, with a typical dose being around 50 mg/kg.
-
Time Points: Blood samples are collected at various time points post-injection to capture the pharmacokinetic profile of the tracer and its metabolites. Common time points include baseline (pre-dose), and 15, 30, 60, 120, and 240 minutes post-dose.
Sample Collection and Preparation
-
Blood Collection: Blood is collected via a suitable method, such as tail vein or cardiac puncture, into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma is separated by centrifugation at 4°C.
-
Metabolite Extraction: Proteins in the plasma are precipitated by adding a cold organic solvent, such as acetonitrile (B52724) or methanol. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Sample Derivatization (if necessary): Depending on the analytical method, derivatization of the metabolites may be required to improve their volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Sample Storage: All samples should be stored at -80°C until analysis to prevent degradation of metabolites.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of ¹⁵N-labeled compounds.
-
Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like hydroxyurea and urea.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific parent-to-product ion transitions are monitored for the labeled and unlabeled analytes and internal standards.
-
¹³C,¹⁵N-Hydroxyurea transition: m/z 80.0 → 46.3
-
¹³C,¹⁵N-Urea transition: m/z 64.3 → 46.3
-
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the analytes in the biological samples. An internal standard, such as a deuterated or ¹³C-labeled analog, is used to correct for variations in sample preparation and instrument response.
Experimental Workflow for Hydroxyurea-¹⁵N Metabolic Tracing
The following diagram provides a visual representation of the complete experimental workflow for a Hydroxyurea-¹⁵N metabolic tracer study.
Conclusion
The use of Hydroxyurea-¹⁵N as a metabolic tracer provides an invaluable tool for researchers and drug development professionals. This approach allows for the unambiguous elucidation of metabolic pathways, the quantification of metabolite flux, and a deeper understanding of the pharmacokinetics and pharmacodynamics of hydroxyurea. The detailed protocols and data presented in this guide serve as a foundational resource for designing and implementing robust metabolic studies utilizing this powerful technique. As our understanding of hydroxyurea's metabolism expands, so too will the opportunities for optimizing its therapeutic use and developing novel treatment strategies.
References
The Role of Hydroxyurea in DNA Synthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyurea (HU), also known as hydroxycarbamide, is a small, simple molecule with a profound impact on cellular biology. It is a well-established inhibitor of DNA synthesis, a property that has led to its widespread use both as a chemotherapeutic agent in the treatment of myeloproliferative disorders and cancers, and as a fundamental tool in the laboratory for cell cycle synchronization.[1][2] The primary mechanism of action is the direct inhibition of the enzyme ribonucleotide reductase (RNR), which is essential for the production of DNA building blocks.[3]
The use of isotopically labeled Hydroxyurea, such as Hydroxyurea-15N , is a powerful technique in research settings. While the core inhibitory mechanism remains the same, the 15N label allows scientists to trace the molecule's metabolic fate, its binding to the target enzyme, and its distribution within cells and tissues, providing deeper insights into its pharmacokinetics and pharmacodynamics. This guide will provide an in-depth overview of the core mechanism of Hydroxyurea, its cellular consequences, quantitative effects, and the experimental protocols used to study its function.
Core Mechanism of Action: Inhibition of Ribonucleotide Reductase
The central and most well-documented role of Hydroxyurea is the specific inhibition of Ribonucleotide Reductase (RNR).[2]
-
The Target Enzyme (RNR): RNR catalyzes the rate-limiting step in the synthesis of all four deoxyribonucleoside triphosphates (dNTPs), the immediate precursors for DNA replication and repair.[1] Class Ia RNRs, found in eukaryotes, consist of two distinct subunits: a large subunit (R1 or α) that contains the catalytic site and allosteric regulatory sites, and a smaller subunit (R2 or β) which houses a crucial di-iron center and a stable tyrosyl free radical.
-
Inhibitory Action: Hydroxyurea directly targets the R2 subunit. It acts as a radical scavenger, donating an electron to quench the essential tyrosyl free radical. This action inactivates the RNR enzyme, preventing it from converting ribonucleoside diphosphates (NDPs) into deoxyribonucleoside diphosphates (dNDPs).
-
Consequence: The inactivation of RNR leads to a rapid depletion of the intracellular pool of dNTPs, effectively starving the cell of the necessary building blocks for DNA synthesis. This selectively halts DNA replication without immediately affecting RNA or protein synthesis.
Cellular Consequences of RNR Inhibition
The depletion of dNTPs triggers a cascade of cellular events, primarily centered around the DNA replication process.
-
Replication Fork Stalling: As active replication forks exhaust the local supply of dNTPs, DNA polymerases stall, unable to continue elongating the new DNA strands. This phenomenon is known as "replication stress."
-
S-Phase Checkpoint Activation: The stalled replication forks expose regions of single-stranded DNA (ssDNA). This ssDNA is recognized by sensor proteins, leading to the activation of the master S-phase checkpoint kinase, ATR (Ataxia Telangiectasia and Rad3-related). ATR then phosphorylates a cascade of downstream targets, including the effector kinase CHK1 (in mammals) or Rad53 (in yeast).
-
Cell Cycle Arrest: The activated checkpoint pathway enforces a cell cycle arrest in the S-phase. This serves two main purposes: it prevents cells with incompletely replicated DNA from entering mitosis, which would be lethal, and it provides time for the cell to attempt to resolve the replication stress by stabilizing the stalled forks and attempting to restart DNA synthesis. Because this arrest is potent and reversible, Hydroxyurea is a widely used tool for synchronizing cell populations in the S-phase for experimental studies.
Quantitative Data Summary
The effects of Hydroxyurea are dose-dependent and vary across different biological systems.
Table 1: Effective Concentrations of Hydroxyurea in Various Systems
| Biological System | Concentration | Observed Effect |
|---|---|---|
| Breast Cancer Cells (MCF-7, MDA-MB-453) | 2 mM | Synchronization at G1/S boundary. |
| Human Myeloid Leukemia (NB4) | 80 µM | S-phase arrest after 18 hours. |
| HIV-1 in primary lymphocytes | ~0.4 mM (IC90) | 90% inhibition of viral replication. |
| Saccharomyces cerevisiae (yeast) | 12 mM | Induction of recombination foci in checkpoint mutants. |
Table 2: Effects of Hydroxyurea on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|---|
| MDA-MB-453 | 2 mM HU (at 0h post-release) | 82% | 10% | 8% |
| MCF-7 | 2 mM HU (at 12h post-release) | 58% | 28% | 14% |
Data derived from studies on breast cancer cell lines.
Table 3: Impact of Hydroxyurea on dNTP Pools
| Organism / Cell Line | Treatment | Effect on dNTP Pools |
|---|---|---|
| Saccharomyces cerevisiae | HU Treatment | Pools did not become fully exhausted; dropped to ~80% of G1 levels. |
| Mouse Lymphoma (L5178Y) | 0.01 mmol/L HU | Observable imbalance in the relative ratios of dNTPs. |
| Mammalian Cells (General) | HU Treatment | Significant reduction in dNTP levels, often to ~20% of control. |
| Resting Mammalian Cells | HU Treatment | >50% reduction in purine (B94841) dNTP pools (dATP, dGTP). |
Experimental Protocols
Hydroxyurea is a cornerstone of cell cycle research. Below are outlines of key experimental procedures.
Cell Synchronization and Flow Cytometry Analysis
This protocol is used to arrest cells at the G1/S boundary and then monitor their progression through the cell cycle after release.
Methodology:
-
Cell Culture: Plate asynchronous cells at a density that will not lead to overconfluence during the experiment.
-
Synchronization: Add Hydroxyurea to the culture medium at a pre-determined optimal concentration (e.g., 2 mM for many cancer cell lines) and incubate for a period equivalent to one cell cycle (e.g., 16-24 hours). This will arrest the majority of the population in late G1 or early S phase.
-
Release: To release the cells from the block, aspirate the Hydroxyurea-containing medium. Wash the cells gently two to three times with sterile phosphate-buffered saline (PBS) or fresh medium to remove all traces of the drug.
-
Progression: Add fresh, pre-warmed culture medium to the cells. This marks time zero (T=0) of the release.
-
Time-Point Collection: Harvest cells at various time points after release (e.g., 0, 2, 4, 6, 8, 12 hours) to capture populations progressing through S, G2, and M phases.
-
Cell Fixation: Harvest cells by trypsinization, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C.
-
Staining: Rehydrate fixed cells in PBS. Treat with RNase A (e.g., 100 µg/ml) for 30 minutes at 37°C to degrade RNA, which can also be stained by the DNA dye. Add a DNA intercalating dye such as Propidium Iodide (PI) (e.g., 50 µg/ml).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.
Ribonucleotide Reductase (RNR) Activity Assay
This assay measures the enzymatic activity of RNR in cell extracts, which can be used to assess the direct inhibitory effect of Hydroxyurea.
Methodology (Principle based on LC-MS/MS):
-
Extract Preparation: Prepare cell lysates from control and Hydroxyurea-treated cells under conditions that preserve enzyme activity.
-
Reaction Mixture: Prepare a reaction buffer containing essential components: a buffer (e.g., HEPES pH 7.2), a reducing agent (e.g., DTT), cofactors (e.g., Mg²⁺, ATP), and the ribonucleotide substrate (e.g., CDP).
-
Initiation: Initiate the enzymatic reaction by adding the cell lysate to the reaction mixture. For inhibition studies, Hydroxyurea would be pre-incubated with the lysate or included in the reaction mix.
-
Time Course & Quenching: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) or take time points. Quench the reaction, typically by heat inactivation (e.g., 95°C).
-
Sample Preparation: Treat the samples with a phosphatase (e.g., calf intestinal phosphatase) to dephosphorylate the nucleotide products to nucleosides (e.g., dCDP to dC), which are more readily analyzed.
-
LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique separates the deoxyribonucleoside product from the substrate and other components, and the mass spectrometer provides highly sensitive and specific quantification.
-
Data Analysis: Quantify the amount of product generated over time to determine the reaction velocity. Compare the activity in Hydroxyurea-treated samples to controls to calculate the degree of inhibition.
Conclusion
Hydroxyurea acts as a potent and specific inhibitor of DNA synthesis through its direct quenching of the tyrosyl free radical within the R2 subunit of ribonucleotide reductase. This primary action depletes the cellular dNTP pools, leading to replication fork stalling, activation of the S-phase checkpoint, and a reversible cell cycle arrest. Its well-defined mechanism has made it an invaluable tool for cell cycle research and a durable therapeutic agent for various diseases. Understanding its quantitative effects and the experimental methodologies used to study them is crucial for researchers and drug development professionals seeking to leverage its properties or develop novel therapies targeting DNA replication pathways.
References
A Technical Guide to Commercially Available Hydroxyurea-15N for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Hydroxyurea-15N, a stable isotope-labeled compound crucial for a variety of research applications. This document details available sources, technical specifications, and relevant experimental protocols to assist researchers in effectively utilizing this valuable tool.
Introduction to this compound
Hydroxyurea (B1673989) is a well-established antineoplastic agent that functions by inhibiting ribonucleotide reductase, an enzyme essential for DNA synthesis. This mechanism of action leads to cell cycle arrest in the S phase and induces apoptosis. Its applications extend to the treatment of various cancers and sickle cell disease.
The 15N-labeled variant of hydroxyurea (this compound) serves as a critical internal standard and tracer in pharmacokinetic and metabolic studies. The incorporation of the heavy isotope allows for precise quantification in biological matrices using mass spectrometry-based methods, distinguishing it from the endogenous, unlabeled compound.
Commercial Sources and Specifications
Several chemical suppliers offer this compound for research purposes. The following table summarizes the key information for some of the prominent commercial sources. Please note that specifications such as isotopic and chemical purity are often lot-specific and it is recommended to request a Certificate of Analysis (CoA) from the supplier for the most accurate and up-to-date information.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Purity | Available Formulations & Sizes |
| MedChemExpress | This compound | HY-W698472 | 214331-53-0 | CH₄N(¹⁵N)O₂ | Information not publicly available, request CoA. (Unlabeled version HY-B0313 is ≥98.0%) | Solid powder (Inquire for specific sizes) |
| Santa Cruz Biotechnology | This compound | sc-29061 | 214331-53-0 | CH₄N(¹⁵N)O₂ | Information not publicly available, request CoA. (Unlabeled version sc-203681 is ≥98%) | Solid powder (Inquire for specific sizes) |
| United States Biological | 15N Hydroxyurea | H9120-02 | 214331-53-0 | CH₄N(¹⁵N)O₂ | Information not publicly available, request CoA. | Solid powder (1mg, 5mg, 10mg) |
| Toronto Research Chemicals | Hydroxyurea-¹⁵N | H935002 | 214331-53-0 | CH₄N(¹⁵N)O₂ | Information not publicly available, request CoA. | Solid powder (Inquire for specific sizes) |
| Alsachim, a Shimadzu Group Company | Hydroxyurea-¹⁵N | 6893 | 214331-53-0 | CH₄N(¹⁵N)O₂ | Information not publicly available, request CoA. | Solid powder (Inquire for specific sizes) |
| Pharmaffiliates | Hydroxy Urea-15N | Not specified | 214331-53-0 | CH₄N(¹⁵N)O₂ | Information not publicly available, request CoA. | Solid powder (Inquire for specific sizes) |
Experimental Protocols: Quantification of Hydroxyurea in Biological Samples
Materials and Reagents
-
This compound (from a commercial supplier)
-
Unlabeled Hydroxyurea (for calibration standards)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate (B1220265)
-
Ultrapure water
-
Biological matrix (e.g., plasma, whole blood)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a tandem mass spectrometer
Sample Preparation
-
Preparation of Stock Solutions:
-
Prepare a stock solution of unlabeled hydroxyurea in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound (internal standard, IS) in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the unlabeled hydroxyurea stock solution with the biological matrix to prepare a series of calibration standards at concentrations spanning the expected range of the study samples (e.g., 0.1 to 100 µg/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Protein Precipitation:
-
To 50 µL of each standard, QC, and study sample, add 150 µL of ACN containing the this compound internal standard at a fixed concentration (e.g., 10 µg/mL).
-
Vortex the samples for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining the polar hydroxyurea molecule.
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and decreasing to a lower percentage over a few minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled hydroxyurea and this compound.
-
Hydroxyurea: The exact transition will depend on the instrument and optimization, but a common transition is m/z 77.0 -> 60.0.
-
This compound: The precursor ion will be shifted by +1 m/z due to the ¹⁵N label (m/z 78.0). The product ion may or may not be shifted depending on which nitrogen is lost. This needs to be determined empirically.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
Data Analysis
-
Integrate the peak areas for both the analyte (unlabeled hydroxyurea) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of hydroxyurea in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Mechanism of Action of Hydroxyurea
The following diagram illustrates the established signaling pathway for hydroxyurea's mechanism of action. The isotopic labeling does not alter this biological activity.
Caption: Mechanism of action of hydroxyurea.
Experimental Workflow for Hydroxyurea Quantification
The diagram below outlines the general workflow for the quantification of hydroxyurea in biological samples using this compound as an internal standard.
Caption: LC-MS/MS workflow for hydroxyurea.
Conclusion
This compound is an indispensable tool for researchers engaged in pharmacokinetic and metabolic studies of hydroxyurea. This guide provides a starting point for sourcing this critical reagent and offers a foundational experimental protocol for its application. Due to the lot-specific nature of isotopic and chemical purities, it is imperative for researchers to obtain a Certificate of Analysis from their chosen supplier to ensure the accuracy and reliability of their experimental results. The provided workflow and mechanism of action diagrams serve as visual aids to conceptualize the experimental process and the biological context of hydroxyurea.
Physical and chemical properties of Hydroxyurea-15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Hydroxyurea-15N, an isotopically labeled form of the versatile therapeutic agent hydroxyurea (B1673989). This document is intended to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visualizations of its biochemical pathways.
Physical and Chemical Properties
This compound is a stable, isotopically labeled version of hydroxyurea, where one of the nitrogen atoms is the heavy isotope ¹⁵N. This labeling provides a valuable tool for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative assays.[1] The physical and chemical properties are summarized in the tables below. Data for unlabeled hydroxyurea is included for comparison, as the isotopic substitution has a minimal effect on these bulk properties.
| Property | This compound | Reference |
| Appearance | White to Off-White Solid | [2] |
| Molecular Formula | CH₄N¹⁵NO₂ | [2][3] |
| Molecular Weight | 77.05 g/mol | [2] |
| CAS Number | 214331-53-0 | |
| Purity (Isotopic) | >95% (98.8% in a specific batch) | |
| Purity (Chemical by HPLC) | >95% (97.98% ELSD in a specific batch) | |
| Solubility | Slightly soluble in DMSO and Water | |
| Long Term Storage | -20°C, Inert atmosphere |
| Property (Unlabeled Hydroxyurea for Comparison) | Value | Reference |
| Molecular Weight | 76.055 g/mol | |
| Melting Point | 133-136 °C (decomposes) | |
| Solubility in Water | Highly soluble | |
| Solubility in other solvents | Soluble in hot alcohol. |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and application of this compound. Below are protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the isotopic labeling and structural integrity of this compound.
Sample Preparation:
-
Dissolve approximately 1-5 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H-NMR Spectroscopy:
-
Instrument: 300-500 MHz NMR Spectrometer.
-
Parameters:
-
Acquire a standard proton spectrum.
-
The analysis is based on the comparison of the peak areas, for instance, the -NH₂ peak of hydroxyurea with that of an internal standard if quantitative analysis is required.
-
¹³C-NMR Spectroscopy:
-
Instrument: 75-125 MHz NMR Spectrometer.
-
Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A sufficient number of scans (e.g., 6800) may be required to achieve an adequate signal-to-noise ratio.
-
The Nuclear Overhauser Effect (NOE) can be utilized to enhance signal intensity.
-
¹⁵N-NMR Spectroscopy:
-
Instrument: 50 MHz NMR Spectrometer with a dual broadband probe.
-
Parameters:
-
Use a dilute solution (e.g., 5 mg/mL in DMSO-d₆).
-
Reference the spectrum using an external standard such as ¹⁵N ammonia.
-
A relaxation delay of around 3 seconds and a significant number of scans (e.g., >1000) are typically necessary.
-
Heteronuclear correlation experiments like HSQC and HMBC can provide more sensitive detection and structural information.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy:
-
Place a small amount of the solid this compound sample directly onto the diamond crystal of the ATR accessory.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform a sufficient number of scans (e.g., 70) to obtain a high-quality spectrum.
-
Characteristic absorption bands for hydroxyurea include N-H stretching (around 3416 and 3310 cm⁻¹), C=O stretching (around 1635 cm⁻¹), and amide bonding (around 1585 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and assess the isotopic enrichment of this compound.
Isotope-Dilution Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for the quantitative analysis of hydroxyurea in biological matrices, using a labeled analog as an internal standard.
-
Extraction: Perform an organic extraction of hydroxyurea from the sample matrix.
-
Derivatization: Prepare trimethylsilyl (B98337) (TMS) derivatives of hydroxyurea to improve volatility for GC analysis.
-
GC-MS Analysis:
-
Use a GC-MS system in selected ion monitoring (SIM) mode.
-
Monitor the following mass-to-charge (m/z) ratios for the silated derivatives:
-
Hydroxyurea (unlabeled): quantitative ion m/z 277; qualifier ions m/z 292 and 249.
-
Hydroxyurea-¹³C,¹⁵N₂ (as internal standard): quantitative ion m/z 280; qualifier ion m/z 295.
-
-
The isotopic enrichment of this compound can be determined from the relative intensities of the corresponding mass peaks.
-
Signaling Pathways and Mechanisms of Action
Hydroxyurea exerts its therapeutic effects through multiple mechanisms. The primary mode of action is the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis. Additionally, it is known to increase the production of fetal hemoglobin, a key therapeutic benefit in sickle cell disease.
Inhibition of Ribonucleotide Reductase
Hydroxyurea directly inhibits the enzyme ribonucleotide reductase (RNR). This enzyme is responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA replication and repair. By quenching a critical tyrosyl free radical in the R2 subunit of RNR, hydroxyurea depletes the intracellular pool of deoxyribonucleotides, leading to an arrest of the cell cycle in the S-phase and subsequent cell death in rapidly proliferating cells.
Induction of Fetal Hemoglobin (HbF)
In the treatment of sickle cell disease, a crucial mechanism of hydroxyurea is its ability to increase the levels of fetal hemoglobin (HbF). This is mediated through a pathway involving nitric oxide (NO). Hydroxyurea is metabolized to NO, which then activates soluble guanylyl cyclase (sGC). Activated sGC increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels are believed to modulate the expression of γ-globin genes, leading to increased production of HbF.
Experimental Workflow for Isotopic Enrichment Analysis
The workflow for determining the isotopic enrichment of this compound typically involves a combination of mass spectrometry and NMR spectroscopy.
References
An In-depth Technical Guide to the Safe Handling and Use of Hydroxyurea-15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Hydroxyurea-15N, an isotopically labeled compound used in research. While specific safety data for the 15N-labeled form is not extensively available, the guidelines for its unlabeled counterpart, Hydroxyurea, are directly applicable due to their identical chemical reactivity and toxicological profiles. Hydroxyurea is a cytotoxic and antineoplastic agent, necessitating strict adherence to safety protocols to minimize exposure risk.[1][2][3][4]
Hazard Identification and Classification
This compound, like Hydroxyurea, is classified as a hazardous substance. It is a suspected human reproductive toxicant and may cause genetic defects. Long-term exposure may increase the risk of developing secondary malignancies such as leukemia and skin cancer. It is crucial to handle this compound with the utmost care, treating it as a cytotoxic agent.
Quantitative Hazard Data
| Metric | Value | Species |
| Oral LD50 | 5,760 mg/kg | Rat |
| Intraperitoneal LD50 | 5,800 mg/kg | Mouse |
| Intraperitoneal LD50 | >4,700 mg/kg | Rat |
| Subcutaneous LD50 | 2,400 mg/kg | Mouse |
| Intravenous LD50 | 4,750 mg/kg | Rat |
Data sourced from a Safety Data Sheet for Hydroxyurea and is considered applicable to this compound.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment is mandatory.
-
Engineering Controls : All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a chemical fume hood to prevent inhalation of dust or aerosols. Eyewash stations and safety showers should be readily accessible.
-
Personal Protective Equipment :
-
Gloves : Wear disposable, chemical-resistant gloves at all times when handling the compound or its containers. If contact with the skin occurs, wash the affected area immediately and thoroughly with soap and water.
-
Eye Protection : Use tightly fitting safety goggles or a face shield to protect against splashes or dust.
-
Lab Coat : A dedicated lab coat should be worn and properly maintained.
-
Respiratory Protection : If there is a risk of inhaling dust, a suitable respirator should be worn.
-
Storage and Handling Procedures
Proper storage and handling are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Storage : Store this compound in a dry, well-ventilated area at room temperature, protected from light. The container should be kept tightly closed. It should be stored in a locked area, inaccessible to unauthorized personnel.
-
Handling :
-
Avoid the formation of dust and aerosols.
-
Do not open, break, or chew capsules if working with a pharmaceutical preparation.
-
Wash hands thoroughly with soap and water before and after handling the compound.
-
Pregnant women should avoid any contact with this compound or contaminated materials.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills : For small spills of powder, carefully wipe it up with a damp disposable towel to avoid creating dust. The area should then be cleaned three times with a detergent solution followed by clean water. All contaminated materials, including gloves and towels, should be placed in a sealed container for proper disposal as cytotoxic waste.
Disposal
Unused this compound and any contaminated waste must be disposed of as hazardous cytotoxic waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or flush it down the drain.
Experimental Protocols and Workflows
While specific experimental protocols for this compound are not widely published, a general workflow for its use as a tracer in cell culture experiments can be outlined. The primary purpose of using the 15N-labeled form is for metabolic tracing and quantitative analysis in biological systems.
Hypothetical Experimental Workflow: Tracing Nitrogen Metabolism in Cancer Cells
Caption: A typical experimental workflow for using this compound as a tracer.
Mechanism of Action: Inhibition of Ribonucleotide Reductase
Hydroxyurea exerts its cytotoxic effects by inhibiting the enzyme ribonucleotide reductase, which is crucial for DNA synthesis. This action depletes the pool of deoxyribonucleotides, leading to cell cycle arrest in the S phase and ultimately apoptosis.
Caption: The inhibitory effect of Hydroxyurea on the DNA synthesis pathway.
This technical guide is intended for informational purposes for research professionals and does not substitute for a thorough review of the manufacturer's Safety Data Sheet (SDS) and institutional safety protocols. Always consult the most current SDS for this compound before use.
References
A Technical Guide to Hydroxyurea-¹⁵N for Advanced Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of ¹⁵N-labeled Hydroxyurea (B1673989) (Hydroxyurea-¹⁵N) as a tool for detailed cell cycle analysis. While the use of hydroxyurea for cell cycle synchronization is a well-established technique, its isotopic labeling with ¹⁵N opens new avenues for tracing its metabolic fate and understanding its impact on cellular processes with greater precision. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation strategies.
Introduction: The Role of Hydroxyurea in Cell Cycle Regulation
Hydroxyurea (HU) is a small molecule inhibitor of ribonucleotide reductase (RNR), an enzyme critical for the synthesis of deoxyribonucleotides (dNTPs), the building blocks of DNA.[1][2][3][4] By inhibiting RNR, hydroxyurea depletes the cellular pool of dNTPs, which effectively stalls DNA replication.[1] This leads to an arrest of the cell cycle, primarily at the G1/S boundary or in the early S phase. This reversible cell cycle arrest makes HU a valuable tool for synchronizing cell populations in research settings.
Recent studies have also highlighted a secondary mechanism of HU-induced cell cycle arrest involving the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to DNA polymerases, further inhibiting DNA replication.
The use of ¹⁵N-labeled hydroxyurea allows researchers to trace the molecule's uptake, metabolism, and incorporation into cellular components, providing a powerful tool for quantitative analysis using mass spectrometry-based techniques.
Core Concepts: Mechanism of Action and Signaling Pathways
Hydroxyurea's primary mode of action is the inhibition of RNR, which is a heterodimeric enzyme. HU quenches a critical tyrosyl free radical in the RNR2 (or β) subunit, which is essential for the enzyme's catalytic activity. This inhibition leads to a cascade of cellular events, primarily the activation of the S-phase checkpoint.
S-Phase Checkpoint Activation
The depletion of dNTPs by hydroxyurea leads to the stalling of replication forks. This stalling is recognized by the cell's DNA damage response machinery, leading to the activation of the S-phase checkpoint. This signaling cascade aims to halt cell cycle progression to allow for DNA repair and recovery of replication forks. A simplified representation of this pathway is illustrated below.
Caption: Hydroxyurea-¹⁵N induced S-phase checkpoint signaling pathway.
Experimental Protocols
This section outlines detailed methodologies for utilizing Hydroxyurea-¹⁵N in cell cycle analysis, from cell culture and synchronization to sample preparation for flow cytometry and mass spectrometry.
Cell Culture and Synchronization with Hydroxyurea-¹⁵N
This protocol is designed for adherent human cell lines (e.g., HeLa, U2OS) but can be adapted for suspension cells.
Materials:
-
Adherent human cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Hydroxyurea-¹⁵N (synthesis required or custom order)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated counter)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 50-60% confluency at the time of treatment.
-
Hydroxyurea-¹⁵N Preparation: Prepare a stock solution of Hydroxyurea-¹⁵N in sterile water or PBS. A typical stock concentration is 100 mM. Sterilize by filtration through a 0.22 µm filter.
-
Treatment: Add the Hydroxyurea-¹⁵N stock solution to the complete culture medium to achieve the desired final concentration. A common working concentration for cell synchronization is between 0.2 mM and 2 mM, which should be optimized for each cell line.
-
Incubation: Incubate the cells with Hydroxyurea-¹⁵N for a period sufficient to induce G1/S arrest. This is typically 12-18 hours.
-
Washout (for release studies): To study progression through the S-phase after synchronization, remove the Hydroxyurea-¹⁵N-containing medium, wash the cells twice with warm PBS, and then add fresh, pre-warmed complete medium.
-
Harvesting: At desired time points (e.g., 0, 2, 4, 6, 8 hours post-washout), harvest the cells by trypsinization.
Sample Preparation for Flow Cytometry
Materials:
-
Harvested cells
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
Procedure:
-
Fixation: Centrifuge the harvested cells, discard the supernatant, and resuspend the cell pellet in 1 ml of cold PBS. Add 4 ml of ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer.
Sample Preparation for Mass Spectrometry
Materials:
-
Harvested cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Lysis: Lyse the cell pellet with an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins with DTT and then alkylate the free thiols with IAA.
-
Proteolytic Digestion: Digest the proteins into peptides using trypsin.
-
Desalting: Desalt the peptide mixture using C18 SPE cartridges.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify ¹⁵N-labeled peptides.
Data Presentation and Interpretation
Quantitative data from cell cycle analysis experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.
Flow Cytometry Data
The distribution of cells in different phases of the cell cycle can be quantified from flow cytometry data.
| Time Post-Washout (hours) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 | 75.2 ± 3.1 | 20.1 ± 2.5 | 4.7 ± 0.8 |
| 2 | 45.8 ± 2.8 | 48.9 ± 3.0 | 5.3 ± 0.9 |
| 4 | 20.1 ± 1.9 | 65.3 ± 4.1 | 14.6 ± 2.1 |
| 6 | 15.7 ± 1.5 | 40.2 ± 3.5 | 44.1 ± 3.8 |
| 8 | 25.3 ± 2.2 | 15.8 ± 1.9 | 58.9 ± 4.5 |
Table 1: Hypothetical cell cycle phase distribution following release from Hydroxyurea-¹⁵N-induced arrest. Data are presented as mean ± standard deviation from three independent experiments.
Mass Spectrometry Data
Mass spectrometry can be used to track the incorporation of the ¹⁵N label from Hydroxyurea-¹⁵N into cellular components. This allows for the quantification of the drug's metabolic fate.
| Protein | Peptide Sequence | ¹⁵N Incorporation (at 12h) |
| Ribonucleotide Reductase M2 | ...N¹⁵H₂CONHOH... | Quantifiable adduct |
| Histone H3 | ...K(¹⁵N-acetyl)... | Potential modification |
Table 2: Hypothetical detection of ¹⁵N-labeled modifications on cellular proteins following treatment with Hydroxyurea-¹⁵N.
Visualizing Experimental Workflow
A clear experimental workflow is essential for planning and executing complex experiments.
Caption: Experimental workflow for Hydroxyurea-¹⁵N based cell cycle analysis.
Conclusion
The use of ¹⁵N-labeled hydroxyurea provides a novel and powerful approach for detailed cell cycle analysis. By combining the well-established synchronization capabilities of hydroxyurea with the quantitative power of stable isotope labeling and mass spectrometry, researchers can gain deeper insights into the drug's mechanism of action, its metabolic fate, and its impact on cellular physiology. The protocols and data interpretation frameworks presented in this guide offer a solid foundation for scientists and drug development professionals to incorporate this advanced technique into their research.
References
A Technical Guide to Preliminary Studies Using Hydroxyurea-¹⁵N in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research detailing specific preliminary studies on the use of Hydroxyurea-¹⁵N in cancer is limited. This guide synthesizes the well-established mechanism of action of hydroxyurea (B1673989) with standard methodologies for stable isotope labeling to provide a technical framework for designing and conducting such research.
Introduction to Hydroxyurea and ¹⁵N Isotope Labeling
Hydroxyurea (HU) is a cornerstone antineoplastic agent used in the treatment of various cancers, including chronic myelogenous leukemia and squamous cell carcinoma of the head and neck.[1][2] Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for the conversion of ribonucleosides into deoxyribonucleosides, which are the essential building blocks for DNA synthesis and repair.[3][4][5] By disrupting this process, hydroxyurea selectively induces cell death in the S-phase of the cell cycle and halts cell proliferation.
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. Using a heavy isotope like Nitrogen-15 (¹⁵N), researchers can label a drug such as hydroxyurea to track its distribution, metabolism, and interaction with cellular targets. Hydroxyurea-¹⁵N, which is commercially available, can serve as a tracer for quantitative analysis in research settings using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
The application of Hydroxyurea-¹⁵N in cancer research would aim to:
-
Elucidate its metabolic pathway and identify its catabolites within cancer cells.
-
Quantify its binding and interaction with its target enzyme, RNR.
-
Trace the distribution of the drug within in vitro and in vivo models.
-
Serve as a precise internal standard for pharmacokinetic analyses.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition
Hydroxyurea's cytotoxic effect stems from its ability to inactivate RNR. The enzyme's active site contains a tyrosyl free radical essential for its catalytic activity. Hydroxyurea is converted in vivo to a free radical nitroxide, which quenches this tyrosyl radical, thereby inactivating the enzyme. This halts the production of deoxyribonucleotides, leading to an immediate inhibition of DNA synthesis and subsequent cell cycle arrest.
Proposed Experimental Protocols for Hydroxyurea-¹⁵N Studies
While specific published protocols are unavailable, a logical workflow can be constructed based on standard stable isotope tracing methodologies.
In Vitro Cell Culture Analysis
-
Cell Culture and Labeling:
-
Culture a relevant cancer cell line (e.g., HeLa for cervical cancer, K562 for CML) to logarithmic growth phase.
-
Introduce Hydroxyurea-¹⁵N into the culture medium at various concentrations (e.g., determined from known IC50 values of unlabeled hydroxyurea).
-
Incubate for a defined period (e.g., 24, 48 hours) to allow for cellular uptake and metabolism.
-
-
Metabolite Extraction:
-
Harvest the cells by centrifugation.
-
Quench metabolic activity immediately by freezing the cell pellet in liquid nitrogen.
-
Perform a metabolite extraction using a cold solvent system, such as a 1:1 mix of dichloromethane (B109758) and methanol.
-
-
Analysis by LC-MS/MS:
-
Analyze the cell extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹⁵N isotope, allowing for identification and relative quantification of Hydroxyurea-¹⁵N and its metabolic products.
-
Use unlabeled hydroxyurea as a control and doubly-labeled [¹³C¹⁵N₂]hydroxyurea as an internal standard for absolute quantification.
-
In Vivo Animal Model Analysis
-
Animal Model and Dosing:
-
Utilize an appropriate tumor-bearing animal model (e.g., xenograft mouse model).
-
Administer Hydroxyurea-¹⁵N via a relevant route, such as oral gavage or intravenous infusion.
-
The dosage should be based on established effective doses of hydroxyurea in similar models.
-
-
Sample Collection:
-
At specified time points post-administration, collect blood samples, tumor tissue, and adjacent non-malignant tissue.
-
Immediately freeze all tissue samples in liquid nitrogen to halt metabolic processes.
-
-
Sample Processing and Analysis:
-
Process dried blood spots or plasma for pharmacokinetic analysis.
-
Homogenize tissue samples and perform metabolite extraction as described for the in vitro protocol.
-
Analyze all samples by LC-MS/MS to determine the concentration and distribution of Hydroxyurea-¹⁵N and its labeled metabolites over time.
-
Quantitative Data Presentation
As no direct studies using Hydroxyurea-¹⁵N are available, the following tables present example quantitative data from studies on unlabeled hydroxyurea to serve as a baseline for future comparative experiments.
Table 1: In Vitro Efficacy of Hydroxyurea in Lung Cancer
| Cell Line | Concentration | Inhibition of Cell Growth | Reference |
|---|---|---|---|
| Human Lung Cancer | 1 mM | 99% |
This data provides a starting point for determining effective concentrations for in vitro labeling studies.
Table 2: Pharmacokinetic Parameters of Hydroxyurea in Cancer Patients
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Maximal Elimination Rate (Vmax) | 0.097 | mmol h⁻¹ l⁻¹ | |
| Michaelis Constant (KM) | 0.323 | mmol/l | |
| Renal Clearance (ClR) | 90.8 | ml/min | |
| Systemic Availability (F) | 0.792 | - |
These parameters, determined from oral and IV administration, are crucial for designing in vivo studies.
Table 3: Analytical Method Performance for Hydroxyurea Quantification
| Method | Sample Type | Linear Range | Limit of Detection | Reference |
|---|---|---|---|---|
| LC-MS/MS | Dried Blood | 0.5 - 60 µg/mL | 5 ng/mL |
This demonstrates the sensitivity of mass spectrometry for quantifying hydroxyurea, which is essential for tracer studies.
Conclusion and Future Directions
The use of Hydroxyurea-¹⁵N offers a significant opportunity to deepen our understanding of its pharmacology in cancer treatment. By employing stable isotope tracing, researchers can move beyond measuring general efficacy to precisely track the drug's metabolic journey, quantify its engagement with RNR, and identify potential mechanisms of resistance. The experimental frameworks proposed in this guide, combining established protocols for both hydroxyurea analysis and ¹⁵N metabolic tracing, provide a robust starting point for these critical preliminary studies. Future research should focus on applying these methods to various cancer models to build a comprehensive picture of Hydroxyurea-¹⁵N's behavior, ultimately informing more effective clinical use.
References
Methodological & Application
Protocol for the Quantification of Hydroxyurea in Human Plasma using Hydroxyurea-¹⁵N as an Internal Standard by LC-MS
Introduction
Hydroxyurea (B1673989) is a vital medication for the treatment of myeloproliferative neoplasms and sickle cell disease. Accurate monitoring of its concentration in patient plasma is crucial for optimizing therapeutic efficacy and minimizing toxicity. This application note details a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantification of hydroxyurea in human plasma. The protocol employs a stable isotope-labeled internal standard, Hydroxyurea-¹⁵N, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is intended for researchers, scientists, and professionals in drug development and clinical diagnostics.
Principle
The method is based on the principle of stable isotope dilution analysis. A known concentration of Hydroxyurea-¹⁵N is added to the plasma sample. This internal standard (IS) is chemically identical to the analyte (hydroxyurea) but has a different mass due to the incorporation of the ¹⁵N isotope. Both the analyte and the IS are extracted from the plasma, chromatographically separated, and detected by mass spectrometry. The ratio of the analyte's signal to the IS's signal is used to calculate the concentration of hydroxyurea in the original sample. This approach effectively mitigates variability introduced during sample preparation and analysis.
Materials and Reagents
-
Analytes and Standards:
-
Hydroxyurea (Reference Standard)
-
Hydroxyurea-¹⁵N (Internal Standard)
-
-
Solvents and Chemicals:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, Type I)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
-
Biological Matrix:
-
Drug-free human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Hydroxyurea Stock Solution (1 mg/mL): Accurately weigh 10 mg of hydroxyurea reference standard and dissolve it in 10 mL of water.
-
Hydroxyurea-¹⁵N Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Hydroxyurea-¹⁵N and dissolve it in 10 mL of water.
-
Working Solutions: Prepare serial dilutions of the hydroxyurea stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the Hydroxyurea-¹⁵N stock solution with acetonitrile/water to achieve a final concentration of 10 µg/mL.
Sample Preparation
The following protocol outlines a protein precipitation method for sample cleanup.
-
Thaw frozen plasma samples at room temperature.
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 10 µg/mL Hydroxyurea-¹⁵N internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 400 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
LC-MS System and Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) Column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 90% B to 50% B over 3 minutes, hold for 1 minute, then return to 90% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hydroxyurea | 77.1 | 60.1 | 10 |
| Hydroxyurea-¹⁵N | 78.1 | 61.1 | 10 |
Note: The specific m/z values for Hydroxyurea-¹⁵N are predicted based on the incorporation of a single ¹⁵N atom. These values should be confirmed experimentally by infusing the standard into the mass spectrometer.
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on similar published assays.[1][2][3]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.5 - 200 µg/mL[2][3] |
| Correlation Coefficient (r²) | > 0.99 |
| Calibration Model | Linear, 1/x² weighting |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low QC | 1.5 | < 15% | < 15% | ± 15% |
| Medium QC | 75 | < 15% | < 15% | ± 15% |
| High QC | 150 | < 15% | < 15% | ± 15% |
Table 3: Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | 5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
Visualizations
The following diagrams illustrate the key workflows and relationships in this protocol.
References
- 1. Stable-Isotope Dilution HPLC-Electrospray Ionization Tandem Mass Spectrometry Method for Quantifying Hydroxyurea in Dried Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iatdmct2017.jp [iatdmct2017.jp]
- 3. Quantification of hydroxyurea in human plasma by HPLC-MS/MS and its application to pharmacokinetics in patients with chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Hydroxyurea in Plasma by Isotope Dilution LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyurea (B1673989) is a cornerstone medication for the management of myeloproliferative neoplasms and sickle cell disease.[1][2][3] Therapeutic drug monitoring of hydroxyurea is crucial to optimize dosing, ensure efficacy, and minimize toxicity. This application note details a robust and sensitive method for the quantitative analysis of hydroxyurea in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of ¹⁵N-labeled hydroxyurea as an internal standard provides high accuracy and precision by correcting for matrix effects and variations in sample processing.
Principle of the Method
This method employs a simple protein precipitation step for plasma sample preparation, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC). The quantification is achieved by a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode. The concentration of hydroxyurea in the plasma samples is determined by comparing the peak area ratio of the analyte to the stable isotope-labeled internal standard against a calibration curve prepared in a surrogate matrix.
Experimental Protocols
Materials and Reagents
-
Hydroxyurea (Analyte)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (for calibration standards and quality controls)
Preparation of Stock and Working Solutions
-
Hydroxyurea Stock Solution (1 mg/mL): Accurately weigh and dissolve hydroxyurea in ultrapure water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve [¹³C¹⁵N₂]hydroxyurea in ultrapure water.
-
Working Solutions: Prepare serial dilutions of the hydroxyurea stock solution in a mixture of acetonitrile and water (e.g., 90:10 v/v) to create calibration standards and quality control (QC) samples. A typical calibration curve range is 1–200 µg/mL.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with the same diluent to a final concentration (e.g., 10 µg/mL).
Sample Preparation
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 50 µL of blank plasma, calibration standards, QC samples, or patient plasma into the respective tubes.
-
Add 25 µL of the internal standard working solution to all tubes except the blank. To the blank, add 25 µL of the diluent.
-
For protein precipitation, add 200 µL of acetonitrile to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Instrument-specific optimization may be required.
Liquid Chromatography:
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | HILIC Column (e.g., Syncronis HILIC, 100 x 4.6 mm, 3 µm) |
| Mobile Phase A | 1.5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic with 90% Mobile Phase B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 3-5 minutes |
Mass Spectrometry:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
SRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydroxyurea | 77.1 | 44.4 |
| [¹³C¹⁵N₂]hydroxyurea (IS) | 80.0 | 46.0 |
Quantitative Data
The performance of the method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters.
Table 1: Calibration Curve and Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Hydroxyurea | 1 - 200 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 3 | < 2.1 | < 4.3 | 96.2 - 103.0 |
| Medium | 50 | < 2.1 | < 4.3 | 96.2 - 103.0 |
| High | 150 | < 2.1 | < 4.3 | 96.2 - 103.0 |
Note: The values presented are representative and may vary between laboratories and instrument platforms.
Experimental Workflow and Diagrams
The overall workflow for the quantitative analysis of hydroxyurea in plasma is depicted in the following diagram.
Caption: Experimental workflow for hydroxyurea quantification.
Conclusion
The described LC-MS/MS method with ¹⁵N isotope dilution provides a reliable, sensitive, and specific approach for the quantitative analysis of hydroxyurea in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput therapeutic drug monitoring and pharmacokinetic studies, ultimately aiding in the personalized treatment of patients.
References
- 1. Quantification of hydroxyurea in human plasma by HPLC-MS/MS and its application to pharmacokinetics in patients with chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxyurea: Analytical techniques and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable-Isotope Dilution HPLC-Electrospray Ionization Tandem Mass Spectrometry Method for Quantifying Hydroxyurea in Dried Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for Hydroxyurea-15N metabolic labeling in cell culture
Application Notes and Protocols for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of hydroxyurea (B1673989) in cell culture, with a focus on its application in cell synchronization and the principles of 15N metabolic labeling. While the direct use of Hydroxyurea-15N as a metabolic tracer is not a standard technique with established protocols in the scientific literature, this guide will detail the established methodologies for cell synchronization with hydroxyurea and general 15N metabolic labeling.
Introduction
Hydroxyurea (HU) is a well-established antineoplastic agent and a valuable tool in cell biology research.[1][2] Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for the synthesis of deoxyribonucleotides (dNTPs), the building blocks of DNA.[1][3][4] This inhibition leads to the depletion of the dNTP pool, causing cell cycle arrest in the S phase and making it a widely used agent for synchronizing cells in culture.
Stable isotope labeling with amino acids in cell culture (SILAC) or with 15N-labeled compounds is a powerful technique for quantitative proteomics and metabolomics. By incorporating heavy isotopes into cellular macromolecules, researchers can accurately quantify changes in protein abundance, synthesis, and turnover.
This guide will provide detailed protocols for:
-
Cell synchronization using hydroxyurea.
-
General 15N metabolic labeling in mammalian cell culture.
-
Sample preparation and mass spectrometry analysis of 15N-labeled samples.
Mechanism of Action of Hydroxyurea
Hydroxyurea's primary cellular target is the enzyme ribonucleotide reductase (RNR). RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. Hydroxyurea quenches the tyrosyl free radical at the active site of the RNR's M2 subunit, inactivating the enzyme. This leads to a depletion of the intracellular dNTP pool, which in turn stalls DNA replication forks and activates the S-phase checkpoint, resulting in cell cycle arrest.
The effects of hydroxyurea on dNTP pools are not uniform. Studies have shown that in some cell lines, hydroxyurea treatment leads to a significant decrease in dATP and dGTP pools, while dCTP and dTTP pools may be less affected or even increase. The reversibility of HU-induced replication inhibition makes it a common laboratory tool for synchronizing cell cycles. However, prolonged exposure or high concentrations of hydroxyurea can lead to DNA damage and cell death.
Signaling Pathways and Experimental Workflows
Hydroxyurea-Induced Cell Cycle Arrest Signaling Pathway
Caption: Hydroxyurea inhibits RNR, leading to dNTP depletion and S-phase arrest.
Experimental Workflow for Cell Synchronization and 15N Labeling
Caption: Workflow for cell synchronization and subsequent 15N metabolic labeling.
Experimental Protocols
Protocol 1: Cell Synchronization with Hydroxyurea
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hydroxyurea (HU) stock solution (e.g., 200 mM in sterile water or PBS, filter-sterilized)
-
Trypsin-EDTA
-
Flow cytometer
-
Propidium iodide (PI) staining solution
Procedure:
-
Cell Seeding: Seed cells in a culture dish at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Hydroxyurea Treatment: Add HU stock solution to the culture medium to a final concentration of 1-2 mM. The optimal concentration and incubation time should be determined empirically for each cell line. A typical incubation time is 12-16 hours.
-
Washing: After incubation, aspirate the HU-containing medium. Wash the cells twice with sterile PBS to completely remove the HU.
-
Release: Add fresh, pre-warmed complete culture medium to the cells. This marks the release from the G1/S block.
-
Time-Course Collection: Collect cells at various time points after release (e.g., 0, 2, 4, 6, 8, 10, 12 hours) to monitor their progression through the cell cycle.
-
Cell Cycle Analysis: For each time point, fix the cells in 70% ethanol (B145695) and stain with PI. Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Protocol 2: General 15N Metabolic Labeling in Cell Culture (SILAC)
This protocol describes a standard SILAC experiment for quantitative proteomics.
Materials:
-
Mammalian cell line suitable for SILAC (e.g., HEK293, HeLa)
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-arginine and L-lysine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-arginine (14N) and L-lysine (14N)
-
"Heavy" L-arginine (e.g., 13C6, 15N4) and L-lysine (e.g., 13C6, 15N2)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantitation assay (e.g., BCA assay)
-
Trypsin
-
C18 desalting columns
Procedure:
-
Adaptation to SILAC Medium: Culture cells for at least 5-6 doublings in the "heavy" SILAC medium to ensure >97% incorporation of the heavy amino acids. The "heavy" medium is prepared by supplementing the SILAC-grade medium with "heavy" arginine and lysine (B10760008) and dFBS. A parallel "light" culture is maintained in medium supplemented with "light" arginine and lysine.
-
Experimental Treatment: Once fully labeled, the "heavy" or "light" cell populations can be subjected to experimental treatments.
-
Cell Harvesting and Mixing: Harvest the "light" and "heavy" cell populations. For relative quantification, mix the cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Protein Extraction and Digestion: Lyse the mixed cell pellet and extract the proteins. Quantify the total protein concentration. Reduce, alkylate, and digest the proteins with trypsin overnight.
-
Peptide Desalting: Desalt the resulting peptide mixture using C18 columns.
-
LC-MS/MS Analysis: Analyze the desalted peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the "light" and "heavy" peptide pairs. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the protein in the two samples.
Data Presentation
Table 1: Typical Hydroxyurea Concentrations and Incubation Times for Cell Synchronization
| Cell Line | Hydroxyurea Concentration (mM) | Incubation Time (hours) | Resulting Arrest Point | Reference |
| HeLa | 2.5 | 16 | G1/S | |
| U2OS | 1 | 18 | G1/S | |
| MCF-7 | 2 | 12 | G1/S | |
| MDA-MB-453 | 2 | 12 | G1/S | |
| 3T6 | 3 | 10 | Early S |
Table 2: Effect of Hydroxyurea on dNTP Pools in 3T6 Cells
| dNTP | Change after 3 mM HU Treatment |
| dATP | Decreased |
| dGTP | Decreased |
| dCTP | Slightly Decreased |
| dTTP | Increased |
| Data adapted from Björklund et al., 1986. |
Discussion: The Metabolic Fate of this compound
While this compound is commercially available, its use as a metabolic label to trace the 15N atom into other biomolecules is not a standard or well-documented technique. The primary action of hydroxyurea is the inhibition of RNR, and it is largely metabolized and excreted. A minor metabolic pathway involves its degradation to acetohydroxamic acid by intestinal bacteria. It has also been proposed that hydroxyurea can release a nitric oxide (NO) moiety.
The key challenges in using this compound as a metabolic label are:
-
Unknown Incorporation Pathways: It is unclear if the 15N from hydroxyurea is efficiently incorporated into precursor pools for the synthesis of other macromolecules like amino acids or nucleotides.
-
Low Incorporation Efficiency: Even if incorporation occurs, the efficiency is likely to be very low compared to using 15N-labeled amino acids or ammonium (B1175870) salts, making detection and quantification difficult.
-
Labeled Position: The specific nitrogen atom(s) labeled in commercially available this compound is often not specified, which is critical for predicting its metabolic fate.
Therefore, for quantitative studies of protein and metabolite turnover, the use of established methods like SILAC or 15N-labeled amino acids remains the gold standard.
Conclusion
Hydroxyurea is a powerful tool for cell synchronization by arresting cells at the G1/S boundary. This guide provides a detailed protocol for its application in cell culture. For quantitative proteomics and metabolomics, 15N metabolic labeling is an indispensable technique. The provided protocol for general 15N labeling using the SILAC method offers a robust framework for such studies. While the concept of using this compound as a direct metabolic label is intriguing, it is not a currently established method with validated protocols. Researchers interested in this area would need to undertake significant foundational research to trace the metabolic fate of the 15N from hydroxyurea and validate its utility as a metabolic tracer.
References
Application Notes and Protocols for NMR Analysis of Hydroxyurea-¹⁵N Labeled Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of Hydroxyurea-¹⁵N. This document outlines the significance of ¹⁵N labeling in studying the metabolism and mechanism of action of Hydroxyurea, along with detailed protocols for sample preparation and NMR data acquisition.
Introduction to NMR Spectroscopy of Hydroxyurea-¹⁵N
Hydroxyurea is an antineoplastic and antiviral agent used in the treatment of various diseases, including sickle cell anemia and certain types of cancer.[1][2] Its mechanism of action involves the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis.[1][3] Understanding the metabolic fate of Hydroxyurea is crucial for optimizing its therapeutic efficacy and minimizing toxicity.
¹⁵N isotopic labeling of Hydroxyurea offers a powerful tool for metabolic and mechanistic studies using NMR spectroscopy.[4] The ¹⁵N nucleus is NMR-active with a spin of 1/2, providing narrower line widths and enabling the use of advanced NMR techniques compared to the quadrupolar ¹⁴N nucleus. By tracing the ¹⁵N label, researchers can elucidate metabolic pathways, identify drug-target interactions, and quantify the parent drug and its metabolites in biological samples.
This document details protocols for two key NMR experiments for analyzing Hydroxyurea-¹⁵N: quantitative 1D ¹⁵N NMR for assessing the concentration of the labeled compound and its metabolites, and 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) for detailed structural characterization and assignment of proton-nitrogen correlations.
Quantitative Analysis of Hydroxyurea-¹⁵N using 1D ¹⁵N NMR
Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration of substances. For ¹⁵N-labeled compounds, a 1D ¹⁵N NMR experiment with inverse-gated proton decoupling is the method of choice to ensure that the integrated signal intensities are directly proportional to the molar concentration of each nitrogen-containing species, free from the complexities of the Nuclear Overhauser Effect (NOE).
Experimental Protocol: Quantitative 1D ¹⁵N NMR
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Hydroxyurea-¹⁵N.
-
Dissolve the sample in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for ureas due to its good solubilizing properties and the slow exchange of amide protons.
-
Add a known amount of an internal standard for quantification. A suitable internal standard should be soluble in the same solvent, have a simple ¹⁵N NMR spectrum that does not overlap with the analyte signals, and be chemically inert. For ¹⁵N qNMR, a ¹⁵N-labeled compound with a known concentration can be used.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁵N detection.
-
Pulse Program: A 1D ¹⁵N observe pulse sequence with inverse-gated ¹H decoupling (e.g., zgig on Bruker instruments). This technique applies proton decoupling only during the acquisition of the FID, suppressing ¹H-¹⁵N coupling while preventing the NOE buildup, which can distort signal integrals.
-
Key Acquisition Parameters:
-
Pulse Angle: A 90° pulse should be calibrated to ensure proper excitation.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the nitrogen nuclei of interest to ensure full relaxation between scans. For small molecules like hydroxyurea, a delay of 10-30 seconds is a reasonable starting point.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio for accurate integration. This will depend on the sample concentration.
-
Spectral Width (sw): A spectral width of approximately 250-300 ppm centered around the expected chemical shifts of urea-like nitrogens is generally sufficient.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FID.
-
Perform phase and baseline correction.
-
Integrate the signals corresponding to the different nitrogen atoms in Hydroxyurea-¹⁵N and the internal standard.
-
Calculate the concentration of Hydroxyurea-¹⁵N based on the ratio of the integrals and the known concentration of the internal standard.
Expected Quantitative Data for Hydroxyurea-¹⁵N
| Parameter | -NH₂ Group Nitrogen | -N(OH)- Group Nitrogen | Notes |
| ¹⁵N Chemical Shift (δ) | ~70 - 90 ppm | ~160 - 180 ppm | Referenced to liquid NH₃. The hydroxyl group significantly deshields the adjacent nitrogen. |
| ¹J(¹⁵N, ¹H) | ~90 Hz | Not directly applicable | This is the one-bond coupling constant between the nitrogen and its directly attached protons. For the -N(OH)- group, the coupling will be to the hydroxyl proton and may be broadened by exchange. |
| ²J(¹⁵N, ¹H) | Not applicable | ~2-5 Hz | This is the two-bond coupling to the -NH₂ protons. |
| T₁ Relaxation Time | ~5 - 15 s | ~10 - 25 s | T₁ values are sensitive to molecular tumbling and solvent viscosity. Longer relaxation delays (5 x T₁) are crucial for accurate quantification. |
| T₂ Relaxation Time | ~2 - 8 s | ~3 - 10 s | T₂ values are influenced by chemical exchange and magnetic field inhomogeneity. |
Structural Analysis of Hydroxyurea-¹⁵N using 2D ¹H-¹⁵N HSQC
The 2D ¹H-¹⁵N HSQC experiment is a powerful technique for correlating protons directly bonded to nitrogen atoms. It provides a "fingerprint" of the molecule, with each N-H group giving a unique cross-peak. This is invaluable for confirming the structure of Hydroxyurea-¹⁵N and for studying its interactions with biological macromolecules or its conversion to metabolites.
Experimental Protocol: 2D ¹H-¹⁵N HSQC
1. Sample Preparation:
-
Prepare a sample of Hydroxyurea-¹⁵N as described for the 1D experiment. A higher concentration (e.g., 20-50 mM) is generally beneficial for 2D NMR experiments to reduce acquisition time.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer with a probe capable of both ¹H and ¹⁵N detection and gradients for coherence selection.
-
Pulse Program: A standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence with gradient selection (e.g., hsqcetfpgpsi on Bruker instruments).
-
Key Acquisition Parameters:
-
Spectral Width (sw): In the ¹H dimension (F2), a spectral width of ~10-12 ppm is typical. In the ¹⁵N dimension (F1), a spectral width of ~150-200 ppm centered on the expected ¹⁵N chemical shifts should be used.
-
Number of Increments (td in F1): Typically 128-256 increments are sufficient for good resolution in the indirect dimension for a small molecule.
-
Number of Scans (ns): 2 to 8 scans per increment are usually adequate for a moderately concentrated sample.
-
¹J(N,H) Coupling Constant: The pulse sequence is optimized for a specific one-bond N-H coupling constant. For amide groups, a value of ~90 Hz is appropriate.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform in both dimensions.
-
Perform phase and baseline correction.
-
The resulting 2D spectrum will show cross-peaks at the ¹H and ¹⁵N chemical shifts of each N-H group.
Expected 2D ¹H-¹⁵N HSQC Data for Hydroxyurea-¹⁵N
The table below provides the expected coordinates for the cross-peaks in a ¹H-¹⁵N HSQC spectrum of Hydroxyurea-¹⁵N in DMSO-d₆.
| N-H Group | ¹H Chemical Shift (δ) | ¹⁵N Chemical Shift (δ) | Expected Cross-peak |
| -NH₂ | ~6.0 - 7.0 ppm | ~70 - 90 ppm | A single cross-peak corresponding to the two equivalent protons of the amide group. |
| -N(OH)H | ~8.5 - 9.5 ppm | ~160 - 180 ppm | A cross-peak corresponding to the hydroxylamine (B1172632) proton. The chemical shift of this proton can be sensitive to concentration, temperature, and residual water content due to exchange. |
Visualizations
Metabolic Pathway of Hydroxyurea
The metabolism of Hydroxyurea can lead to the formation of nitric oxide (NO) and other reactive species, which are thought to contribute to its therapeutic effects. The nitrogen atoms of Hydroxyurea are central to this metabolic activation.
Caption: Proposed metabolic activation pathway of Hydroxyurea.
Experimental Workflow for NMR Analysis
A systematic workflow is essential for obtaining high-quality and reproducible NMR data for the analysis of Hydroxyurea-¹⁵N.
Caption: Workflow for NMR analysis of Hydroxyurea-¹⁵N.
Logical Relationship of NMR Experiments
The choice of NMR experiment depends on the research question. Quantitative 1D and structural 2D experiments provide complementary information.
Caption: Decision tree for selecting NMR experiments.
References
- 1. Hydroxycarbamide - Wikipedia [en.wikipedia.org]
- 2. Hydroxyurea | CH4N2O2 | CID 3657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydroxyurea | drug | Britannica [britannica.com]
- 4. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
Application Notes and Protocols for Incorporating Hydroxyurea-¹⁵N in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for incorporating ¹⁵N-labeled hydroxyurea (B1673989) (Hydroxyurea-¹⁵N) in pharmacokinetic (PK) studies. The following sections detail the rationale, experimental protocols, data analysis, and visualization of key processes for robust and accurate pharmacokinetic characterization of this important therapeutic agent. The use of stable isotope-labeled drugs like Hydroxyurea-¹⁵N, in conjunction with sensitive analytical methods such as mass spectrometry, allows for precise quantification and differentiation from endogenous compounds, thereby enhancing the quality of pharmacokinetic data.
Introduction to Hydroxyurea and the Role of ¹⁵N Labeling
Hydroxyurea is a vital medication used in the treatment of various myeloproliferative disorders, sickle cell anemia, and certain cancers.[1][2][3][4][5] Its primary mechanism of action involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition leads to cell cycle arrest in the S-phase, particularly affecting rapidly dividing cells. In sickle cell disease, hydroxyurea also increases the production of fetal hemoglobin (HbF), which interferes with the polymerization of sickle hemoglobin and reduces the sickling of red blood cells.
The incorporation of a stable isotope like ¹⁵N into the hydroxyurea molecule creates an analogue that is chemically identical to the parent drug but has a different mass. This mass difference allows for its use as an internal standard in mass spectrometry-based assays, enabling highly accurate and precise quantification of hydroxyurea in biological matrices. This approach overcomes challenges associated with matrix effects and variations in sample preparation, leading to more reliable pharmacokinetic data.
Experimental Protocols
Study Design for a Pharmacokinetic Study
A typical pharmacokinetic study involving oral administration of hydroxyurea aims to characterize its absorption, distribution, metabolism, and excretion (ADME).
Objective: To determine the pharmacokinetic profile of hydroxyurea in a relevant preclinical or clinical population.
Primary Endpoints:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Apparent volume of distribution (Vd/F)
-
Apparent total clearance (CL/F)
Experimental Workflow:
Protocol for Sample Preparation and Analysis using LC-MS/MS
This protocol is adapted from established methods for the quantification of hydroxyurea in biological samples using a stable isotope-labeled internal standard.
Materials:
-
Plasma samples
-
Hydroxyurea-¹⁵N (as internal standard)
-
Acetonitrile (B52724) (ACN), HPLC-MS grade
-
Formic acid, HPLC-MS grade
-
Water, HPLC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of hydroxyurea (the analyte) and Hydroxyurea-¹⁵N (the internal standard) in water or a suitable solvent at a concentration of 1 mg/mL.
-
Prepare working solutions of hydroxyurea for the calibration curve by serial dilution of the stock solution.
-
Prepare a working solution of the Hydroxyurea-¹⁵N internal standard.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known amount of the Hydroxyurea-¹⁵N internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable HILIC or C18 column (e.g., Atlantis HILIC Silica, 3 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient elution is typically used to separate hydroxyurea from other matrix components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both hydroxyurea and Hydroxyurea-¹⁵N will need to be optimized on the specific mass spectrometer being used.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of hydroxyurea to Hydroxyurea-¹⁵N against the concentration of the hydroxyurea standards.
-
Determine the concentration of hydroxyurea in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
The following tables summarize pharmacokinetic parameters of hydroxyurea from various studies.
Table 1: Pharmacokinetic Parameters of Hydroxyurea in Pediatric Patients with Sickle Cell Anemia
| Parameter | Mean ± SD | Range | Reference |
| Cmax (µg/mL) | - | - | |
| Tmax (h) | - | - | |
| AUC (mg·h/L) | 115.7 ± 34.0 | 61.5 - 317.8 | |
| Dose (mg/kg/day) | 23.9 ± 5.1 | 14.2 - 35.5 |
Table 2: Pharmacokinetic Parameters of Hydroxyurea in Adult Patients with Sickle Cell Disease
| Parameter | Median (IQR) | Reference |
| AUC (mg/L/h) - Male | 117.9 (73.6–355.9) | |
| AUC (mg/L/h) - Female | 97.4 (71.9–336.8) | |
| Administered Dose (mg/kg) | 19.5 ± 5.1 (mean ± SD) |
Mechanism of Action of Hydroxyurea
Hydroxyurea exerts its therapeutic effects through multiple mechanisms. The primary mechanism involves the inhibition of DNA synthesis.
References
- 1. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. droracle.ai [droracle.ai]
- 4. Hydroxyurea: Analytical techniques and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Hydroxyurea-¹⁵N in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Hydroxyurea-¹⁵N in human plasma using gas chromatography-mass spectrometry (GC-MS). The protocol employs a stable isotope-labeled internal standard, ¹³C,¹⁵N₂-hydroxyurea, for accurate quantification. The method involves a straightforward liquid-liquid extraction followed by trimethylsilyl (B98337) (TMS) derivatization to enhance the volatility of hydroxyurea (B1673989) for GC analysis. The GC-MS is operated in the selected ion monitoring (SIM) mode to ensure high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of hydroxyurea.
Introduction
Hydroxyurea is a vital medication used in the treatment of various myeloproliferative disorders and sickle cell disease.[1][2][3] Accurate and precise measurement of hydroxyurea concentrations in biological matrices is crucial for pharmacokinetic studies and for monitoring patient adherence to therapy.[1] Gas chromatography-mass spectrometry (GC-MS) offers a highly specific and sensitive analytical approach for this purpose.[2] However, due to its low volatility, hydroxyurea requires a derivatization step prior to GC analysis. This protocol describes a validated isotope-dilution GC-MS method for the determination of hydroxyurea, utilizing Hydroxyurea-¹⁵N as the analyte of interest and ¹³C,¹⁵N₂-hydroxyurea as the internal standard.
Experimental Workflow
Figure 1: Experimental workflow for the GC-MS determination of Hydroxyurea-¹⁵N.
Materials and Reagents
-
Hydroxyurea-¹⁵N (Analyte)
-
¹³C,¹⁵N₂-Hydroxyurea (Internal Standard)
-
Human Plasma (Blank)
-
Ethyl Acetate (ACS Grade)
-
Phosphate Buffer (pH 6)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (HPLC Grade)
-
Methanol (B129727) (ACS Grade)
-
Deionized Water
-
Nitrogen Gas (High Purity)
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler
-
Microcentrifuge
-
Vortex Mixer
-
Evaporator (Nitrogen stream)
-
Heating Block
-
Analytical Balance
-
Pipettes and Tips
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Hydroxyurea-¹⁵N and ¹³C,¹⁵N₂-hydroxyurea in deionized water to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Hydroxyurea-¹⁵N stock solution with 50% methanol to create working standard solutions at concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the ¹³C,¹⁵N₂-hydroxyurea stock solution with deionized water to a final concentration of 10 µg/mL.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL ¹³C,¹⁵N₂-hydroxyurea internal standard working solution to each tube (except for blank samples).
-
Add 500 µL of phosphate buffer (pH 6) and 1 mL of ethyl acetate.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 75°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivative.
-
Cool the tube to room temperature before GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 10°C/min to 200°C
-
Ramp: 20°C/min to 280°C, hold for 2 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 1: Selected Ion Monitoring (SIM) Parameters
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Hydroxyurea-¹⁵N | TMS | 278 | 293 | 250 |
| ¹³C,¹⁵N₂-Hydroxyurea (IS) | TMS | 280 | 295 | N/A |
Note: The m/z values for Hydroxyurea-¹⁵N are predicted based on the known fragmentation of TMS-derivatized hydroxyurea. The quantifier ion for the ¹³C,¹⁵N₂-hydroxyurea internal standard is m/z 280, with a qualifier ion at m/z 295.
Data Analysis and Quantification
The concentration of Hydroxyurea-¹⁵N in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Hydroxyurea-¹⁵N in the unknown samples is then interpolated from this calibration curve.
Performance Characteristics
The following table summarizes the performance characteristics of a similar GC-MS method for the determination of unlabeled hydroxyurea, which are expected to be comparable for the analysis of Hydroxyurea-¹⁵N.
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Accuracy | Within 15% |
| Within-run Imprecision (CV%) | < 15% |
| Between-run Imprecision (CV%) | < 15% |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Conclusion
The described GC-MS method provides a selective, sensitive, and reliable approach for the quantification of Hydroxyurea-¹⁵N in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This protocol is well-suited for applications in clinical and pharmaceutical research, particularly for pharmacokinetic and metabolic studies of hydroxyurea.
References
- 1. Isotope-dilution gas chromatography-mass spectrometry method for the analysis of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of hydroxyurea in serum or plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Hydroxyurea in Serum or Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Tracing Nitrogen Metabolism with Hydroxyurea-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyurea (B1673989), a drug utilized in the management of myeloproliferative disorders and sickle cell anemia, plays a significant role in nitrogen metabolism.[1] The use of its stable isotope-labeled form, Hydroxyurea-¹⁵N (HU-¹⁵N), offers a powerful tool for researchers to trace the metabolic fate of its nitrogen atoms through various biochemical pathways. This technique is instrumental in understanding the drug's mechanism of action, identifying its downstream metabolites, and quantifying the flux through specific metabolic routes.[2] These insights are invaluable for drug development, enabling a deeper understanding of pharmacokinetics, pharmacodynamics, and potential off-target effects.
Stable isotope tracing with ¹⁵N allows for the differentiation and quantification of molecules derived from the labeled source from the endogenous unlabeled pool.[3] By introducing HU-¹⁵N into a biological system, researchers can track the incorporation of the ¹⁵N label into various nitrogen-containing compounds, such as urea, nitric oxide (NO), amino acids, and nucleotides, using mass spectrometry-based techniques.
Key Metabolic Pathways of Hydroxyurea
The nitrogen atoms of hydroxyurea can enter several key metabolic pathways:
-
Reduction to Urea: A major metabolic pathway for hydroxyurea is its reduction to urea. This biotransformation is primarily catalyzed by the mitochondrial amidoxime (B1450833) reducing component 1 (mARC1).[4] Tracing with ¹³C,¹⁵N-labeled hydroxyurea has been instrumental in quantifying this metabolic route.[4]
-
Conversion to Nitric Oxide (NO): Hydroxyurea is known to be a nitric oxide (NO) donor, which is a key aspect of its therapeutic effect in sickle cell disease. The generation of NO from hydroxyurea can occur through both enzymatic and non-enzymatic pathways.
-
Enzymatic Conversion: Enzymes such as catalase can mediate the formation of NO from hydroxyurea.
-
Reaction with Hemoglobin: Hydroxyurea can react with hemoglobin to produce NO.
-
-
Entry into Central Nitrogen Metabolism: The nitrogen from hydroxyurea, potentially after being converted to ammonia (B1221849) or other small nitrogenous compounds, can be incorporated into the general nitrogen pool and utilized for the synthesis of other biomolecules.
Data Presentation
The following table summarizes quantitative data from an in vivo study tracing the metabolic reduction of ¹³C,¹⁵N-Hydroxyurea to ¹³C,¹⁵N-Urea in mouse plasma. This data highlights the role of the mARC1 enzyme in this conversion.
| Treatment Group | ¹³C,¹⁵N-Hydroxyurea Plasma Concentration (nM) | ¹³C,¹⁵N-Urea Plasma Concentration (nM) |
| Wild-Type (WT) Mice | ~1500 | ~250 |
| mARC1 Knockdown Mice | ~2500 | ~100 |
| mARC1 Knockout Mice | ~3000 | ~50 |
| (Data adapted from a study on the role of mARC1 in hydroxyurea metabolism.) |
Experimental Protocols
In Vivo Tracing of Hydroxyurea-¹⁵N Metabolism in a Mouse Model
This protocol describes an in vivo experiment to trace the metabolic fate of Hydroxyurea-¹⁵N in mice.
1. Materials:
-
Hydroxyurea-¹⁵N (¹⁵N labeled at a specific position)
-
Sterile saline solution
-
Animal model (e.g., C57BL/6 mice)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue collection tools
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS/MS system
2. Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions for at least one week.
-
Tracer Administration:
-
Prepare a sterile solution of Hydroxyurea-¹⁵N in saline.
-
Administer a single bolus dose of Hydroxyurea-¹⁵N to the mice via intravenous (IV) or intraperitoneal (IP) injection. The dose should be determined based on previous studies or pilot experiments.
-
-
Sample Collection:
-
At predetermined time points (e.g., 15 min, 30 min, 1h, 2h, 4h) post-injection, collect blood samples via cardiac puncture or tail vein bleeding into EDTA-coated tubes.
-
Immediately place the blood tubes on ice.
-
Euthanize the mice and harvest tissues of interest (e.g., liver, kidney, plasma).
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Preparation for Mass Spectrometry:
-
Plasma: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Metabolite Extraction:
-
To 50 µL of plasma or homogenized tissue, add 200 µL of ice-cold 80% methanol (B129727).
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
-
-
-
LC-MS/MS Analysis:
-
Analyze the reconstituted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify ¹⁵N-labeled hydroxyurea and its expected downstream metabolites (e.g., ¹⁵N-urea, ¹⁵N-labeled amino acids). The specific precursor-product ion transitions will depend on the labeling pattern of the Hydroxyurea-¹⁵N and the metabolites of interest.
-
Include unlabeled standards for each metabolite to confirm retention times and fragmentation patterns.
-
-
Data Analysis:
-
Quantify the peak areas of the ¹⁵N-labeled metabolites.
-
Calculate the isotopic enrichment to determine the percentage of the metabolite pool that is derived from Hydroxyurea-¹⁵N.
-
In Vitro Tracing of Hydroxyurea-¹⁵N Metabolism in Cell Culture
This protocol outlines an in vitro experiment to investigate the metabolism of Hydroxyurea-¹⁵N in a specific cell line.
1. Materials:
-
Cell line of interest (e.g., HepG2 for liver metabolism, K562 for erythroid cells)
-
Cell culture medium and supplements
-
Hydroxyurea-¹⁵N
-
Cell lysis buffer
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS/MS system
2. Procedure:
-
Cell Culture: Culture the cells to the desired confluency in appropriate cell culture plates.
-
Tracer Incubation:
-
Prepare a stock solution of Hydroxyurea-¹⁵N in a suitable solvent (e.g., sterile water or DMSO).
-
Replace the cell culture medium with fresh medium containing a defined concentration of Hydroxyurea-¹⁵N.
-
Incubate the cells for various time points (e.g., 1h, 4h, 12h, 24h).
-
-
Sample Collection:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding liquid nitrogen directly to the plate or by adding ice-cold extraction solvent.
-
-
Metabolite Extraction:
-
Add ice-cold 80% methanol to the cells and scrape them from the plate.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Proceed with the metabolite extraction steps as described in the in vivo protocol (vortexing, incubation, centrifugation).
-
-
LC-MS/MS Analysis and Data Analysis:
-
Follow the same procedures for LC-MS/MS analysis and data analysis as outlined in the in vivo protocol.
-
Visualizations
The following diagrams illustrate the key metabolic pathways of hydroxyurea and a typical experimental workflow for tracing its nitrogen metabolism.
Caption: Metabolic pathways of Hydroxyurea-¹⁵N.
Caption: Experimental workflow for tracing nitrogen metabolism.
References
- 1. Stable-Isotope Dilution HPLC-Electrospray Ionization Tandem Mass Spectrometry Method for Quantifying Hydroxyurea in Dried Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 4. uab.edu [uab.edu]
Application Notes and Protocols for In Vivo Studies with Hydroxyurea-15N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies using 15N-labeled Hydroxyurea (B1673989) (Hydroxyurea-15N). The protocols outlined below cover drug administration, sample collection, and analytical methods to trace the biodistribution and metabolic fate of this compound, offering insights into its mechanism of action and pharmacokinetics.
Introduction
Hydroxyurea is a cornerstone therapy for sickle cell disease and various myeloproliferative disorders.[1] Its primary mechanism of action involves the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis.[2][3][4] By impeding DNA replication, hydroxyurea selectively targets rapidly dividing cells.[2] Additionally, in the context of sickle cell disease, hydroxyurea is known to increase the production of fetal hemoglobin (HbF), which interferes with the polymerization of sickle hemoglobin. The use of stable isotope-labeled this compound in in vivo studies allows for precise tracing and quantification of the drug and its metabolites, providing valuable data on its pharmacokinetics, tissue distribution, and engagement with cellular pathways.
Key Signaling Pathways
Hydroxyurea influences several critical signaling pathways. Its primary effect is on DNA synthesis, but it also impacts nitric oxide (NO) signaling and can induce cellular stress responses.
Inhibition of DNA Synthesis
Hydroxyurea quenches a tyrosyl free radical at the active site of the M2 subunit of ribonucleotide reductase, inactivating the enzyme and thereby inhibiting the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks for DNA synthesis. This leads to cell cycle arrest in the S phase.
Caption: Inhibition of DNA Synthesis by Hydroxyurea.
Nitric Oxide (NO) Signaling and Fetal Hemoglobin (HbF) Induction
In the context of sickle cell disease, hydroxyurea is proposed to increase nitric oxide (NO) bioavailability. NO can stimulate soluble guanylyl cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels, which in turn can activate pathways leading to increased expression of fetal hemoglobin (HbF).
Caption: Hydroxyurea-mediated induction of fetal hemoglobin.
Experimental Design and Protocols
A well-designed in vivo study using this compound is critical for obtaining reliable and reproducible data. The following sections provide detailed protocols for animal studies.
Experimental Workflow
The general workflow for an in vivo study with this compound involves several key stages, from animal preparation to data analysis.
Caption: In vivo experimental workflow for this compound studies.
Animal Model
-
Species: C57BL/6 mice are a commonly used strain for pharmacokinetic and tissue distribution studies. Transgenic mouse models of sickle cell disease are appropriate for efficacy studies.
-
Age and Weight: Use age and weight-matched animals (e.g., 8-10 weeks old) to ensure consistency across experimental groups.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
This compound Administration
-
Formulation: Dissolve this compound in a sterile vehicle such as phosphate-buffered saline (PBS). Prepare fresh solutions before each administration.
-
Dosage: Dosing can range from 25 to 100 mg/kg depending on the study's objective. A dose of 100 mg/kg has been shown to cause myelosuppression in mice when administered daily. For studies mimicking clinical use in sickle cell disease, a dose of 50 mg/kg/day has been used.
-
Route of Administration:
-
Intraperitoneal (IP) Injection: Provides rapid absorption and higher peak plasma concentrations.
-
Oral Gavage (OG): Mimics the clinical route of administration in humans.
-
In Drinking Water: Suitable for chronic administration studies.
-
Sample Collection and Preparation
-
Blood: Collect blood samples via retro-orbital sinus or tail vein at various time points post-administration (e.g., 0, 10, 20, 30, 60, 120 minutes) into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C until analysis.
-
Tissues: At the end of the experiment, euthanize animals and perfuse with saline to remove blood from the organs. Harvest tissues of interest (e.g., kidney, spleen, liver, lung, heart, brain, testes, bone marrow), weigh them, and snap-freeze in liquid nitrogen. Store at -80°C.
-
Sample Preparation for Analysis:
-
Plasma: Precipitate proteins by adding a threefold volume of cold acetonitrile (B52724). Vortex and centrifuge to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
-
Tissues: Homogenize the frozen tissue in a suitable buffer. Precipitate proteins with acetonitrile as described for plasma.
-
Analytical Methodology
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its potential metabolites.
LC-MS/MS Protocol for this compound Quantification
-
Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining the polar hydroxyurea molecule.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
-
Mass Spectrometry:
-
Ionization: Use positive electrospray ionization (ESI+).
-
Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound will need to be determined by direct infusion of a standard. For unlabeled hydroxyurea, a transition of m/z 77.1 > 44.4 has been reported.
-
-
Internal Standard: Use a stable isotope-labeled internal standard, such as Hydroxyurea-13C,15N2, for accurate quantification.
Data Presentation
Summarizing quantitative data in tables allows for clear comparison between different experimental conditions.
Pharmacokinetic Parameters of Hydroxyurea in Mice
The following table presents pharmacokinetic parameters of unlabeled hydroxyurea in C57BL/6 mice after a single 100 mg/kg dose, which can serve as a reference for studies with this compound.
| PK Parameter | Intraperitoneal (IP) Route | Oral Gavage (OG) Route |
| Cmax (µg/mL) | 111.9 ± 10.6 | 28.2 ± 5.6 |
| tmax (minutes) | 9.0 ± 2.2 | 22.5 ± 8.6 |
| t½ (minutes) | 15.1 ± 3.7 | 12.1 ± 1.3 |
| AUC (µg/mL*min) | 1971 ± 773 | 767 ± 168 |
| Data adapted from a study in C57BL/6 mice. |
Tissue Distribution of Hydroxyurea in Mice
The maximum tissue concentrations of unlabeled hydroxyurea following a single 100 mg/kg dose are summarized below.
| Tissue | Maximum Concentration (µg/g) - IP Route | Maximum Concentration (µg/g) - OG Route |
| Kidney | 88.8 ± 47.8 | 27.4 ± 18.8 |
| Spleen | 73.2 ± 14.9 | 24.5 ± 10.0 |
| Lung | 52.0 ± 12.0 | 17.2 ± 12.2 |
| Heart | 35.7 ± 11.2 | 22.9 ± 4.9 |
| Testes | 19.5 ± 6.8 | 8.5 ± 5.4 |
| Brain | 6.7 ± 1.3 | 4.5 ± 2.4 |
| Liver | Not Detected | Not Detected |
| Data adapted from a study in C57BL/6 mice. |
Analysis of 15N Incorporation into DNA
Protocol for DNA Isolation and 15N Enrichment Analysis
-
DNA Isolation: Isolate genomic DNA from tissues with high cell proliferation rates (e.g., bone marrow, spleen) using a commercial DNA extraction kit.
-
DNA Hydrolysis: Enzymatically hydrolyze the DNA to individual deoxyribonucleosides.
-
LC-MS/MS Analysis: Analyze the deoxyribonucleosides by LC-MS/MS to determine the isotopic enrichment of 15N in each base. This will indicate the extent of incorporation of the nitrogen from this compound.
Conclusion
The use of this compound in well-designed in vivo studies provides a powerful tool to investigate the pharmacokinetics, biodistribution, and mechanism of action of this important therapeutic agent. The protocols and data presented here serve as a valuable resource for researchers, scientists, and drug development professionals to advance our understanding of hydroxyurea's in vivo behavior and to develop safer and more effective therapeutic strategies.
References
- 1. Pharmacokinetic profile of the anti-sickling hydroxyurea in wild-type and transgenic sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Pharmacokinetics of hydroxyurea in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Sensitivity in ¹⁵N NMR Analysis of Hydroxyurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the low sensitivity of ¹⁵N NMR for the analysis of hydroxyurea (B1673989).
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the ¹⁵N NMR analysis of hydroxyurea in a question-and-answer format.
Q1: My direct ¹⁵N NMR spectrum of hydroxyurea shows no signal or a very poor signal-to-noise ratio. What is the primary reason for this?
A1: The primary reason for a weak or absent signal in a direct ¹⁵N NMR experiment is the inherently low sensitivity of the ¹⁵N nucleus. This is due to its low natural abundance (0.37%) and a low gyromagnetic ratio.[1] For small molecules like hydroxyurea at typical concentrations, direct 1D ¹⁵N NMR is often impractical and can require extremely long acquisition times, sometimes even years for unenriched samples.[2]
Troubleshooting Steps:
-
Isotopic Labeling: The most effective way to dramatically increase sensitivity is to use ¹⁵N-labeled hydroxyurea. This increases the concentration of the NMR-active isotope, leading to a much stronger signal.
-
Switch to Indirect Detection Methods: Instead of direct ¹⁵N detection, use proton-detected 2D NMR experiments such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) or ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation). These experiments are significantly more sensitive as they leverage the higher gyromagnetic ratio and natural abundance of protons.[3]
-
Optimize Sample Preparation: Ensure your sample is properly prepared to maximize the signal. This includes using a high concentration of hydroxyurea, choosing an appropriate deuterated solvent, and ensuring the sample is free of paramagnetic impurities.
-
Utilize a Cryoprobe: If available, a cryogenically cooled probe can enhance sensitivity by a factor of 3 to 4 compared to a standard room temperature probe by reducing thermal noise.[4]
Q2: I am using ¹⁵N-labeled hydroxyurea, but my signal is still weaker than expected. What could be the issue?
A2: Even with isotopic labeling, several factors can lead to a weaker-than-expected signal.
Troubleshooting Steps:
-
Verify Isotopic Enrichment: Confirm the percentage of ¹⁵N enrichment of your labeled hydroxyurea. Incomplete labeling will result in a proportionally weaker signal.
-
Check Sample Concentration and Purity: Ensure the concentration of your sample is accurate. Impurities can affect the sample's effective concentration and may introduce paramagnetic species that broaden signals.
-
Optimize NMR Acquisition Parameters:
-
Relaxation Delay (d1): Ensure the relaxation delay is sufficiently long (typically 1-2 times the T1 of the ¹⁵N nucleus) to allow for full relaxation of the nuclei between scans.
-
Number of Scans (ns): Increase the number of scans to improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.
-
-
Solvent Selection: The choice of solvent can influence the chemical shift and relaxation properties of hydroxyurea. Ensure you are using a high-quality deuterated solvent.
Q3: I am trying to run a ¹H-¹⁵N HMBC experiment on natural abundance hydroxyurea, but I am not seeing any correlation peaks. What should I check?
A3: The absence of correlation peaks in a ¹H-¹⁵N HMBC experiment can be due to several factors, primarily related to the optimization of the experiment for long-range couplings.
Troubleshooting Steps:
-
Incorrect Optimization of the Long-Range Coupling Constant: The HMBC experiment is optimized for a specific range of long-range ¹H-¹⁵N coupling constants (ⁿJHN). The default values may not be optimal for hydroxyurea. It is advisable to run the experiment with different long-range coupling delays to detect correlations over a wider range of coupling constants.[3]
-
Insufficient Number of Scans: Even though HMBC is more sensitive than direct ¹⁵N NMR, acquiring data on natural abundance samples still requires a significant number of scans. An overnight acquisition is often necessary for micromole-sized samples.
-
Proton Pulse Width Calibration: Ensure that the 90° proton pulse width is accurately calibrated for your sample. An incorrect pulse width will lead to inefficient magnetization transfer and a loss of signal.
-
Probe Tuning: Always ensure that the NMR probe is properly tuned to both the ¹H and ¹⁵N frequencies before starting the experiment.
Q4: How can I confirm that the signal I am observing is from my hydroxyurea sample and not from a background source?
A4: It is possible, especially with very weak signals, to mistake background noise or signals from impurities (like dissolved nitrogen gas in the solvent) for a real signal.
Troubleshooting Steps:
-
Run a Blank Spectrum: Acquire a spectrum of the deuterated solvent under the same experimental conditions. This will help identify any background signals.
-
Use 2D Correlation Experiments: In a ¹H-¹⁵N HSQC or HMBC spectrum, a true signal from hydroxyurea will show a correlation to a specific proton resonance in your ¹H spectrum. This provides definitive confirmation of the signal's origin.
-
Spike the Sample: If you have an unlabeled hydroxyurea sample, you can acquire a spectrum, then add a small amount of ¹⁵N-labeled hydroxyurea and re-acquire the spectrum. The signal corresponding to hydroxyurea should increase in intensity.
Data Presentation
The following tables summarize key quantitative data relevant to the ¹⁵N NMR analysis of hydroxyurea.
Table 1: Comparison of ¹⁵N NMR Detection Methods
| Experiment Type | Relative Sensitivity | Typical Experiment Time (Natural Abundance) | Typical Experiment Time (¹⁵N Labeled) | Remarks |
| Direct 1D ¹⁵N | Very Low | Days to Months | Hours | Not recommended for natural abundance samples. |
| ¹H-¹⁵N HSQC | High | Hours to Overnight | Minutes to Hours | Detects one-bond ¹H-¹⁵N correlations. |
| ¹H-¹⁵N HMBC | Moderate to High | Overnight | Hours | Detects long-range (2-4 bond) ¹H-¹⁵N correlations. |
Table 2: Expected ¹⁵N Chemical Shift Ranges for Urea and Related Functional Groups
| Functional Group | Typical ¹⁵N Chemical Shift Range (ppm) |
| Ureas | 60 - 130 |
| Primary Amides | 110 - 120 |
| Hydroxylamines | ~190 - 220 |
Note: Chemical shifts are referenced to liquid NH₃. To convert to the IUPAC standard of nitromethane (B149229) (CH₃NO₂), subtract 380.2 ppm. The exact chemical shift of the nitrogen atoms in hydroxyurea will be influenced by the solvent and temperature.
Experimental Protocols
Below are detailed methodologies for key experiments recommended for overcoming low sensitivity in the ¹⁵N NMR analysis of hydroxyurea.
Protocol 1: ¹H-¹⁵N HMBC for Natural Abundance or Labeled Hydroxyurea
This experiment is crucial for assigning nitrogen atoms and confirming the structure by observing long-range correlations between protons and nitrogens.
1. Sample Preparation:
-
Dissolve 5-10 mg of hydroxyurea (or ¹⁵N-labeled hydroxyurea) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Filter the sample into a clean 5 mm NMR tube.
2. Spectrometer Setup:
-
Use a spectrometer equipped with a probe capable of ¹H and ¹⁵N detection and gradients. A cryoprobe is highly recommended for natural abundance samples.
-
Tune and match the probe for both ¹H and ¹⁵N frequencies.
-
Calibrate the 90° proton pulse width.
3. Acquisition Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: A gradient-selected HMBC sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Spectral Width (¹H): Set to cover all proton signals of hydroxyurea (e.g., 10 ppm).
-
Spectral Width (¹⁵N): Set to cover the expected range for urea-like nitrogens (e.g., 50 to 250 ppm).
-
Number of Points (¹H): 2048.
-
Number of Increments (¹⁵N): 256 to 512.
-
Number of Scans: 16 to 64 for labeled samples; 256 or more for natural abundance (overnight acquisition).
-
Relaxation Delay: 1.5 - 2.0 seconds.
-
Long-Range Coupling Delay: Optimized for a coupling constant of 4-8 Hz. It is advisable to run multiple experiments with different delays if the coupling constants are unknown.
4. Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
Protocol 2: ¹H-¹⁵N HSQC for ¹⁵N-Labeled Hydroxyurea
This is the most sensitive experiment for detecting nitrogen atoms that are directly bonded to protons.
1. Sample Preparation:
-
Dissolve 1-5 mg of ¹⁵N-labeled hydroxyurea in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
2. Spectrometer Setup:
-
Follow the same setup procedure as for the HMBC experiment.
3. Acquisition Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: A sensitivity-enhanced, gradient-selected HSQC sequence (e.g., hsqcetgpf3gp on Bruker systems).
-
Spectral Width (¹H): Set to cover all proton signals (e.g., 10 ppm).
-
Spectral Width (¹⁵N): Set to cover the expected range for the labeled nitrogens (e.g., 50 to 250 ppm).
-
Number of Points (¹H): 1024.
-
Number of Increments (¹⁵N): 128 to 256.
-
Number of Scans: 4 to 16.
-
Relaxation Delay: 1.5 seconds.
-
¹J(NH) Coupling Constant: Set to an average value of 90 Hz.
4. Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
Visualizations
The following diagrams illustrate the recommended workflows and logical relationships for overcoming low sensitivity in the ¹⁵N NMR analysis of hydroxyurea.
Caption: Workflow for overcoming low sensitivity in ¹⁵N NMR of hydroxyurea.
Caption: Logical relationship between the problem of low sensitivity and its solutions.
References
Technical Support Center: Accurate Quantification of Hydroxyurea-15N in Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the accuracy of Hydroxyurea-15N quantification in complex biological matrices. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of analytical methods.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the quantification of this compound, providing potential causes and practical solutions.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Column Overload: Injecting too high a concentration of the analyte. - Inappropriate Mobile Phase: pH or organic content not optimal for hydroxyurea's hydrophilic nature. - Column Contamination: Buildup of matrix components on the analytical column. | - Dilute the sample or reduce the injection volume. - Optimize the mobile phase. For Hydroxyurea (B1673989), a mobile phase of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) has been shown to be effective.[1] - Use a guard column and implement a robust column washing protocol between runs. |
| High Variability in Results (Poor Precision) | - Inconsistent Sample Preparation: Variations in protein precipitation or extraction steps. - Matrix Effects: Ion suppression or enhancement from co-eluting endogenous compounds.[2] - Instrument Instability: Fluctuations in the LC or MS system. | - Standardize the sample preparation protocol, ensuring consistent timing, temperature, and reagent volumes. - Employ a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-Hydroxyurea) to compensate for matrix effects.[1] - Perform regular system suitability tests and preventative maintenance on the LC-MS/MS system. |
| Low Analyte Recovery | - Inefficient Extraction: The chosen extraction solvent or method is not effectively isolating hydroxyurea from the matrix. - Analyte Degradation: Hydroxyurea instability in the biological matrix or during sample processing. | - Optimize the extraction procedure. Protein precipitation with acetonitrile is a commonly used and effective method.[1] - Minimize sample processing time and keep samples on ice or at 4°C. Ensure proper storage conditions (-80°C for long-term). |
| Isotopic Interference | - Contribution from Unlabeled Analyte: The M+2 isotope of unlabeled hydroxyurea can interfere with the quantification of this compound, especially at high concentrations of the unlabeled drug. | - Chromatographically separate the labeled and unlabeled compounds if possible, although this can be challenging. - Use high-resolution mass spectrometry to differentiate between the analyte and interfering ions. - Mathematically correct for the contribution of the natural isotope abundance of the unlabeled analyte to the labeled analyte's signal. |
| Non-Linear Calibration Curve | - Matrix Effects: Significant ion suppression or enhancement at higher concentrations. - Detector Saturation: The concentration of the analyte is exceeding the linear range of the detector. - Inappropriate Internal Standard: The internal standard does not adequately mimic the behavior of the analyte. | - Dilute standards and samples to fall within the linear range of the assay. - Widen the calibration range and use a weighted regression model for the calibration curve. - Use a stable isotope-labeled internal standard that co-elutes with the analyte.[1] |
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods used for the quantification of hydroxyurea in biological matrices.
Table 1: Performance of LC-MS/MS Methods for Hydroxyurea Quantification
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma | Dried Blood Spots |
| Internal Standard | ¹³C,¹⁵N₂-Hydroxyurea | ¹³C,¹⁵N₂-Hydroxyurea |
| Linearity Range | 1 - 200 µg/mL | 0.5 - 60 µg/mL |
| Intra-day Precision (%CV) | < 2.07% | < 15% |
| Inter-day Precision (%CV) | < 4.28% | < 15% |
| Accuracy (Bias) | -3.77% to 2.96% | Not explicitly stated, but results were in close agreement with a reference method. |
| Reference |
Table 2: Performance of HPLC-UV Methods for Hydroxyurea Quantification
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma | Compounded Oral Liquids |
| Internal Standard | Methylurea | Not specified |
| Linearity Range | 50 - 1600 µM | 80 - 120% of 100 mg/mL |
| Intra-day Precision (%CV) | Not explicitly stated, but the method was deemed precise. | ≤ 0.1% |
| Inter-day Precision (%CV) | Not explicitly stated, but the method was deemed precise. | ≤ 0.5% |
| Correlation Coefficient (r²) | 0.99 | 0.9960 |
| Reference |
Experimental Protocols
This section provides detailed methodologies for the quantification of hydroxyurea in plasma using LC-MS/MS.
Protocol 1: Hydroxyurea Quantification in Human Plasma via LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (¹³C,¹⁵N₂-Hydroxyurea).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of acetonitrile and 1.5 mM ammonium formate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hydroxyurea: m/z 77.1 → 58.1
-
¹³C,¹⁵N₂-Hydroxyurea (IS): m/z 80.1 → 61.1
-
-
3. Data Analysis
-
Quantify the concentration of hydroxyurea by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Visualizations
Hydroxyurea's Mechanism of Action: Inhibition of Ribonucleotide Reductase
Caption: Inhibition of Ribonucleotide Reductase by Hydroxyurea.
General Bioanalytical Workflow for this compound Quantification
Caption: A typical workflow for quantifying this compound.
References
Technical Support Center: Analysis of Hydroxyurea-15N by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Hydroxyurea-15N.
Troubleshooting Guide
Problem: Poor signal intensity or high variability in this compound signal.
Possible Cause: This is a classic symptom of ion suppression, a type of matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3][4] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2]
Solutions:
-
Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): SPE can selectively extract analytes while reducing non-specific compounds, minimizing co-elution and interference.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating hydroxyurea (B1673989) from matrix components.
-
Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may leave behind significant matrix components. Consider using it in combination with other techniques.
-
-
Chromatographic Optimization: Adjusting the chromatographic conditions can separate this compound from co-eluting interferences.
-
Change Mobile Phase Composition: Switching between organic solvents like acetonitrile (B52724) and methanol (B129727) can alter selectivity.
-
Modify Gradient Elution: Adjusting the gradient profile can improve the separation of the analyte from matrix components.
-
Use a Different Stationary Phase: A column with a different chemistry (e.g., HILIC for the polar hydroxyurea) can provide alternative selectivity.
-
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and interfering matrix components. This is only viable if the analyte concentration remains above the limit of quantification.
Problem: Inconsistent results for quality control (QC) samples.
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent and irreproducible results.
Solutions:
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as Hydroxyurea-¹³C,¹⁵N₂, is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience a similar degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components present in the sample matrix. These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), both of which compromise quantitative accuracy. Common culprits in biological matrices include phospholipids, salts, proteins, and metabolites.
Q2: How can I identify if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion (PCI): This is a qualitative technique to identify regions in the chromatogram where ion suppression occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of the analyte indicates the retention time of interfering components.
-
Post-Extraction Spike Analysis: This quantitative method determines the extent of signal suppression or enhancement. The response of the analyte in a neat solution is compared to the response of the analyte spiked into a blank matrix extract at the same concentration.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) always a perfect solution for matrix effects?
A3: While a SIL-IS is the best tool to compensate for matrix effects, it's not always a complete solution. For a SIL-IS to be effective, it must co-elute with the analyte. Differences in retention times, though often slight, can lead to the analyte and the IS experiencing different degrees of ion suppression. Furthermore, a SIL-IS can compensate for the variability of the matrix effect but cannot eliminate the loss of sensitivity due to ion suppression.
Q4: Can the choice of ionization source affect matrix effects?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your method allows, testing with an APCI source might reduce the impact of matrix effects. Additionally, switching the ESI polarity (positive to negative or vice versa) can sometimes help, as fewer compounds may ionize in the chosen polarity, potentially reducing interferences.
Quantitative Data Summary
The following tables summarize the impact of different sample preparation methods on the recovery of hydroxyurea and the observed matrix effect.
Table 1: Comparison of Extraction Recovery and Matrix Effect for Hydroxyurea
| Sample Preparation Method | Analyte Concentration (µg/mL) | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | 5 | 95.2 | -8.5 (Suppression) | |
| Protein Precipitation (Acetonitrile) | 60 | 98.1 | -5.2 (Suppression) | |
| Solid-Phase Extraction | Not Specified | > 90 | < 15 | General observation from multiple sources |
| Liquid-Liquid Extraction | Not Specified | > 85 | < 20 | General observation from multiple sources |
Note: The data for SPE and LLE are generalized from multiple sources indicating their effectiveness in reducing matrix effects and are not from a single direct comparative study against the cited protein precipitation data.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma, urine) using your established procedure. Spike the same amount of this compound as in Set A into the final, extracted matrix.
-
Set C (Matrix Standard): Spike the same amount of this compound as in Set A into the blank biological matrix before the extraction procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A Matrix Effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Protein Precipitation
-
Sample Aliquoting: Take 100 µL of the biological sample (e.g., plasma).
-
Add Internal Standard: Add the working solution of the stable isotope-labeled internal standard (e.g., Hydroxyurea-¹³C,¹⁵N₂).
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
Visualizations
Caption: Workflow for identifying and addressing matrix effects in LC-MS/MS analysis.
Caption: Logical relationship between different matrix effect mitigation strategies.
References
Optimizing labeling efficiency for Hydroxyurea-15N metabolic studies
Welcome to the technical support center for optimizing labeling efficiency in Hydroxyurea-15N metabolic studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it used in metabolic studies?
A1: this compound is a stable isotope-labeled version of Hydroxyurea, a compound known to inhibit ribonucleotide reductase, thereby interfering with DNA synthesis.[1] In metabolic studies, it serves as a tracer to follow the metabolic fate of nitrogen atoms. It can also be used as an internal standard for quantitative analysis of unlabeled Hydroxyurea and its metabolites by techniques such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[1]
Q2: What is the expected labeling efficiency for 15N metabolic studies?
A2: The expected labeling efficiency can vary depending on the experimental system, the specific chemical used, labeling duration, and nitrogen availability.[2][3][4] In plant systems like Arabidopsis, efficiencies can range from 93-99% after 14 days of labeling. For mammalian cell lines, achieving over 90% enrichment is possible by replacing standard nitrogen sources with their 15N-labeled counterparts over several passages. In animal models (SILAM - Stable Isotope Labeling in Mammals), an average 15N enrichment of at least 95% has been achieved in various tissues. However, tissues with slow protein turnover rates may show lower enrichment.
Q3: How do I confirm the incorporation of 15N into my target molecules?
A3: Mass spectrometry (MS) is a primary method to confirm and quantify 15N incorporation. The inclusion of 15N atoms results in a predictable mass shift in the labeled molecules compared to their unlabeled (14N) counterparts. High-resolution mass spectrometry can be used to analyze the isotopic patterns of peptides or metabolites, allowing for the calculation of labeling efficiency. Tandem mass spectrometry (MS/MS) can further be used to confirm the location of the heavy isotope labels within the molecules.
Troubleshooting Guide
Problem 1: Low or No Detectable 15N Incorporation
| Possible Cause | Troubleshooting Step |
| Insufficient Labeling Time | Tissues or cells with slow turnover rates require longer incubation times with the 15N source to achieve high enrichment. Extend the labeling duration and perform a time-course experiment to determine the optimal labeling period. |
| Dilution with Unlabeled Nitrogen Sources | Standard cell culture media or diets contain unlabeled (14N) amino acids and other nitrogenous compounds. Switch to a serum-free, chemically defined medium where all nitrogen sources are 15N-labeled. Ensure all media components are free of unlabeled nitrogen. |
| Metabolic Scrambling | The 15N label from Hydroxyurea may be transferred to other molecules through various metabolic pathways, diluting the label in the target metabolite. Analyze downstream metabolites to trace the path of the 15N label. |
| Inefficient Cellular Uptake of this compound | The cell line or organism may have poor uptake of Hydroxyurea. Verify uptake using a quantifiable method. If uptake is low, consider optimizing delivery, for example, by using a different solvent or delivery vehicle. |
| Degradation of this compound | Hydroxyurea may be unstable under certain experimental conditions. Ensure proper storage and handling of the labeled compound. Test the stability of this compound in your experimental medium over time. |
Problem 2: Inaccurate Quantification of 15N Enrichment
| Possible Cause | Troubleshooting Step |
| Co-eluting Peaks in LC-MS | Other molecules with similar mass-to-charge ratios can co-elute with your target analyte, interfering with quantification. Optimize the liquid chromatography (LC) gradient to improve peak separation. High-resolution mass spectrometry can also help distinguish between overlapping isotopic clusters. |
| Poor Signal-to-Noise Ratio | Low signal intensity of the 15N-labeled peptide or metabolite can lead to inaccurate quantification. Increase the amount of sample injected or concentrate the sample prior to analysis. Ensure the mass spectrometer is properly tuned and calibrated. |
| Matrix Effects in Mass Spectrometry | Components of the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Use a stable isotope-labeled internal standard that co-elutes with the analyte to correct for matrix effects. Perform a matrix effect study by spiking known amounts of the analyte into the sample matrix. |
| Incomplete Isotopic Labeling | The presence of a mixture of unlabeled, partially labeled, and fully labeled species complicates data analysis. Use algorithms or software that can deconvolve the complex isotopic patterns to accurately determine the enrichment level. |
Data Presentation: Labeling Efficiency
The following table summarizes typical 15N labeling efficiencies reported in the literature for different biological systems.
| Biological System | Labeling Duration | Achieved 15N Enrichment (%) | Key Factors |
| Arabidopsis thaliana | 14 days | 93 - 99 | Chemical used, cell doubling time, nitrogen availability |
| Mammalian Cells (CHO, HEK 293) | 4 passages | > 90 | Complete replacement of carbon and nitrogen sources with labeled analogs |
| Rodent Models (SILAM) | 10 weeks | > 95 (average across tissues) | Diet composition, tissue protein turnover rate |
| Rodent Brain Tissue | Variable | Potentially lower (< 90%) | Slower protein turnover rates compared to other tissues |
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling in Cell Culture
This protocol outlines a general procedure for labeling adherent mammalian cells with this compound and preparing cell extracts for LC-MS analysis.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM)
-
15N-labeling medium (custom medium with all nitrogen sources replaced with 15N-equivalents)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Extraction solvent (e.g., 80:20 Methanol:Water), ice-cold
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >10,000 x g
Procedure:
-
Cell Culture and Adaptation: Culture cells in standard complete medium until they reach the desired confluency. For experiments requiring high background enrichment, adapt cells to a 15N-labeling medium over several passages.
-
Labeling: Replace the standard medium with fresh labeling medium containing the desired concentration of this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.
-
Harvesting: After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add a sufficient volume of ice-cold extraction solvent to the culture dish to cover the cell monolayer. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate and incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube for LC-MS analysis.
-
Analysis: Analyze the samples using a liquid chromatography system coupled to a mass spectrometer (LC-MS) to identify and quantify 15N-labeled metabolites.
Visualizations
Caption: Experimental workflow for this compound metabolic labeling studies.
Caption: Troubleshooting decision tree for low 15N incorporation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 4. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in HPLC analysis of Hydroxyurea-15N
Welcome to the technical support center for the HPLC analysis of Hydroxyurea-15N. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues, particularly those related to poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is tailing. What are the common causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common issue. It can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Check Mobile Phase pH: The pH of your mobile phase is critical. For basic compounds, interactions with acidic silanol (B1196071) groups on the silica-based column packing can cause tailing.[1] Hydroxyurea is a polar compound, and controlling the mobile phase pH is vital for good peak shape.[2][3]
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[4] For acidic analytes, a low pH mobile phase helps to keep them from being ionized.[5] Consider adding a buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, to maintain a consistent pH.
-
-
Assess for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample. Prepare a dilution series to find the optimal concentration that gives a symmetrical peak.
-
-
Evaluate Column Condition: The column's performance deteriorates over time. The presence of active silanol groups on the stationary phase is a primary cause of tailing for polar and basic compounds.
-
Solution: Use a column with low silanol activity or one that is end-capped. If the column is old or has been used with aggressive mobile phases, it may need to be replaced. Flushing the column may also help remove contaminants.
-
-
Consider Secondary Interactions: Unwanted interactions between the analyte and the column hardware or packing material can lead to tailing.
-
Solution: Using a mobile phase modifier like an ion-pairing agent can sometimes improve peak shape for ionic compounds. However, for Hydroxyurea, optimizing pH is usually the more direct approach.
-
Q2: I am observing peak fronting for this compound. What could be the cause?
Peak fronting, where the first half of the peak is sloped, is less common than tailing but can still occur.
Troubleshooting Steps:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in fronting.
-
Solution: Whenever possible, dissolve your sample in the mobile phase. If a different solvent is necessary due to solubility, use the weakest possible solvent and inject the smallest possible volume.
-
-
Column Overload: While often associated with tailing, severe concentration overload can also manifest as fronting.
-
Solution: Dilute the sample and re-inject.
-
-
Column Degradation: A void or channel in the column packing material at the inlet can lead to a distorted flow path and cause peak fronting or splitting.
-
Solution: This issue is often irreversible. Replacing the column is the most reliable solution. Using a guard column can help extend the life of the analytical column.
-
Q3: My this compound peak is broad and not sharp. How can I improve it?
Broad peaks can significantly impact resolution and sensitivity.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: The strength of the mobile phase directly affects peak width.
-
Solution: For reverse-phase chromatography, increasing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) will generally lead to sharper, faster-eluting peaks. Be careful not to reduce retention time too much, which could compromise resolution from other components.
-
-
Check for Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening.
-
Solution: Use tubing with a small internal diameter and keep the length as short as possible. Ensure all fittings are properly connected to minimize dead volume.
-
-
Flow Rate: A flow rate that is too high or too low can decrease efficiency and broaden peaks.
-
Solution: Optimize the flow rate for your column dimensions and particle size. Consult the column manufacturer's guidelines for the optimal flow rate range.
-
-
Temperature Control: Inconsistent column temperature can affect viscosity and chromatography, leading to peak broadening.
-
Solution: Use a column oven to maintain a stable and consistent temperature throughout the analysis.
-
Data Presentation
Table 1: Typical HPLC Conditions for Hydroxyurea Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 5 µm, 4.6 x 250 mm | Amino Column | Newcrom R1 (low silanol activity) |
| Mobile Phase | Acetonitrile / Water (16.7 / 83.3) | Acetonitrile / Water (82:18) | Acetonitrile, Water, Phosphoric Acid |
| Flow Rate | 1.0 mL/min | ~0.5 mL/min | Not specified |
| Detection (UV) | 440 nm (after derivatization) | 214 nm | 240 nm (after derivatization) |
| Temperature | Room Temperature or 30°C | 35-45°C | 35°C |
Note: Some methods involve a derivatization step to improve detection and retention.
Experimental Protocols
Protocol 1: Sample Preparation for Hydroxyurea Analysis from Plasma
This protocol is adapted from methods involving protein precipitation and colorimetric derivatization for analysis.
-
Aliquoting: In a microcentrifuge tube, combine 400 µL of plasma with 80 µL of an internal standard (e.g., 15.5 mM methylurea).
-
Protein Precipitation: Add 800 µL of 20% trichloroacetic acid to precipitate proteins.
-
Vortex & Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 3,500 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer 1000 µL of the clear supernatant to a new tube.
-
Derivatization (Optional, for colorimetric detection):
-
Add 1000 µL of a colorimetric solution (e.g., containing thiosemicarbazide (B42300) and diacetyl monoxime).
-
Add 1000 µL of an acid reagent (e.g., containing sulfuric acid, phosphoric acid, and ferric chloride).
-
-
Heating & Cooling: Heat the mixture in a water bath at 100°C for 10 minutes, then cool in an ice bath (4°C) for 10 minutes.
-
Analysis: The sample is now ready for injection into the HPLC system.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for diagnosing the cause of poor HPLC peak shape.
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the HPLC analysis of this compound.
References
Technical Support Center: Minimizing Ion Suppression of Hydroxyurea-15N in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression of Hydroxyurea-15N in mass spectrometry experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, leading to ion suppression and inaccurate quantification.
Issue 1: Poor sensitivity and low signal intensity for this compound.
-
Question: My this compound signal is much lower than expected, or I am struggling to achieve the desired limit of quantification (LOQ). What could be the cause and how can I troubleshoot this?
-
Answer: Low signal intensity for this compound is a common indicator of ion suppression. This occurs when co-eluting matrix components interfere with the ionization of your analyte in the mass spectrometer's ion source.[1][2] Here are steps to identify and mitigate this issue:
-
Initial Assessment:
-
Post-column Infusion: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant concentration of this compound into the mobile phase after the analytical column while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression is occurring.
-
Matrix Effect Evaluation: Quantify the extent of ion suppression by comparing the peak area of this compound in a post-extraction spiked matrix sample to that in a neat solution. A significant decrease in the peak area in the matrix sample confirms the presence of ion suppression.[3]
-
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2] Consider the following techniques:
-
Protein Precipitation (PPT): While a simple and common method, PPT may not be sufficient to remove all interfering substances. If you are using PPT with a solvent like acetonitrile (B52724), consider testing other solvents or a combination.[4]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different extraction solvents and pH conditions to optimize the recovery of this compound while minimizing the co-extraction of interfering compounds.
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup approach. Develop an SPE method using a sorbent that retains this compound while allowing matrix components to be washed away.
-
-
Chromatographic Separation: If sample preparation alone is insufficient, optimizing your chromatographic method is crucial.
-
Modify Gradient Elution: Adjust the mobile phase gradient to separate the elution of this compound from the ion suppression zones identified in your post-column infusion experiment.
-
Alternative Chromatography: Hydroxyurea (B1673989) is a polar compound. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) which can provide better retention and separation from non-polar matrix components that often cause ion suppression in reversed-phase chromatography.
-
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound. However, ensure that the diluted concentration of your analyte is still above the instrument's limit of detection.
-
-
Issue 2: Inconsistent and irreproducible results for this compound quantification.
-
Question: I am observing high variability in my quality control (QC) samples and replicate injections for this compound. Why is this happening and what can I do to improve reproducibility?
-
Answer: Inconsistent results are a hallmark of variable matrix effects. The composition of biological matrices can differ between samples, leading to varying degrees of ion suppression and, consequently, fluctuating analytical results. The use of a stable isotope-labeled internal standard is critical for addressing this.
-
Troubleshooting Steps:
-
Verify Internal Standard Performance:
-
Co-elution: Ensure that your internal standard, ideally a stable isotope-labeled version like ¹³C,¹⁵N₂-Hydroxyurea, co-elutes perfectly with this compound. Any separation in retention time can expose the analyte and internal standard to different matrix components, leading to differential ion suppression.
-
Consistent Response: Monitor the peak area of your internal standard across all samples. A significant variation in the internal standard response indicates that it is also being affected by ion suppression and may not be adequately compensating for the analyte's signal variability.
-
-
Matrix-Matched Calibrants and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples. This helps to normalize the matrix effects between the calibrants and the unknown samples, leading to more accurate quantification.
-
Thorough Sample Homogenization: Ensure that your samples are thoroughly mixed before extraction to guarantee that each aliquot is representative of the whole sample.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary causes of ion suppression for this compound in biological samples?
-
A1: The primary causes of ion suppression for this compound in biological matrices such as plasma or whole blood are co-eluting endogenous components. These can include phospholipids, salts, and other small molecules that are more abundant than the analyte and compete for ionization in the ESI source.
-
-
Q2: How can I choose the best sample preparation technique to minimize ion suppression for this compound?
-
A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.
-
Protein Precipitation: A fast but less clean method. Suitable for less complex matrices or when high throughput is a priority.
-
Liquid-Liquid Extraction: Offers a cleaner sample than protein precipitation.
-
Solid-Phase Extraction: Provides the cleanest samples by selectively isolating the analyte. This is often the best choice for minimizing ion suppression in complex matrices.
-
-
-
Q3: Is a stable isotope-labeled internal standard always necessary for accurate quantification of this compound?
-
A3: Yes, using a stable isotope-labeled internal standard, such as ¹³C,¹⁵N₂-Hydroxyurea, is highly recommended for the accurate quantification of this compound in biological matrices. This type of internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression. This allows for reliable correction of signal variability.
-
-
Q4: Can changing the mass spectrometer's ionization source or settings help reduce ion suppression?
-
A4: Yes, optimizing the ion source parameters can help.
-
Ionization Polarity: If analyzing in positive ion mode, switching to negative ion mode (if this compound can be ionized) may reduce interference, as fewer matrix components are typically ionized in negative mode.
-
Ion Source Type: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds. If your instrument has an APCI source, it is worth evaluating its performance.
-
Source Parameters: Optimizing parameters such as ion spray voltage and source temperature can sometimes improve the signal-to-noise ratio and mitigate the effects of some interferences.
-
-
Experimental Protocols
Protocol 1: Quantification of Hydroxyurea in Dried Blood Spots by LC-MS/MS
This protocol describes a method for the quantification of hydroxyurea in dried whole blood collected on volumetric absorptive microsampling (VAMS) devices.
-
Sample Preparation:
-
Hydroxyurea is recovered from the VAMS tip by adding 200 µL of acetonitrile/water (80:20 v/v).
-
The stable isotope-labeled internal standard ([¹³C¹⁵N₂]hydroxyurea) is added.
-
Samples are shaken for 15 minutes at 40°C.
-
The solution is centrifuged at 14,000 g for 20 minutes.
-
The clear supernatant is transferred and evaporated to dryness under a stream of nitrogen.
-
The dried extract is reconstituted in 100 µL of 98% acetonitrile for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: Atlantis HILIC Silica 3 µm (2.1 x 100 mm)
-
Mobile Phase A: 10 mmol/L ammonium (B1175870) formate (B1220265)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 97% B for 130 s, ramped down to 50% B over 140 s, held for 60 s, then returned to 97% B.
-
Flow Rate: Not specified in the provided abstract.
-
Injection Volume: Not specified in the provided abstract.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: 5000 V
-
Ion Source Temperature: 550 °C
-
MRM Transitions:
-
Hydroxyurea: m/z 77 → 44
-
[¹³C¹⁵N₂]hydroxyurea (IS): m/z 80 → 46
-
-
Protocol 2: Quantification of Hydroxyurea in Human Plasma by HPLC-MS/MS
This protocol details a method for quantifying hydroxyurea in human plasma.
-
Sample Preparation:
-
Plasma samples are treated with acetonitrile to precipitate proteins.
-
The supernatant is directly injected for analysis without derivatization.
-
-
Chromatographic Conditions:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Mobile Phase: Acetonitrile-1.5 mM ammonium formate (90:10, v/v)
-
Flow Rate: Not specified in the provided abstract.
-
Run Time: 3 minutes
-
-
Mass Spectrometry Conditions:
-
Internal Standard: Stable isotope-labeled HU-¹³C₁,¹⁵N₂
-
Further MS parameters are not detailed in the abstract.
-
Quantitative Data Summary
| Parameter | Method 1: Dried Blood Spot Analysis | Method 2: Plasma Analysis |
| Linearity Range | 0.5–60.0 μg/mL | 1–200 μg/mL |
| Limit of Detection (LOD) | 5 ng/mL | Not specified |
| Intra-day Precision (CV) | < 15% | < 2.07% |
| Inter-day Precision (CV) | < 15% | < 4.28% |
| Accuracy (Bias) | Not specified | -3.77% to 2.96% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting workflow for ion suppression issues.
References
Common pitfalls in using Hydroxyurea-15N as an internal standard
Welcome to the technical support center for the use of Hydroxyurea-15N as an internal standard in analytical methodologies. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of hydroxyurea (B1673989), where one or both of the nitrogen atoms in the molecule are replaced with the heavy isotope ¹⁵N. It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The fundamental principle behind using a SIL internal standard is that it is chemically identical to the analyte of interest, and therefore, it is expected to behave similarly during sample preparation, chromatography, and ionization. This co-behavior allows it to compensate for variability in the analytical process, such as extraction efficiency and matrix effects, leading to more accurate and precise quantification of the unlabeled hydroxyurea.
Q2: What are the most common pitfalls when using this compound as an internal standard?
The most common pitfalls include:
-
Isotopic Impurity: The presence of unlabeled hydroxyurea in the this compound internal standard can lead to an overestimation of the analyte concentration.
-
Chemical Instability: Hydroxyurea is known to be unstable in aqueous solutions, and its degradation can be influenced by pH and temperature. Differential stability between the analyte and the internal standard can introduce quantification errors.
-
Matrix Effects: While this compound is used to correct for matrix effects (ion suppression or enhancement), significant or variable matrix effects can still impact the accuracy of the results, especially if the analyte and internal standard do not co-elute perfectly.
-
Chromatographic Co-elution Issues: For the internal standard to effectively compensate for matrix effects, it must co-elute with the analyte. Any chromatographic separation between the two can lead to them being subjected to different levels of ion suppression or enhancement.
-
Inaccurate Concentration of the Internal Standard Stock Solution: Errors in the preparation of the this compound stock solution will lead to systematic errors in the quantification of all samples.
Troubleshooting Guides
Issue 1: Inaccurate or Imprecise Results
Symptom: Your quality control (QC) samples are consistently failing, showing high variability or a bias towards higher or lower concentrations than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Impurity of this compound | 1. Verify Isotopic Purity: Obtain the Certificate of Analysis (CoA) for your batch of this compound to confirm its isotopic purity.[1] 2. Assess Contribution from IS: Analyze a blank sample spiked only with the this compound internal standard at the concentration used in your assay. Monitor the mass transition of the unlabeled hydroxyurea. The response should be negligible (typically <5% of the response of the Lower Limit of Quantification (LLOQ) sample). |
| Chemical Instability | 1. Evaluate Stability: Conduct short-term (bench-top) and long-term stability experiments for both hydroxyurea and this compound in the matrix of interest at the temperatures used for sample storage and processing.[2][3] 2. Control pH and Temperature: Maintain consistent pH and temperature throughout the sample preparation process. Hydroxyurea is more stable in neutral to slightly alkaline conditions and degrades in acidic solutions. |
| Inconsistent Internal Standard Spiking | 1. Check Pipettes: Ensure that the pipettes used for spiking the internal standard are properly calibrated. 2. Review Procedure: Carefully review the sample preparation procedure to ensure consistent addition of the internal standard to all samples, standards, and QCs. |
| Matrix Effects | 1. Evaluate Matrix Factor: Determine the matrix factor by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. An IS-normalized matrix factor should be close to 1. 2. Optimize Sample Preparation: Improve sample clean-up to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation. |
Issue 2: Poor Chromatography
Symptom: You observe peak tailing, peak splitting, or a shift in retention time for hydroxyurea and/or this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Degradation | 1. Use a Guard Column: Employ a guard column to protect the analytical column from contaminants in the sample matrix. 2. Column Flushing: Flush the column with a strong solvent after each analytical run to remove strongly retained compounds. 3. Replace Column: If performance does not improve, replace the analytical column. |
| Inappropriate Mobile Phase | 1. Optimize pH: The pH of the mobile phase can affect the peak shape of hydroxyurea. Experiment with different pH values to find the optimal condition. 2. Adjust Organic Modifier: Vary the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase to improve peak shape and retention. |
| Differential Retention Times | 1. Isotope Effect: While less common with ¹⁵N labeling compared to deuterium (B1214612) labeling, a slight difference in retention time between the analyte and the SIL-IS can occur. This can lead to differential matrix effects. 2. Chromatographic Optimization: Adjust the gradient, flow rate, or column chemistry to ensure co-elution. A hydrophilic interaction liquid chromatography (HILIC) column is often used for polar compounds like hydroxyurea.[4] |
Issue 3: Variable Internal Standard Response
Symptom: The peak area of this compound is inconsistent across the analytical run, including calibration standards, QCs, and unknown samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review Extraction Procedure: Ensure consistent timing and execution of each step in the sample preparation workflow. 2. Check for Evaporation: If an evaporation step is used, ensure it is carried out consistently for all samples. |
| Ion Source Contamination | 1. Clean the Ion Source: A dirty ion source can lead to a gradual decrease in signal intensity over the course of an analytical run. Follow the manufacturer's instructions for cleaning the ion source. 2. Divert Flow: Use a divert valve to direct the flow from the LC to waste during the parts of the chromatogram where the analyte and internal standard are not eluting, reducing the amount of matrix introduced into the mass spectrometer. |
| Matrix Effects | 1. Investigate Trends: Plot the internal standard response versus injection order. A gradual decrease may indicate source contamination, while random fluctuations may suggest variable matrix effects between samples. 2. Dilute Samples: Diluting the sample with the mobile phase or a clean matrix can sometimes mitigate matrix effects. |
For a detailed decision-making process for troubleshooting internal standard variability, refer to the workflow diagram below.
Data Presentation
Table 1: Isotopic and Chemical Purity of a Representative Lot of this compound
This table summarizes the purity data from a Certificate of Analysis for a commercially available this compound standard.
| Parameter | Specification | Result |
| Isotopic Purity | >95% | 98.8% |
| Normalized Intensity ¹⁵N₀ | 1.22% | |
| Normalized Intensity ¹⁵N₁ | 98.78% | |
| Chemical Purity (by ELSD) | >95% | 97.98% |
Note: The presence of 1.22% of the unlabeled (¹⁵N₀) species should be considered when preparing the internal standard working solution to avoid significant contribution to the analyte signal, especially at the LLOQ.
Table 2: Stability of Hydroxyurea in Different Conditions
This table presents a summary of stability data for hydroxyurea in aqueous solutions under various conditions. While this data is for unlabeled hydroxyurea, similar stability issues should be anticipated for this compound.
| Storage Condition | Duration | Matrix | Remaining Concentration | Reference |
| Room Temperature (25°C / 60% RH) | 90 days | Oral Liquid (in amber plastic bottles) | >93.9% | |
| Room Temperature (26°C) | 78 days | 50 mg/mL in 1:1 water:ORA-sweet | >98% | |
| Refrigerated (4°C) | 78 days | 50 mg/mL in 1:1 water:ORA-sweet | >98% | |
| Elevated Temperature (40°C) | 28 days | 50 mg/mL in 1:1 water:ORA-sweet | <90% | |
| -80°C | >6 months | Plasma | Stable |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound powder.
-
Dissolve in a suitable solvent (e.g., water or a mixture of acetonitrile (B52724) and water) to a final volume of 10 mL in a Class A volumetric flask.
-
Store the stock solution in an amber vial at -20°C or -80°C.
-
-
Hydroxyurea Stock Solution (1 mg/mL):
-
Prepare in the same manner as the this compound stock solution using unlabeled hydroxyurea.
-
-
Working Solutions:
-
Prepare serial dilutions of the hydroxyurea stock solution to create calibration standards and QC samples at the desired concentrations.
-
Prepare a working solution of this compound by diluting the stock solution to the final concentration that will be used for spiking all samples. The concentration should be optimized to provide a stable and appropriate response in the mass spectrometer.
-
Protocol 2: Sample Preparation (Protein Precipitation)
This is a general protocol for plasma samples and may need optimization for other matrices.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume (e.g., 10 µL) of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 92-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex to ensure complete dissolution.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
This is an example of an LC-MS/MS method and should be optimized for your specific instrumentation.
-
LC System: A UPLC or HPLC system.
-
Column: A HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of hydroxyurea and this compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Hydroxyurea: e.g., m/z 77 -> 44
-
This compound: e.g., m/z 78 -> 45
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of hydroxyurea using this compound.
Caption: Troubleshooting decision tree for variable internal standard response.
References
- 1. assets.lgcstandards.com [assets.lgcstandards.com]
- 2. Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of extemporaneously prepared hydroxyurea solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of hydroxyurea in human plasma by HPLC-MS/MS and its application to pharmacokinetics in patients with chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Hydroxyurea-15N NMR Spectral Resolution
Welcome to the technical support center for NMR analysis of 15N-labeled Hydroxyurea. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance the resolution of their NMR spectra.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your Hydroxyurea-15N NMR experiments.
Q1: Why is the signal-to-noise ratio (S/N) of my 15N NMR spectrum for Hydroxyurea so low?
A1: Low signal-to-noise is a common challenge in 15N NMR spectroscopy due to the low natural abundance (0.37%) and low gyromagnetic ratio of the 15N nucleus.[1][2] For a small molecule like Hydroxyurea, this effect can be pronounced.
Troubleshooting Steps:
-
Increase Sample Concentration: For small molecules, a higher concentration can significantly improve the signal. Aim for a concentration in the range of 50-100 mg of this compound in an appropriate volume of deuterated solvent.[3]
-
Increase the Number of Scans: Acquiring more transients (scans) will improve the S/N ratio. Doubling the S/N requires quadrupling the number of scans.[4]
-
Use Isotopic Enrichment: If you are not already using it, synthesizing or purchasing Hydroxyurea specifically labeled with 15N is crucial for obtaining a detectable signal in a reasonable time.[2]
-
Optimize Pulse Sequences: Employ sensitivity-enhancement techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer). For more detailed structural information, 2D inverse-detected experiments like 1H-15N HSQC or HMBC are highly recommended as they leverage the higher sensitivity of the 1H nucleus.
Q2: My 15N peaks for Hydroxyurea are broad. How can I improve the resolution?
A2: Broad peaks in NMR spectra can be caused by several factors, including poor shimming, sample viscosity, and fast relaxation.
Troubleshooting Steps:
-
Improve Shimming: Carefully shim the magnetic field before each experiment. Inhomogeneity in the magnetic field is a primary cause of broad lines.
-
Check Sample Preparation: Ensure your sample is free of particulate matter by filtering it into the NMR tube. Overly concentrated samples can also lead to broader lines due to increased viscosity.
-
Optimize Temperature: Temperature can affect the tumbling rate of the molecule and solvent viscosity. Experiment with different temperatures to find an optimum where line broadening is minimized.
-
Consider Solvent Effects: The choice of solvent can influence the chemical environment and hydrogen bonding of Hydroxyurea, which may affect line shape. Consider trying different deuterated solvents like DMSO-d6, Methanol-d4, or D2O.
-
Use Appropriate Pulse Sequences: For larger molecules, TROSY (Transverse Relaxation-Optimized Spectroscopy) is effective, but for a small molecule like Hydroxyurea, standard 2D experiments like HSQC should provide good resolution.
Q3: I am observing unexpected or artifact peaks in my 15N spectrum. What could be the cause?
A3: Artifacts in NMR spectra can arise from various sources, including instrumental imperfections and improper experimental setup.
Troubleshooting Steps:
-
Check for Spinning Sidebands: These are small peaks that appear symmetrically around a large peak at multiples of the spinning speed. They can be minimized by improving the non-spinning shims.
-
Identify Quadrature Images: A "ghost" peak appearing at a mirrored frequency relative to the center of the spectrum can be a quadrature image. Modern spectrometers have good quadrature detection, but this can still occur. Re-acquiring the spectrum after re-calibrating the instrument can help.
-
Look for Truncation Artifacts ('Sinc Wiggles'): These artifacts appear as oscillations on either side of an intense peak and are caused by an acquisition time that is too short. Increase the acquisition time to allow the Free Induction Decay (FID) to decay fully.
-
Decoupling Sidebands: In experiments involving decoupling, sidebands can sometimes appear. This is a more complex issue that may require adjusting the decoupling scheme.
Experimental Protocols
Below are detailed methodologies for key experiments to enhance the resolution and sensitivity of this compound NMR spectra.
Protocol 1: 1D 15N NMR with INEPT
The INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence is a classic method to enhance the signal of insensitive nuclei like 15N by transferring polarization from more sensitive nuclei like 1H.
Methodology:
-
Sample Preparation: Dissolve 50-100 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6). Filter the solution into a clean 5 mm NMR tube.
-
Instrument Setup:
-
Tune and match the 1H and 15N channels of the NMR probe.
-
Perform standard shimming procedures to optimize magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Use a standard INEPT pulse sequence.
-
Set the spectral width to cover the expected range of 15N chemical shifts for amides and related functional groups (e.g., 100-300 ppm).
-
The delay for polarization transfer should be optimized based on the one-bond 1J(15N-1H) coupling constant (typically around 90 Hz for amides).
-
Set the recycle delay (d1) to be at least 1.5 times the longest 1H T1 relaxation time.
-
Acquire a sufficient number of scans to achieve the desired S/N ratio.
-
Protocol 2: 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence)
The 1H-15N HSQC experiment is a powerful technique that provides a correlation between a 15N nucleus and its directly attached proton(s). It offers significantly higher sensitivity compared to direct 15N detection.
Methodology:
-
Sample Preparation: Prepare a sample of this compound as described in Protocol 1.
-
Instrument Setup:
-
Tune and match the 1H and 15N channels.
-
Perform shimming.
-
-
Acquisition Parameters:
-
Select a gradient-enhanced HSQC pulse sequence (gHSQC).
-
1H Dimension (F2):
-
Set the spectral width to cover all proton resonances (e.g., 10-12 ppm).
-
The number of complex data points can be set to 1024 or 2048.
-
-
15N Dimension (F1):
-
Set the spectral width to encompass the expected 15N chemical shifts.
-
The number of increments in the indirect dimension will determine the resolution in the 15N dimension (e.g., 128-256 increments).
-
-
Set the number of scans per increment based on the sample concentration.
-
Set the recycle delay (d1) appropriately.
-
Data Presentation
The following tables summarize typical parameters that can be used as a starting point for your experiments.
Table 1: Recommended 1D 15N NMR Parameters for this compound
| Parameter | Value | Rationale |
| Pulse Sequence | INEPT | Enhances sensitivity. |
| Solvent | DMSO-d6 | Good solubility for hydroxyurea. |
| Temperature | 298 K | Standard starting temperature. |
| Spectral Width | 200 ppm | To cover potential 15N chemical shifts. |
| Number of Scans | 1024 or more | Depends on concentration and desired S/N. |
| Recycle Delay | 2-5 s | Allows for sufficient relaxation of protons. |
Table 2: Recommended 2D 1H-15N HSQC Parameters for this compound
| Parameter | 1H (F2) Dimension | 15N (F1) Dimension |
| Spectral Width | 12 ppm | 50 ppm |
| Number of Points/Increments | 2048 | 256 |
| Acquisition Time | ~0.1 s | ~25 ms |
| Number of Scans | 8-16 per increment | - |
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting and experimentation.
Caption: Troubleshooting workflow for poor this compound NMR spectra.
Caption: Experimental workflow for a 1H-15N HSQC experiment.
References
Data analysis workflow for Hydroxyurea-15N tracing experiments
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the data analysis workflow of Hydroxyurea-15N (¹⁵N-HU) tracing experiments.
Section 1: Frequently Asked Questions - Fundamentals & Experimental Design
Q1: What is this compound and what is its primary application in tracing experiments?
Hydroxyurea-¹⁵N is a stable isotope-labeled version of Hydroxyurea (B1673989), where one or more of the nitrogen atoms in the molecule are replaced with the heavy isotope ¹⁵N.[1] Its primary use is as a tracer to study the metabolic fate of Hydroxyurea itself or as an internal standard for accurate quantification of the unlabeled drug in biological samples using mass spectrometry-based methods like LC-MS/MS.[1][2][3]
Q2: What is the mechanism of action of Hydroxyurea?
Hydroxyurea inhibits DNA synthesis by targeting the enzyme ribonucleotide reductase (RNR).[4] This enzyme is critical for converting ribonucleotides into deoxyribonucleotides, which are the essential building blocks for DNA replication and repair. By inactivating RNR, Hydroxyurea depletes the pool of deoxyribonucleotides, leading to cell cycle arrest in the S phase and inhibiting the proliferation of rapidly dividing cells.
Caption: Mechanism of action of Hydroxyurea.
Q3: What are the critical factors to consider when designing a ¹⁵N tracing experiment?
Successful ¹⁵N tracing studies require careful planning. Key considerations include:
-
Choice of Tracer: The specific ¹⁵N-labeled molecule must be chosen based on the metabolic pathway under investigation. For tracking nitrogen metabolism, tracers like ¹⁵N-glutamine or ¹⁵N-ammonium salts are common.
-
Tracer Application: The method of introducing the tracer (e.g., single dose vs. continuous infusion), its chemical form, and the timing are crucial for accurately reflecting the biological processes of interest. It is recommended to add only small amounts of highly enriched ¹⁵N solutions to minimize disturbances to the natural nitrogen pools.
-
Isotopic Steady State: Experiments should be designed to achieve a metabolic pseudo-steady state, where the concentrations of metabolites are stable. Samples are typically harvested after isotopic steady state is reached for both carbon and nitrogen labels if co-labeling is used.
-
Sampling Strategy: Optimizing the sampling scheme, including the number of replicates and time points, is important for obtaining high precision and accounting for the inherent heterogeneity of biological systems.
Section 2: Data Acquisition and Analysis Workflow
Q4: What is the general workflow for analyzing data from a ¹⁵N tracing experiment?
The workflow involves several key stages, from sample preparation to biological interpretation. It begins with the introduction of the ¹⁵N tracer into the biological system, followed by sample collection, metabolite extraction, and analysis by mass spectrometry (MS). The raw MS data is then processed to correct for natural isotope abundance and quantify the incorporation of ¹⁵N into target metabolites, which is finally used for metabolic flux analysis.
Caption: General data analysis workflow for ¹⁵N tracing.
Q5: Why is correcting for natural isotope abundance crucial?
Raw mass spectrometry data includes signals from naturally occurring heavy isotopes of various elements (e.g., ¹³C at ~1.1%, ¹⁵N at ~0.37%, ²⁹Si at ~4.7%). This natural abundance contributes to the mass isotopomer distribution (MID) of a metabolite and can bias the results of a tracing experiment if not accounted for. Correction algorithms are therefore essential to subtract this natural background and accurately determine the true enrichment derived from the administered tracer.
Q6: What software tools are available for processing and analyzing ¹⁵N tracing data?
A variety of software tools, both open-source and commercial, are available to assist with the complex data analysis workflow. The choice of software depends on the specific experimental design and analytical platform.
| Software Tool | Key Features | Availability |
| Census | Freely available software that can analyze ¹⁵N-labeled data, calculate enrichment ratios, and predict isotope distributions. | Open-Source |
| Protein Prospector | A web-based tool that includes features for ¹⁵N stable-isotope labeled protein quantification, including ratio adjustment for labeling efficiency. | Open-Source |
| Escher-Trace | A web-based application for correcting natural isotope abundance and visualizing tracing data on metabolic pathway maps. | Open-Source |
| Ntrace | A tool designed for analyzing ¹⁵N tracing datasets to quantify gross nitrogen transformation rates, particularly in soil-plant systems. | Specialized |
| CPExtract | Allows for a high-throughput search for user-defined isotopolog patterns in LC-HRMS data, useful for discovering novel metabolites derived from a tracer. | Specialized |
| Isotope Calculation Gadgets | A series of software tools on the Garuda platform that supports the entire workflow, including natural isotope correction and data interpretation. | Open-Source |
Section 3: Troubleshooting Guide
Q7: What should I do if I observe low or incomplete ¹⁵N incorporation?
Incomplete labeling is a common issue, especially in metabolic labeling experiments with mammalian organisms where incorporation rates often do not reach 100%.
| Potential Cause | Recommended Solution |
| Insufficient Labeling Time | Increase the duration of exposure to the ¹⁵N tracer to allow for more cell doublings and greater incorporation. The required time can range from days to weeks depending on the system. |
| Tracer Dilution | The administered ¹⁵N tracer is being diluted by pre-existing unlabeled nitrogen pools within the cells or media. Ensure the growth medium contains the ¹⁵N source as the sole source for that element where possible. |
| Slow Protein Turnover | For proteomics, some proteins have very slow turnover rates and will therefore show lower ¹⁵N enrichment. Consider this when interpreting protein-specific data. |
| Data Analysis | Your analysis must account for incomplete labeling. Calculate the labeling efficiency and use this value to correct the final quantitative ratios. Software like Protein Prospector has built-in functions for this adjustment. |
Q8: My protein/peptide identification rates for ¹⁵N-labeled samples are poor. How can I improve this?
Low identification rates are a known consequence of incomplete labeling, which broadens the isotope clusters in MS1 spectra and can complicate peak assignment.
| Potential Cause | Recommended Solution |
| Incorrect Search Parameters | Standard database search algorithms may fail if not configured for variable ¹⁵N incorporation. The mass shift for ¹⁵N-labeled peptides depends on the number of nitrogen atoms, which varies for each peptide. |
| Incomplete Labeling | As ¹⁵N incorporation is often incomplete, the signal is split between unlabeled and multiple partially labeled species, reducing the intensity of any single peak and making identification more difficult. |
| Database Search Strategy | Employ a search strategy that accounts for incomplete labeling. One effective method is to search the MS data against both a ¹⁴N (natural abundance) and a ¹⁵N-fully-labeled protein database and then combine the results. This can significantly improve the number of identified ¹⁵N-labeled proteins. |
Q9: I am observing ¹⁵N labels in unexpected metabolites. What is happening?
This phenomenon, known as "label scrambling," occurs when the ¹⁵N from the tracer is metabolically incorporated into other molecules that are not part of the primary pathway of interest.
| Potential Cause | Recommended Solution |
| Metabolic Interconversion | Cells can metabolize the labeled tracer (e.g., an amino acid) and use the ¹⁵N to synthesize other amino acids or nitrogen-containing compounds. |
| Experimental Design | In amino acid tracing, adding an excess of all other unlabeled amino acids relative to the ¹⁵N-labeled one can help prevent the cell from synthesizing new amino acids using the ¹⁵N label. |
| Data Analysis | Tandem mass spectrometry (MS/MS) can be used to determine the specific location of the ¹⁵N labels within a scrambled metabolite. This information can be valuable for confirming ambiguous assignments or understanding the metabolic crosstalk. |
Section 4: Experimental Protocols & Data Presentation
Generalized Protocol: Cell-Based ¹⁵N Tracing Experiment
This protocol provides a general framework. Specific details such as cell density, tracer concentration, and incubation times must be optimized for each cell line and experimental question.
-
Cell Seeding: Plate cells in standard growth medium and allow them to adhere and reach the desired confluency (typically 50-60%).
-
Medium Exchange: Aspirate the standard medium and replace it with a custom medium where the nitrogen source (e.g., glutamine) is replaced with its ¹⁵N-labeled counterpart.
-
Tracer Incubation: Culture cells in the ¹⁵N-labeling medium for a predetermined period. This duration should be optimized to achieve sufficient isotopic enrichment.
-
Hydroxyurea Treatment: If applicable, introduce Hydroxyurea (labeled or unlabeled) at the desired concentration and for the desired duration.
-
Metabolism Quenching: To halt all enzymatic activity instantly, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a liquid nitrogen-chilled quenching solution (e.g., 80% methanol (B129727) at -80°C).
-
Metabolite Extraction: Scrape the cells in the quenching solution, transfer the lysate to a microcentrifuge tube, and vortex thoroughly. Centrifuge at high speed at 4°C to pellet cell debris and proteins.
-
Sample Preparation: Collect the supernatant containing the polar metabolites. Dry the extract completely using a vacuum concentrator.
-
Analysis: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS or GC-MS analysis.
Data Presentation: Mass Isotopomer Distribution
Quantitative data from tracing experiments should be summarized in tables to clearly present the mass isotopomer distributions (MIDs) for key metabolites across different experimental conditions.
| Metabolite | Isotopologue | Condition A (% Abundance) | Condition B (% Abundance) |
| Glutamate | M+0 | 15.2 ± 1.3 | 45.8 ± 3.1 |
| M+1 (¹⁵N) | 84.8 ± 1.3 | 54.2 ± 3.1 | |
| Aspartate | M+0 | 25.6 ± 2.0 | 60.1 ± 4.5 |
| M+1 (¹⁵N) | 74.4 ± 2.0 | 39.9 ± 4.5 | |
| Alanine | M+0 | 30.1 ± 2.5 | 72.3 ± 5.0 |
| M+1 (¹⁵N) | 69.9 ± 2.5 | 27.7 ± 5.0 | |
| Table shows example data representing the percentage of the metabolite pool for each isotopologue (M+0 = unlabeled, M+1 = containing one ¹⁵N atom). Values are mean ± standard deviation. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stable-Isotope Dilution HPLC-Electrospray Ionization Tandem Mass Spectrometry Method for Quantifying Hydroxyurea in Dried Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable-Isotope Dilution HPLC-Electrospray Ionization Tandem Mass Spectrometry Method for Quantifying Hydroxyurea in Dried Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an LC-MS/MS Method for Hydroxyurea Using a ¹⁵N-Labeled Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of hydroxyurea (B1673989) is critical for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a ¹⁵N-labeled internal standard with alternative analytical techniques. The use of a stable isotope-labeled internal standard is a key element for correcting inter-individual variability in sample recovery and matrix effects, ensuring high accuracy and precision.[1]
Comparative Analysis of Analytical Methods for Hydroxyurea Quantification
The selection of an analytical method for hydroxyurea depends on the specific requirements of the study, including sensitivity, sample matrix, and throughput. While traditional methods like High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection and Gas Chromatography-Mass Spectrometry (GC-MS) are available, LC-MS/MS offers superior sensitivity and specificity.
| Parameter | LC-MS/MS with ¹⁵N-Labeled IS | HPLC with UV/Electrochemical Detection | GC-MS |
| Internal Standard | ¹³C¹⁵N₂-Hydroxyurea[2][3][4] | N-methylurea[5], Thioacetamide | ¹³C¹⁵N₂-Hydroxyurea |
| Sample Volume | Small (e.g., dried blood spots) | Low sample volumes required | Low sample volumes required |
| Sample Preparation | Protein precipitation | Protein precipitation | Liquid extraction and derivatization |
| Derivatization | Not required | Can require derivatization (e.g., with xanthydrol) | Required (e.g., with BSTFA) |
| Linearity Range | 0.5 - 60 µg/mL, 1 - 200 µg/mL | 0.5 - 50 mg/L | Up to 500 µg/mL |
| Limit of Detection (LOD) | 5 ng/mL | 0.18 mg/L (aqueous), 0.63 mg/L (plasma) | 0.078 µg/mL |
| Precision (CV%) | Intra-assay: <15%, Inter-assay: <15% | Intra-day: <6.0%, Between-day: <11% | Intra-day: 0.3-8.7%, Inter-day: 0.4-9.6% |
Experimental Workflow for LC-MS/MS Analysis of Hydroxyurea
The following diagram illustrates the key steps in the LC-MS/MS workflow for the quantification of hydroxyurea from biological samples.
Detailed Experimental Protocol for LC-MS/MS Method
This protocol is a synthesis of validated methods for the quantification of hydroxyurea in biological matrices.
1. Reagents and Materials
-
Hydroxyurea reference standard
-
[¹³C¹⁵N₂]hydroxyurea internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human plasma or whole blood for calibration standards and quality controls
2. Stock and Working Solutions
-
Prepare stock solutions of hydroxyurea and the IS in water at a concentration of 1.0 g/L.
-
Prepare working solutions of hydroxyurea by serial dilution of the stock solution with an appropriate solvent (e.g., 98% acetonitrile) to create calibration standards.
-
Prepare a working solution of the IS at a suitable concentration (e.g., 10 µg/mL).
3. Sample Preparation
-
For plasma samples, transfer a small volume (e.g., 50 µL) to a microcentrifuge tube.
-
Add the IS working solution.
-
Precipitate proteins by adding a specified volume of acetonitrile (e.g., 200 µL).
-
Vortex mix the samples.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Atlantis® HILIC Silica, 3 µm, 2.1 x 100 mm) |
| Mobile Phase A | 10 mmol/L ammonium formate in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A gradient is used to separate hydroxyurea from other matrix components. An example gradient starts at a high percentage of organic phase (e.g., 97% B), ramps down to a lower percentage (e.g., 50% B), holds, and then re-equilibrates. |
| Flow Rate | Typically in the range of 0.2-0.5 mL/min |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Hydroxyurea: m/z 77.1 > 44.4; [¹³C¹⁵N₂]hydroxyurea: specific transitions for the labeled standard |
5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:
-
Selectivity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Conclusion
The LC-MS/MS method using a ¹⁵N-labeled internal standard provides a robust, sensitive, and specific approach for the quantification of hydroxyurea in biological samples. Its advantages over other methods, such as the lack of derivatization and high throughput, make it well-suited for clinical and research applications where accurate and reliable data are paramount. The detailed protocol and comparative data presented in this guide offer a comprehensive resource for laboratories looking to implement this methodology.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-Isotope Dilution HPLC-Electrospray Ionization Tandem Mass Spectrometry Method for Quantifying Hydroxyurea in Dried Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of hydroxyurea in human plasma by HPLC-MS/MS and its application to pharmacokinetics in patients with chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
The Gold Standard: Comparing Hydroxyurea-15N with other Internal Standards for Accurate Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount for successful research and clinical outcomes. In the analysis of hydroxyurea (B1673989), a cornerstone therapy for sickle cell disease and certain cancers, the choice of an appropriate internal standard is critical for reliable bioanalytical data. This guide provides a comprehensive comparison of Hydroxyurea-15N, a stable isotope-labeled internal standard, with other commonly used internal standards, supported by experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization effects, thus effectively compensating for matrix effects and variability during sample preparation.[1] This guide will delve into the performance of this compound in comparison to structural analogs like methylurea (B154334) and thioacetamide.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of a bioanalytical method. The following tables summarize the performance characteristics of analytical methods for hydroxyurea quantification using this compound and other internal standards.
Table 1: Method Performance using this compound ([¹³C¹⁵N₂]hydroxyurea) as Internal Standard
| Analytical Method | Matrix | Linearity Range | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy/Bias (%) | Lower Limit of Quantification (LLOQ) |
| LC-MS/MS | Whole Blood | 0.5–60 µg/mL | < 15% | < 15% | Not explicitly stated | 0.5 µg/mL |
| LC-MS/MS | Plasma | 1–200 µg/mL | < 2.07% | < 4.28% | -3.77 to 2.96% | 1 µg/mL |
Table 2: Method Performance using other Internal Standards
| Internal Standard | Analytical Method | Matrix | Linearity Range | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Recovery (%) | LLOQ |
| Methylurea | UPLC-MS/MS | Rat Plasma | Not explicitly stated | Not explicitly stated | Not explicitly stated | Within acceptable criteria | Not explicitly stated |
| Methylurea | UPLC | Human Plasma | 50–1600 µM | Not explicitly stated | Not explicitly stated | Accurate and precise | 50 µM |
| Thioacetamide | LC with Electrochemical Detection | Plasma | 0.5–50 mg/L | 10.3% | 6.0% | 100-120% | 1.2 mg/L |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are summaries of the experimental protocols used in the studies cited.
Method using this compound ([¹³C¹⁵N₂]hydroxyurea) Internal Standard (LC-MS/MS)
-
Sample Preparation: Plasma samples are deproteinized by adding acetonitrile (B52724). After centrifugation, the supernatant is directly injected into the LC-MS/MS system.[2]
-
Chromatography: Separation is achieved on a hydrophilic interaction liquid chromatography (HILIC) column with a mobile phase consisting of acetonitrile and ammonium (B1175870) formate.[3]
-
Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in tandem mass spectrometry (MS/MS) mode.[4]
Method using Methylurea Internal Standard (UPLC)
-
Sample Preparation: Plasma proteins are precipitated using trichloroacetic acid. A colorimetric reaction is then induced by adding specific reagents and heating the sample.
-
Chromatography: The analysis is carried out on a reverse-phase C18 column with a mobile phase of acetonitrile and water.
-
Detection: Quantification is performed using a UV detector.
Method using Thioacetamide Internal Standard (LC-ED)
-
Sample Preparation: Proteins are precipitated from plasma using acetonitrile.
-
Chromatography: The separation is performed on a C18 column with a mobile phase of sodium acetate (B1210297) and acetonitrile.
-
Detection: An electrochemical detector is used for quantification.
Visualizing the Workflow and Mechanism
To better understand the analytical process and the therapeutic action of hydroxyurea, the following diagrams are provided.
Caption: Experimental workflow for hydroxyurea quantification.
Hydroxyurea's primary mechanism of action involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.
Caption: Inhibition of Ribonucleotide Reductase by Hydroxyurea.
Conclusion
The data presented clearly demonstrates that while various internal standards can be employed for the quantification of hydroxyurea, stable isotope-labeled internal standards like this compound offer superior precision and accuracy. The near-identical behavior of SIL internal standards to the analyte throughout the analytical process minimizes variability and provides more reliable data, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. While structural analogs can be a viable alternative, particularly when SILs are unavailable, careful validation is required to ensure they adequately compensate for matrix effects and other sources of error. For the highest level of confidence in bioanalytical results, this compound is the recommended internal standard for the quantification of hydroxyurea.
References
A Comparative Guide to GC-MS and LC-MS Methods for the Quantification of Hydroxyurea-15N
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hydroxyurea and the Role of ¹⁵N Labeling
Hydroxyurea is a vital therapeutic agent used in the treatment of myeloproliferative disorders and sickle cell anemia.[4][5] Its mechanism of action primarily involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby impeding cell proliferation. Accurate quantification of Hydroxyurea in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy.
The use of ¹⁵N-labeled Hydroxyurea as an internal standard is critical for robust and reliable quantification. This stable isotope-labeled analog is chemically identical to the analyte of interest, ensuring it behaves similarly during extraction, derivatization, and ionization, thus providing superior correction for experimental variations.
Quantitative Performance: A Comparative Overview
Both GC-MS and LC-MS offer sensitive and specific methods for Hydroxyurea quantification. The choice between the two often depends on available instrumentation, sample throughput requirements, and the need for derivatization. Below is a summary of typical performance characteristics for each method based on published literature for Hydroxyurea analysis.
| Parameter | GC-MS | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 200 µg/mL |
| Intra-day Precision (%CV) | < 8.7% | < 2.07% |
| Inter-day Precision (%CV) | < 9.6% | < 4.28% |
| Accuracy (Bias) | Within 15% | -3.77% to 2.96% |
| Limit of Quantification (LOQ) | 0.313 µg/mL | Not explicitly stated, but linearity starts at 1 µg/mL |
| Derivatization | Required | Not Required |
| Internal Standard | Stable isotope labeled (¹³C¹⁵N₂-HU) or structural analog | Stable isotope labeled (¹³C¹⁵N₂-HU) |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS are crucial for reproducibility. The following protocols are based on established methods for Hydroxyurea quantification. The use of Hydroxyurea-¹⁵N as an internal standard would be integrated into these workflows by adding a known concentration to all samples, calibrators, and quality controls at the initial stage of sample preparation.
GC-MS Method for Hydroxyurea Quantification
This method necessitates a derivatization step to increase the volatility of Hydroxyurea for gas chromatography.
1. Sample Preparation and Extraction:
-
To a plasma or serum sample, add a known concentration of Hydroxyurea-¹⁵N internal standard.
-
Perform a liquid-liquid extraction using ethyl acetate (B1210297) and a phosphate (B84403) buffer (pH 6).
-
Separate the organic phase and evaporate it to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add a trimethylsilyl (B98337) (TMS) derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Incubate to allow for the complete derivatization of Hydroxyurea and the internal standard.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for separating the derivatized compounds.
-
Injection: Inject the derivatized sample into the GC.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to monitor specific ions for the derivatized Hydroxyurea and the ¹⁵N-labeled internal standard. For example, for TMS-derivatized Hydroxyurea, quantitative and qualifier ions such as m/z 277 and 292, respectively, have been used. The corresponding ions for the ¹⁵N-labeled standard would be monitored at a higher m/z.
LC-MS/MS Method for Hydroxyurea Quantification
This method offers the advantage of direct analysis without the need for derivatization.
1. Sample Preparation:
-
To a plasma sample, add a known concentration of Hydroxyurea-¹⁵N internal standard.
-
Precipitate proteins by adding acetonitrile (B52724).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for direct injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Employ a hydrophilic interaction liquid chromatography (HILIC) column for separation.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and ammonium (B1175870) formate.
-
Mass Spectrometer: Operate in electrospray ionization (ESI) positive mode with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring the transition of the precursor ion to a specific product ion for both Hydroxyurea and the Hydroxyurea-¹⁵N internal standard.
Mechanism of Action and Experimental Workflow Visualization
To provide a clearer understanding of Hydroxyurea's biological role and the analytical process, the following diagrams have been generated.
Caption: Mechanism of action of Hydroxyurea.
Caption: Analytical workflows for Hydroxyurea quantification.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the quantification of Hydroxyurea, with the use of a ¹⁵N-labeled internal standard being paramount for achieving high accuracy and precision. The primary differentiating factor between the two methods is the requirement for derivatization in GC-MS, which adds an extra step to the sample preparation workflow. In contrast, LC-MS/MS allows for the direct analysis of the sample extract, potentially offering higher throughput. The choice of method will ultimately be guided by the specific needs of the laboratory, including available equipment, desired sample turnaround time, and the required level of sensitivity and specificity.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hydroxyurea: Analytical techniques and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydroxyurea and Resveratrol on Erythroid Differentiation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hydroxyurea (B1673989) and Resveratrol's effects on erythroid differentiation, supported by experimental data. The information is presented to facilitate a clear understanding of their respective mechanisms and potential therapeutic applications.
Introduction
Erythroid differentiation is a complex process culminating in the production of mature red blood cells. Dysregulation of this pathway is central to several hematological disorders, including sickle cell disease and β-thalassemia. Hydroxyurea, a cornerstone in the treatment of these conditions, and Resveratrol, a naturally occurring polyphenol, have both demonstrated the ability to modulate erythroid differentiation, primarily by inducing fetal hemoglobin (HbF) production. This guide offers a comparative analysis of their performance based on available experimental data, detailing their mechanisms of action, effects on globin expression, cell proliferation, and apoptosis.
Comparative Efficacy in Inducing Hemoglobin Production
Experimental evidence suggests that both Hydroxyurea and Resveratrol can induce hemoglobin synthesis, a key indicator of erythroid differentiation. However, their relative efficacy can vary depending on the experimental model and concentrations used.
One study directly comparing the two compounds in the human erythroleukemic K562 cell line found that Resveratrol was more potent at inducing hemoglobin production. Specifically, 50 µM of Resveratrol led to a sevenfold increase in hemoglobin, whereas a much higher concentration of Hydroxyurea (500 µM) resulted in a 3.5-fold increase[1][2][3]. In cultured erythroid progenitors from sickle cell patients, 50 µM of Resveratrol and 25 µM of Hydroxyurea induced similar enhancements in fetal hemoglobin synthesis[1][2].
Furthermore, research on the combined effect of these agents has shown synergistic potential. A study on K562 cells indicated that a combination of low-dose Hydroxyurea (25 µM) and Resveratrol (50 µM) was approximately twofold more effective at increasing γ-globin gene expression than high-dose Hydroxyurea (100 µM) alone. This combination also demonstrated a significant reduction in reactive oxygen species (ROS) levels compared to either drug used individually.
| Compound/Combination | Cell Line/Primary Cells | Concentration | Outcome | Reference |
| Resveratrol | K562 cells | 50 µM | 7-fold increase in hemoglobin production | |
| Hydroxyurea | K562 cells | 500 µM | 3.5-fold increase in hemoglobin production | |
| Resveratrol | Cultured erythroid progenitors (Sickle Cell Patients) | 50 µM | Similar enhancement of fetal hemoglobin synthesis to 25 µM Hydroxyurea | |
| Hydroxyurea | Cultured erythroid progenitors (Sickle Cell Patients) | 25 µM | Similar enhancement of fetal hemoglobin synthesis to 50 µM Resveratrol | |
| Resveratrol + Hydroxyurea | K562 cells | 50 µM RSV + 25 µM HU | ~2-fold higher γ-globin expression vs. 100 µM HU alone | |
| Hydroxyurea | K562 cells | 100 µM | Baseline for comparison with combination therapy |
Mechanisms of Action and Signaling Pathways
Hydroxyurea and Resveratrol influence erythroid differentiation through distinct, yet partially overlapping, molecular pathways. Both compounds are known to inhibit ribonucleotide reductase.
Hydroxyurea Signaling
Hydroxyurea's mechanism is multifaceted, inducing a state of "stress erythropoiesis". It is known to increase nitric oxide (NO), which in turn activates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade is a key mediator of HbF induction. Additionally, Hydroxyurea modulates the activity of mitogen-activated protein kinases (MAPKs), increasing the phosphorylation of p38 while dephosphorylating ERK and JNK. It also influences the expression of key erythroid transcription factors, such as GATA-1 and GATA-2. More recent findings suggest that Hydroxyurea can reduce the levels of the fetal globin gene repressors BCL11A and ZBTB7A (also known as LRF), leading to the de-repression of γ-globin genes.
Resveratrol Signaling
Resveratrol's primary mechanism in promoting erythroid differentiation involves the activation of the Forkhead box class O3 (FoxO3) transcription factor. It achieves this by inhibiting the Akt signaling pathway. Activated FoxO3 upregulates the expression of antioxidant enzymes such as catalase and peroxiredoxin-2, which helps to mitigate the oxidative stress associated with ineffective erythropoiesis. This reduction in oxidative damage allows pathological erythroid precursors to survive and continue to differentiate. Resveratrol has also been shown to modulate NF-κB signaling, which can be beneficial in inflammatory conditions that suppress erythropoiesis.
Effects on Cell Proliferation and Apoptosis
Both Hydroxyurea and Resveratrol have been shown to inhibit cell proliferation and, in some contexts, induce apoptosis, which are mechanisms that can contribute to the selection and differentiation of HbF-producing erythroid progenitors.
Hydroxyurea is known to arrest cells in the S-phase of the cell cycle by inhibiting DNA synthesis. This cytotoxic effect on rapidly dividing cells is thought to trigger stress erythropoiesis, leading to the recruitment of early erythroid progenitors capable of producing HbF. Studies have shown that Hydroxyurea inhibits the proliferation of human erythroleukemia (HEL) cells in a dose-dependent manner (from 50 µM to 200 µM). It also stimulates apoptosis in erythroid cells, a process mediated by inducible nitric oxide synthase (NOS2).
Resveratrol also demonstrates a dose- and time-dependent inhibition of cell proliferation. In K562 cells, this inhibition of proliferation is linked to increased expression of the p21 protein. At a concentration of 5 µM, Resveratrol was found to significantly reduce the proliferation of β-thalassemic erythroid precursors during the early phase of erythropoiesis. In some studies, higher concentrations of Resveratrol have been shown to induce apoptosis in hematopoietic cells.
| Compound | Cell Line/Primary Cells | Concentration | Effect on Proliferation | Effect on Apoptosis | Reference |
| Hydroxyurea | HEL cells | 50-200 µM | Dose-dependent inhibition | Stimulates apoptosis via NOS2 | |
| Resveratrol | K562 cells | 12.5-100 µM | Dose-dependent inhibition | Induced at higher concentrations | |
| Resveratrol | β-thalassemic erythroid precursors | 5 µM | Significant reduction in early-phase proliferation | Not specified |
Experimental Protocols
Cell Culture and Differentiation
-
Human Erythroid Progenitor Cells (HEPs) from Peripheral Blood: Mononuclear cells are isolated from peripheral blood and cultured in a two-phase liquid system. Phase I (expansion) typically involves a medium such as α-MEM supplemented with fetal bovine serum (FBS), penicillin-streptomycin, L-glutamine, hydrocortisone, and a cocktail of cytokines including erythropoietin (EPO), stem cell factor (SCF), and interleukin-3 (IL-3). For Phase II (differentiation), cells are cultured in a similar medium, often with adjustments to cytokine concentrations. Hydroxyurea is typically added during the differentiation phase at concentrations ranging from 10 µM to 200 µM for 48-72 hours. Resveratrol has been used at concentrations around 5 µM, added at various time points during the culture to ensure its continuous presence.
-
CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs): Purified CD34+ cells are cultured in serum-free media containing SCF, IL-3, and EPO to induce erythroid differentiation over a period of approximately 14 days. Hydroxyurea (e.g., 10-40 µM) can be added at different days of the differentiation protocol (e.g., day 1, 3, or 8) to assess its effect at various stages.
-
K562 Human Erythroleukemic Cell Line: K562 cells are commonly cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics. For differentiation experiments, cells are treated with Hydroxyurea (e.g., 25-500 µM) or Resveratrol (e.g., 12.5-100 µM) for several days.
Key Assays
-
Globin Gene Expression: Quantified using reverse transcription-quantitative PCR (RT-qPCR) to measure mRNA levels of γ-globin, α-globin, and β-globin.
-
Hemoglobin Production: Assessed by benzidine (B372746) staining, which detects intracellular hemoglobin, or by high-performance liquid chromatography (HPLC) to quantify the percentage of HbF.
-
Cell Proliferation: Determined by cell counting at various time points.
-
Apoptosis: Measured by flow cytometry using techniques such as Annexin V and propidium (B1200493) iodide staining.
-
Erythroid Differentiation: Monitored by morphological analysis of cytospin smears stained with May-Grünwald-Giemsa and by flow cytometry to analyze the expression of cell surface markers like CD71 (transferrin receptor) and Glycophorin A (GPA).
Conclusion
Both Hydroxyurea and Resveratrol are effective inducers of erythroid differentiation, primarily through the stimulation of fetal hemoglobin production. Resveratrol appears to be more potent than Hydroxyurea on a molar basis in some in vitro models and operates through a distinct signaling pathway centered on the inhibition of Akt and activation of the antioxidant transcription factor FoxO3. Hydroxyurea, on the other hand, acts through a broader range of mechanisms including the NO-cGMP pathway, modulation of MAPKs, and reduction of fetal globin gene repressors.
The finding that a combination of low-dose Hydroxyurea and Resveratrol is more effective than high-dose Hydroxyurea alone is particularly promising. This suggests a potential therapeutic strategy that could enhance efficacy while potentially reducing the dose-related side effects of Hydroxyurea. Further research, particularly in primary human erythroid cells and in vivo models, is warranted to fully elucidate the comparative and synergistic effects of these two compounds for the treatment of hemoglobinopathies.
References
- 1. researchgate.net [researchgate.net]
- 2. Resveratrol, a natural dietary phytoalexin, possesses similar properties to hydroxyurea towards erythroid differentiation | Semantic Scholar [semanticscholar.org]
- 3. Resveratrol, a natural dietary phytoalexin, possesses similar properties to hydroxyurea towards erythroid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of different sampling methods for Hydroxyurea-15N analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 15N-labeled Hydroxyurea (B1673989) (Hydroxyurea-15N) is critical for pharmacokinetic studies, therapeutic drug monitoring, and assessing treatment adherence. The choice of blood sampling method significantly impacts the quality and reliability of the analytical data. This guide provides an objective comparison of two prevalent microsampling techniques—Dried Blood Spot (DBS) and Volumetric Absorptive Microsampling (VAMS)—for the analysis of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Sampling Methods
The selection of a sampling method for this compound analysis hinges on various performance parameters. Below is a summary of quantitative data comparing the performance of DBS (on DMPK-C cards) and VAMS for the analysis of hydroxyurea, which serves as a strong proxy for the performance of this compound analysis. The data is derived from studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
| Performance Metric | Dried Blood Spot (DBS) on DMPK-C Cards | Volumetric Absorptive Microsampling (VAMS) | Key Considerations |
| Linearity (Calibration Curve Range) | 0.5–60 μg/mL[1] | 0.5–60 μg/mL[1] | Both methods demonstrate excellent linearity over a clinically relevant concentration range. |
| Intra-assay Precision (CV%) | < 15%[1] | < 15%[1] | Both methods exhibit high reproducibility within the same analytical run. |
| Inter-assay Precision (CV%) | < 15%[1] | < 15% | Both methods show good reproducibility across different analytical runs. |
| Limit of Detection (LOD) | 5 ng/mL | 5 ng/mL | The sensitivity of both methods is comparable and sufficient for pharmacokinetic studies. |
| Sample Volume | Variable (dependent on spot size and hematocrit) | Fixed (10 μL or 20 μL) | VAMS offers superior accuracy and precision in sample volume collection, mitigating hematocrit-related bias. |
| Stability (at -20°C or -80°C) | Stable for up to 60 days | Stable for up to 60 days | This compound is stable in both matrices under frozen conditions for an extended period. |
| Hematocrit Effect | Potential for bias due to variable spot spreading | Minimized due to fixed volume collection | VAMS is less susceptible to variations in hematocrit, a significant advantage for quantitative accuracy. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following are protocols for sample preparation and LC-MS/MS analysis of hydroxyurea from DBS and VAMS, which can be adapted for this compound analysis.
Sample Preparation
-
Standard and Quality Control Sample Preparation :
-
Stock solutions of this compound are prepared in water.
-
Working solutions are prepared by diluting the stock solution with acetonitrile (B52724).
-
Calibration standards and quality control samples are prepared by spiking whole blood with the working solutions.
-
-
Dried Blood Spot (DBS) Sample Preparation :
-
A 10-μL aliquot of the spiked whole blood is spotted onto a DMPK-C card and allowed to dry at room temperature for at least 2 hours.
-
A 3-mm disc is punched from the center of the dried blood spot.
-
The disc is placed in a well of a 96-well plate.
-
200 μL of an extraction solution (e.g., acetonitrile/water, 80:20 v/v) containing an internal standard (e.g., [13C,15N2]hydroxyurea) is added to the well.
-
The plate is shaken for 15 minutes at 40°C.
-
The plate is then centrifuged, and the supernatant is transferred for LC-MS/MS analysis.
-
-
Volumetric Absorptive Microsampling (VAMS) Sample Preparation :
-
The porous tip of the VAMS device is used to absorb a fixed volume (e.g., 10 μL) of spiked whole blood.
-
The device is allowed to dry at room temperature for at least 2 hours.
-
The tip is removed from the VAMS device and placed in a well of a 96-well plate.
-
200 μL of the extraction solution containing the internal standard is added to the well.
-
The plate is shaken for 15 minutes at 40°C.
-
The plate is then centrifuged, and the supernatant is transferred for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation : A C18 reverse-phase column is typically used for separation.
-
Mobile Phase : A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is commonly employed.
-
Mass Spectrometry : Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
Visualizing Key Processes
To better understand the context of this compound analysis, the following diagrams illustrate the mechanism of action of hydroxyurea and the experimental workflow.
Caption: Mechanism of action of Hydroxyurea.
Caption: Experimental workflow for this compound analysis.
References
Navigating the Analytical Landscape: An Inter-laboratory Comparison of Hydroxyurea Quantification
A review of analytical methodologies and performance data for the quantification of hydroxyurea (B1673989) in biological matrices, providing a foundational guide for researchers, scientists, and drug development professionals.
While a formal, multi-site inter-laboratory comparison study for the quantification of the stable isotope-labeled Hydroxyurea-15N is not publicly available, a robust body of literature exists detailing the validation of analytical methods for its parent compound, hydroxyurea. These studies, conducted across various research laboratories, provide valuable insights into the performance and comparability of different analytical techniques. This guide synthesizes this data to offer a comparative overview of methodologies, performance metrics, and experimental protocols, serving as a vital resource for laboratories engaged in the therapeutic drug monitoring and pharmacokinetic analysis of hydroxyurea. The methods described frequently utilize isotopically labeled hydroxyurea, such as [13C15N2]hydroxyurea, as an internal standard to ensure the highest level of accuracy and precision.
Comparative Analysis of Quantitative Performance
The following table summarizes the key performance characteristics of various analytical methods for hydroxyurea quantification as reported in peer-reviewed publications. This "virtual" inter-laboratory comparison highlights the consistency and variability of different techniques.
| Laboratory (Publication) | Analytical Method | Biological Matrix | Linearity Range | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy/Recovery (%) |
| Lab A [1] | UPLC-UV | Human Plasma | 50 - 1600 µM | < 15% | < 15% | Not explicitly stated |
| Lab B [2] | LC with Electrochemical Detection | Human Plasma | 0.5 - 50 mg/L | 10.3% | 6.0% | 100 - 120% |
| Lab C [3][4] | HPLC | Human Serum | 0 - 1000 µM | 2.5% | < 15% | Within 10-20% of actual values |
| Lab D [5] | LC-MS/MS | Dried Blood Spots | 0.5 - 60 µg/mL | 5.50% - 11.55% | 1.29% - 9.12% | 87% - 105% |
| Lab E | UPLC-MS/MS | Rat Plasma | Not explicitly stated | Not explicitly stated | Not explicitly stated | Within acceptable criteria of USFDA guidelines |
Detailed Experimental Protocols
To facilitate methodological comparison and adoption, detailed protocols from two distinct, yet widely employed, analytical approaches are provided below.
Protocol 1: Quantification of Hydroxyurea in Human Plasma by UPLC-UV
This method is based on a colorimetric reaction followed by chromatographic separation and UV detection.
1. Sample Preparation:
- To 200 µL of plasma, add 800 µL of 20% trichloroacetic acid to precipitate proteins.
- Vortex and centrifuge the mixture.
- Collect the supernatant for the colorimetric reaction.
2. Colorimetric Reaction:
- Prepare two reagent solutions:
- Solution A: Thiosemicarbazide, sodium chloride, and diacetyl monoxime.
- Solution B: Sulfuric acid, phosphoric acid, and ferric chloride.
- Mix the supernatant with Solutions A and B to form a colored product.
3. Chromatographic Conditions:
- System: Ultra High-Performance Liquid Chromatography (UPLC) with a UV detector.
- Column: Nucleosil C18 reverse-phase column.
- Mobile Phase: Acetonitrile/water (16.7/83.3, v/v).
- Flow Rate: 1 mL/min.
- Detection Wavelength: 440 nm.
- Internal Standard: Methylurea.
4. Quantification:
- A calibration curve is constructed by plotting the peak area ratio of hydroxyurea to the internal standard against the concentration of hydroxyurea standards. The concentration of hydroxyurea in unknown samples is then interpolated from this curve.
Protocol 2: Quantification of Hydroxyurea in Dried Blood Spots by LC-MS/MS
This method utilizes stable isotope dilution tandem mass spectrometry for high sensitivity and specificity.
1. Sample Preparation:
- Dried blood spots are collected on DMPK-C cards or via volumetric absorptive microsampling (VAMS) devices.
- The spot or tip is extracted with a solvent containing the internal standard, [13C15N2]hydroxyurea.
- The extraction is facilitated by shaking for 15 minutes.
2. Chromatographic Conditions:
- System: Liquid Chromatography coupled with a Tandem Mass Spectrometer (LC-MS/MS).
- Separation: Achieved on a suitable reverse-phase column.
3. Mass Spectrometry Conditions:
- Ionization: Electrospray ionization (ESI).
- Detection: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for both hydroxyurea and the internal standard, ensuring high selectivity.
4. Quantification:
- The ratio of the peak area of the analyte to the peak area of the stable isotope-labeled internal standard is used for quantification against a calibration curve prepared in the same matrix.
Visualizing the Workflow and Validation Logic
To further clarify the experimental and logical processes involved in hydroxyurea quantification, the following diagrams are provided.
References
Validating the Incorporation of ¹⁵N from Hydroxyurea-¹⁵N into Cellular Macromolecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of using ¹⁵N-labeled Hydroxyurea (B1673989) (Hydroxyurea-¹⁵N) as a tracer for monitoring the incorporation of nitrogen into cellular macromolecules against established, validated alternative methods. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their study designs.
Executive Summary
The use of stable isotopes, such as ¹⁵N, is a cornerstone of metabolic research, enabling the precise tracking of atoms through complex biochemical pathways into macromolecules like DNA, RNA, and proteins. While Hydroxyurea-¹⁵N is commercially available, a thorough review of current scientific literature reveals a lack of direct evidence and quantitative data validating its use as a reliable tracer for nitrogen incorporation into cellular macromolecules .
Hydroxyurea is a well-known inhibitor of ribonucleotide reductase, a critical enzyme for DNA synthesis.[1][2] Its metabolism primarily leads to the production of nitric oxide and other degradation products, with no established pathways indicating the release and subsequent utilization of its nitrogen atoms for anabolic processes such as nucleotide or amino acid synthesis.[3][4][5]
In contrast, alternative methods utilizing ¹⁵N-labeled precursors like amino acids, ammonium (B1175870) salts, and nucleic acid bases are well-documented and provide robust, quantifiable data on nitrogen flux and macromolecule synthesis. This guide will detail these validated alternatives, presenting their experimental protocols and performance data, and compare them to the theoretical, yet unproven, application of Hydroxyurea-¹⁵N.
Comparison of ¹⁵N Tracers for Macromolecule Incorporation
The following table summarizes the key differences between using Hydroxyurea-¹⁵N and established ¹⁵N-labeled precursors for tracing nitrogen incorporation into cellular macromolecules.
| Feature | Hydroxyurea-¹⁵N | Validated ¹⁵N Precursors (e.g., ¹⁵N-Amino Acids, ¹⁵NH₄Cl) |
| Principle of Incorporation | Hypothetical; relies on the breakdown of hydroxyurea and subsequent cellular uptake and utilization of its ¹⁵N atoms for anabolic pathways. | Direct metabolic incorporation of ¹⁵N-labeled building blocks into proteins, nucleic acids, and other nitrogen-containing macromolecules. |
| Evidence of Incorporation | No direct experimental evidence or quantitative data found in peer-reviewed literature. | Extensive body of literature with robust quantitative data from mass spectrometry and NMR studies demonstrating efficient and predictable incorporation. |
| Metabolic Fate | Primarily metabolized to nitric oxide and acetohydroxamic acid; known to inhibit DNA synthesis. | Directly utilized in established biosynthetic pathways (e.g., amino acid metabolism, nucleotide synthesis). |
| Potential for Artifacts | High potential for artifacts due to its cytotoxic effects and inhibition of DNA synthesis, which would confound measurements of macromolecule synthesis. | Low potential for artifacts when used at appropriate concentrations; potential for metabolic scrambling of some labeled amino acids can be monitored and controlled. |
| Quantifiability | Not demonstrated. | Highly quantifiable using mass spectrometry and NMR, allowing for precise measurement of fractional synthesis rates and turnover. |
| Established Protocols | None available. | Numerous well-established and validated protocols for various cell types and organisms. |
Metabolic Fate of Hydroxyurea
The known metabolic pathways of hydroxyurea do not support its use as a reliable nitrogen donor for macromolecule synthesis. The primary mechanism of action is the quenching of a tyrosyl free radical in the active site of the M2 subunit of ribonucleotide reductase, which halts the production of deoxyribonucleotides and thus inhibits DNA replication. Furthermore, hydroxyurea is known to be a source of nitric oxide (NO), a signaling molecule with numerous physiological effects.
Validated Alternative: ¹⁵N-Labeling Using ¹⁵NH₄Cl
A widely used and validated method for tracing nitrogen incorporation is the use of ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) as the primary nitrogen source in cell culture media. This allows for the global labeling of all newly synthesized nitrogen-containing macromolecules.
Experimental Workflow for ¹⁵N-Labeling with ¹⁵NH₄Cl
The following diagram illustrates a typical workflow for a ¹⁵N-labeling experiment using ¹⁵NH₄Cl followed by mass spectrometry-based analysis of protein synthesis.
Experimental Protocols
Protocol 1: ¹⁵N-Labeling of Cultured Mammalian Cells with ¹⁵NH₄Cl
This protocol is adapted from established methods for metabolic labeling of mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Culture medium lacking unlabeled nitrogen sources (e.g., custom formulation of DMEM)
-
¹⁵NH₄Cl (≥98% isotopic purity)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
Trypsin (mass spectrometry grade)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Formic acid
-
Acetonitrile
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard medium to the desired confluency.
-
Wash the cells twice with PBS to remove the old medium.
-
Switch to the ¹⁵N-labeling medium, which is the custom medium supplemented with ¹⁵NH₄Cl as the sole nitrogen source and dFBS.
-
Incubate the cells for the desired labeling period. The time required for significant incorporation will vary depending on the cell line's doubling time and the turnover rate of the proteins of interest.
-
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Digestion:
-
Quantify the protein concentration using a BCA assay.
-
Take a desired amount of protein (e.g., 50 µg) and reduce the disulfide bonds with DTT at 60°C for 30 minutes.
-
Alkylate the cysteine residues with IAA in the dark at room temperature for 30 minutes.
-
Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Acidify the peptide solution with formic acid.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire data in a data-dependent acquisition mode, collecting MS1 scans to measure the isotopic distribution of peptides and MS2 scans for peptide identification.
-
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Quantify the ¹⁵N incorporation by analyzing the isotopic envelopes of the identified peptides. The software will calculate the ratio of the intensity of the ¹⁵N-labeled peptide to the unlabeled (¹⁴N) peptide.
-
Calculate the fractional synthesis rate (FSR) of individual proteins based on the extent of ¹⁵N incorporation over time.
-
Quantitative Data Presentation
The following table presents representative data from a hypothetical experiment comparing the incorporation of ¹⁵N from ¹⁵NH₄Cl into three different proteins with varying turnover rates. This illustrates the type of quantitative data that can be obtained using a validated tracer.
| Protein | Half-life (hours) | ¹⁵N Incorporation at 24h (%) | ¹⁵N Incorporation at 48h (%) |
| Protein A (High Turnover) | 8 | 85.2 ± 3.1 | 97.5 ± 1.2 |
| Protein B (Medium Turnover) | 24 | 48.9 ± 2.5 | 74.1 ± 3.8 |
| Protein C (Low Turnover) | 72 | 18.3 ± 1.9 | 33.6 ± 2.4 |
Data are presented as mean ± standard deviation (n=3).
Conclusion and Recommendation
Based on the available scientific evidence, Hydroxyurea-¹⁵N is not a validated or recommended tracer for monitoring the incorporation of nitrogen into cellular macromolecules. Its primary pharmacological activity as a cytotoxic agent and inhibitor of DNA synthesis, combined with a lack of evidence for its nitrogen atoms entering anabolic pathways, makes it an unsuitable tool for such studies. The use of Hydroxyurea-¹⁵N would likely lead to confounding results and misinterpretation of data.
Researchers seeking to accurately and reliably measure the synthesis and turnover of proteins, nucleic acids, and other nitrogen-containing biomolecules should utilize well-established and validated ¹⁵N-labeled precursors, such as ¹⁵N-labeled amino acids or ¹⁵NH₄Cl. These methods are supported by a vast body of literature, have well-defined protocols, and allow for robust and precise quantification of nitrogen incorporation.
References
- 1. Hydroxyurea | CH4N2O2 | CID 3657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitric oxide production from hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The nitric oxide producing reactions of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyurea (therapeutics and mechanism): metabolism, carbamoyl nitroso, nitroxyl, radicals, cell signaling and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1D and 2D NMR Techniques for the Characterization of Hydroxyurea-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of isotopically labeled compounds is a cornerstone of modern drug development and chemical analysis. For a molecule such as Hydroxyurea-¹⁵N, a comprehensive understanding of its structure and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for this purpose. This guide provides an objective comparison of one-dimensional (1D) and two-dimensional (2D) NMR methods for the characterization of Hydroxyurea-¹⁵N, supported by experimental data and detailed protocols.
Choosing the Right NMR Approach for Hydroxyurea-¹⁵N
The selection between 1D and 2D NMR techniques for the analysis of Hydroxyurea-¹⁵N hinges on a balance between the required level of structural detail, sample concentration, and available instrument time. While 1D ¹⁵N NMR offers a direct observation of the nitrogen nucleus, its inherently low sensitivity presents a significant challenge. Conversely, 2D inverse-detected techniques, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), leverage the higher sensitivity of the proton nucleus to provide detailed connectivity information, albeit with longer experiment times.
Experimental Workflow Overview
The general workflow for both 1D and 2D NMR analysis of Hydroxyurea-¹⁵N involves sample preparation, instrument setup, data acquisition, and data processing. The key differences lie in the pulse programs and acquisition parameters employed for each technique.
Assessing the Specificity of Hydroxyurea-¹⁵N as a Metabolic Tracer: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is paramount for the accurate elucidation of biological pathways. This guide provides a comprehensive comparison of Hydroxyurea-¹⁵N and the well-established tracer, L-Arginine-¹⁵N₂, for tracking nitric oxide (NO) synthesis, offering insights into their respective specificities and experimental considerations.
Hydroxyurea (B1673989) (HU), a drug utilized in the treatment of myeloproliferative disorders and sickle cell anemia, is known to undergo in vivo metabolism to produce nitric oxide (NO), a critical signaling molecule.[1][2][3] To trace this metabolic conversion, ¹⁵N-labeled Hydroxyurea (Hydroxyurea-¹⁵N) has been employed.[4] However, a thorough assessment of its specificity is crucial, as HU is also metabolized to urea (B33335), presenting a potential confounding factor in tracer studies.[5] This guide compares Hydroxyurea-¹⁵N with L-Arginine-¹⁵N₂, the canonical tracer for endogenous NO synthesis via nitric oxide synthase (NOS), to aid researchers in selecting the optimal tool for their specific research questions.
Comparative Analysis of Metabolic Tracers
The choice between Hydroxyurea-¹⁵N and L-Arginine-¹⁵N₂ depends on the specific aspect of nitric oxide metabolism under investigation. L-Arginine-¹⁵N₂ directly traces the activity of nitric oxide synthase (NOS) enzymes, which convert arginine to citrulline and NO. In contrast, Hydroxyurea-¹⁵N traces the biotransformation of the drug itself into NO, a process that is not fully understood but is known to involve enzymatic and non-enzymatic pathways.
A key consideration is the metabolic fate of the ¹⁵N label. While the nitrogen atoms in the guanidino group of L-Arginine-¹⁵N₂ are incorporated into NO and citrulline, the nitrogen from Hydroxyurea-¹⁵N can be incorporated into both NO and urea. This dual fate of the ¹⁵N label from Hydroxyurea necessitates careful experimental design and data analysis to differentiate between the pathways.
| Parameter | Hydroxyurea-¹⁵N | L-Arginine-¹⁵N₂ |
| Traced Pathway | Biotransformation of Hydroxyurea to Nitric Oxide | Endogenous Nitric Oxide Synthase (NOS) activity |
| Primary ¹⁵N Products | ¹⁵NO (measured as ¹⁵NO₂⁻/¹⁵NO₃⁻), ¹⁵N-Urea | ¹⁵NO (measured as ¹⁵NO₂⁻/¹⁵NO₃⁻), ¹⁵N-Citrulline |
| Specificity for NO | Lower, due to concurrent metabolism to urea. | High, directly reflects NOS activity. |
| Mechanism of NO production | Enzymatic and non-enzymatic oxidation. | Catalyzed by nNOS, eNOS, iNOS. |
| Typical Application | Studying the pharmacological metabolism of Hydroxyurea. | Quantifying whole-body and tissue-specific NO synthesis. |
| Reported ¹⁵N Incorporation | Detectable in nitrosyl hemoglobin, indicating NO formation. | Quantifiable in plasma citrulline and urinary nitrate. |
Experimental Protocols
To accurately assess and compare the metabolic fates of Hydroxyurea-¹⁵N and L-Arginine-¹⁵N₂, a robust experimental protocol is essential. The following outlines a comparative in vivo study design.
Objective:
To compare the in vivo metabolic flux of Hydroxyurea-¹⁵N and L-Arginine-¹⁵N₂ into nitric oxide and urea.
Experimental Design:
A crossover study design is recommended, where the same cohort of subjects (e.g., laboratory animals) receives each tracer on separate occasions with a sufficient washout period in between.
Materials:
-
Hydroxyurea-¹⁵N (specifically labeled at the amino group)
-
L-[guanidino-¹⁵N₂]Arginine
-
Sterile saline for injection
-
Anesthesia
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue collection supplies
-
Liquid nitrogen for snap-freezing
-
Mass spectrometer (GC-MS or LC-MS/MS)
Procedure:
-
Animal Acclimatization: House animals under standard conditions with controlled diet and water ad libitum for at least one week prior to the experiment.
-
Tracer Administration:
-
Group 1 (Hydroxyurea-¹⁵N): Administer a bolus intravenous (IV) injection of Hydroxyurea-¹⁵N at a predetermined dose.
-
Group 2 (L-Arginine-¹⁵N₂): Administer a bolus IV injection of L-Arginine-¹⁵N₂ at a molar equivalent dose to Group 1.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-injection (e.g., 0, 15, 30, 60, 120, and 240 minutes) into EDTA tubes.
-
At the final time point, euthanize the animals and collect relevant tissues (e.g., liver, kidney, plasma).
-
Immediately snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.
-
-
Metabolite Extraction:
-
Plasma: Precipitate proteins using a cold solvent (e.g., methanol (B129727) or acetonitrile). Centrifuge and collect the supernatant.
-
Tissues: Homogenize the frozen tissue in a suitable extraction buffer (e.g., methanol/water). Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Sample Analysis by Mass Spectrometry:
-
Analyze the extracted metabolites using a gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS).
-
Develop and validate methods for the detection and quantification of ¹⁵N-labeled and unlabeled forms of:
-
Nitrite (NO₂⁻) and Nitrate (NO₃⁻) (stable end-products of NO)
-
Urea
-
Citrulline
-
Arginine
-
Hydroxyurea
-
-
-
Data Analysis:
-
Calculate the ¹⁵N enrichment in each target metabolite at each time point.
-
Determine the area under the curve (AUC) for the ¹⁵N enrichment in nitrate/nitrite and urea for both tracer groups.
-
Compare the relative incorporation of ¹⁵N from each tracer into the NO and urea pools to assess specificity.
-
Visualizing the Metabolic Pathways and Experimental Workflow
To further clarify the metabolic routes and the experimental process, the following diagrams are provided.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide production from hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The nitric oxide producing reactions of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo production of nitric oxide in rats after administration of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mARC1 Is the Main Contributor to Metabolic Reduction of N-Hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Hydroxyurea-15N: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of Hydroxyurea-15N, a stable isotope-labeled version of the cytotoxic drug Hydroxyurea.
Understanding the Compound: this compound
This compound is labeled with the stable isotope Nitrogen-15. Unlike radioactive isotopes, stable isotopes do not emit radiation, and therefore, no additional precautions related to radioactivity are necessary for their handling and disposal.[1] The disposal protocol is dictated by the hazardous properties of the parent compound, Hydroxyurea.
Hydroxyurea is a cytotoxic drug and is considered a hazardous chemical.[2][3] It is a potential carcinogen and teratogen, requiring specific handling and disposal procedures to ensure the safety of laboratory personnel and the environment.[2][3]
Core Disposal Principles
The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste, in accordance with local, state, and federal regulations. It should not be mixed with general laboratory waste or disposed of down the drain.
Key Steps for Disposal:
-
Segregation: Keep this compound waste separate from other waste streams, especially from non-hazardous materials.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound" and its approximate concentration and quantity.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste management vendor.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not broadly established and can vary by institution and locality, the following table summarizes key regulatory and safety parameters for hazardous waste management.
| Parameter | Guideline | Source |
| Satellite Accumulation Limit | No more than 55 gallons of hazardous waste may be accumulated at any one time. | |
| Container Removal | A full hazardous waste container must be removed within 72 hours. | |
| pH for Sewer Discharge | All material discharged to the sanitary sewer must be between pH 5.5 and 9.0 (Note: this compound should NOT be sewer disposed). |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are generally not performed at the laboratory level. The standard and required protocol is to follow hazardous waste management procedures, which culminate in the transfer of the waste to a licensed disposal facility. The primary "experimental" aspect for laboratory personnel involves the correct identification, segregation, and packaging of the waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment, while maintaining regulatory compliance. Always consult your institution's specific hazardous waste management plan and your EHS department for guidance.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Hydroxyurea-15N
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Hydroxyurea-15N. Adherence to these procedural guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, a stable isotope-labeled form of a cytotoxic agent, requires stringent handling protocols similar to its unlabeled counterpart. As a hazardous drug, it is recognized as a potential carcinogen, mutagen, and teratogen.[1][2][3][4] The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure risk.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the appropriate PPE as detailed below. This is a mandatory requirement for all procedures involving this compound, from receiving and unpacking to final disposal.
| PPE Item | Specification | Rationale |
| Gloves | Chemotherapy-grade, powder-free nitrile gloves (meeting ASTM D6978 standard). Double gloving is required.[5] | Prevents dermal absorption of the hazardous drug. Double gloving provides an extra layer of protection against potential contamination. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination in case of spills or splashes. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from contact with the powdered compound or solutions containing it. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment device. | Minimizes the risk of inhaling aerosolized particles of the cytotoxic compound. |
Experimental Protocols: Handling and Disposal
The following step-by-step procedures must be followed to ensure the safe handling and disposal of this compound.
Receiving and Storage:
-
Inspect Package: Upon receipt, inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Before opening the package, put on a lab coat, a single pair of gloves, and eye protection.
-
Unpack in a Ventilated Area: Unpack the container in a designated area, preferably within a chemical fume hood or other ventilated enclosure.
-
Verify Integrity: Check the primary container for any breaches. If the container is compromised, treat it as a spill and follow the spill management protocol.
-
Storage: Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically 2-8°C.
Handling and Preparation of Solutions:
-
Work in a Controlled Environment: All handling of powdered this compound must be conducted within a certified chemical fume hood, biological safety cabinet, or glove box to prevent inhalation of the powder.
-
Don Full PPE: Wear double gloves, a disposable gown, and chemical splash goggles. If there is a risk of aerosolization outside of a containment device, a respirator is mandatory.
-
Prevent Dust Formation: Handle the powder carefully to avoid creating dust.
-
Weighing: If weighing is necessary, do so within the containment unit on a tared weigh boat.
-
Dissolving: When preparing solutions, slowly add the powder to the solvent to avoid splashing.
-
Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.
Spill Management:
-
Evacuate and Secure: If a spill occurs, evacuate the immediate area and restrict access.
-
Don Full PPE: Before cleaning the spill, don full PPE, including a respirator.
-
Contain the Spill: For powdered spills, gently cover with a damp paper towel to avoid making the powder airborne. For liquid spills, absorb with an inert material (e.g., absorbent pads).
-
Clean the Area: Wipe the spill area with a detergent solution, followed by a rinse with clean water. Repeat this cleaning process three times.
-
Dispose of Waste: All materials used to clean the spill (e.g., towels, absorbent pads, contaminated PPE) must be placed in a sealed, labeled hazardous waste container.
Disposal Plan:
-
Segregate Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, must be disposed of as cytotoxic or hazardous waste.
-
Use Designated Containers: Collect all contaminated waste in clearly labeled, leak-proof, and puncture-resistant containers.
-
Follow Institutional Policies: Adhere to your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
